2,2'-Bipyridine-3,3'-diol
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
2-(3-hydroxypyridin-2-yl)pyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-7-3-1-5-11-9(7)10-8(14)4-2-6-12-10/h1-6,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNRKZBHLCOHNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=C(C=CC=N2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583574 | |
| Record name | (2Z)-2-(3-Hydroxypyridin-2(1H)-ylidene)pyridin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36145-03-6 | |
| Record name | (2Z)-2-(3-Hydroxypyridin-2(1H)-ylidene)pyridin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-Bipyridine-3,3'-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Synthesis of 2,2'-Bipyridine-3,3'-diol from 2-bromo-3-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 2,2'-Bipyridine-3,3'-diol, a valuable chelating agent and molecular building block, starting from 2-bromo-3-hydroxypyridine (B45599). The primary synthetic route discussed is the Ullmann homocoupling reaction, a classic and effective method for the formation of symmetric biaryl compounds.
Introduction
This compound is a heterocyclic compound featuring a C2-symmetric bipyridine core functionalized with hydroxyl groups adjacent to the nitrogen atoms. This unique structure makes it an excellent N,O-bidentate ligand for coordinating with a wide range of metal ions. Its derivatives are integral in the development of catalysts, advanced materials, metal-organic frameworks (MOFs), and have potential applications in pharmaceutical development due to their chelating properties.[1] The synthesis from 2-bromo-3-hydroxypyridine via a metal-catalyzed homocoupling reaction is a direct and efficient approach to this important scaffold.
Synthetic Pathway: The Ullmann Homocoupling Reaction
The most direct method for synthesizing symmetrical bipyridines from halopyridines is the Ullmann reaction.[2] This reaction involves the copper-mediated coupling of two aryl halide molecules to form a new carbon-carbon bond. While modern variations may use palladium catalysts, the classic Ullmann condensation using copper powder is a robust and well-established method for this type of transformation.[2][3]
The proposed reaction is as follows:
2 x (2-bromo-3-hydroxypyridine) + Cu → this compound + CuBr₂
The reaction is typically performed at elevated temperatures, often in a high-boiling solvent like N,N-Dimethylformamide (DMF) or, in its classic form, without a solvent at all.[3]
Proposed Reaction Mechanism
The Ullmann reaction mechanism is believed to proceed through a series of steps involving organocopper intermediates.[2] A simplified catalytic cycle is illustrated below.
Caption: Proposed mechanism for the copper-catalyzed Ullmann homocoupling reaction.
Experimental Protocol
The following is a detailed, adapted protocol for the synthesis of this compound based on general and classic Ullmann coupling procedures.[3] Researchers should perform this reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.
Materials:
-
2-bromo-3-hydroxypyridine
-
Activated Copper powder, bronze
-
N,N-Dimethylformamide (DMF), anhydrous (optional, as solvent)
-
Diatomaceous earth (e.g., Celite®)
-
Ethyl acetate
-
Hexane
-
Aqueous ammonia (B1221849) solution (2 M)
-
Deionized water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer or magnetic stir bar
-
Heating mantle with temperature controller
-
Inert gas supply (Nitrogen or Argon)
-
Buchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry three-neck round-bottom flask equipped with a reflux condenser and an inert gas inlet, combine 2-bromo-3-hydroxypyridine and activated copper powder (typically 1.5-2.0 equivalents relative to the bromopyridine).
-
Reaction Conditions (Two Variations):
-
Solvent-Free: Heat the mixture under an inert atmosphere with vigorous stirring to 200-220 °C. The reaction is often marked by a change in color and viscosity. Maintain this temperature for 4-6 hours.
-
With Solvent: Add anhydrous DMF to the flask to create a 0.5-1.0 M solution of the starting material. Heat the mixture to reflux (approx. 153 °C) under an inert atmosphere with stirring for 12-24 hours.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If DMF was used, remove the solvent under reduced pressure using a rotary evaporator.
-
Triturate the solid residue with ethyl acetate.
-
Filter the mixture through a pad of diatomaceous earth to remove copper salts and excess copper powder. Wash the filter cake thoroughly with additional ethyl acetate.
-
Combine the organic filtrates and transfer to a separatory funnel.
-
Wash the organic layer sequentially with an aqueous ammonia solution (to remove residual copper salts), deionized water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica (B1680970) gel to afford pure this compound.
-
Visualization of Experimental Workflow
Caption: General experimental workflow for the synthesis and purification of this compound.
Data Presentation
Quantitative data for the starting material and the final product are summarized below for easy reference.
Table 1: Properties of Starting Material
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 2-bromo-3-hydroxypyridine | 6602-32-0 | C₅H₄BrNO | 174.00 | 185-188 | Solid |
| Data sourced from Sigma-Aldrich.[4] |
Table 2: Properties of this compound
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | 36145-03-6 | C₁₀H₈N₂O₂ | 188.18 | 194-196 | Solid |
| Data sourced from Sigma-Aldrich and Alfa Chemistry.[5][6] |
Table 3: Spectroscopic Data for this compound
| Spectroscopy Type | Solvent | Chemical Shifts (δ, ppm) and Observations |
| ¹H NMR | DMSO-d₆ | Aromatic protons are typically observed between 7.00 and 8.50 ppm. The hydroxyl (-OH) protons would appear as a broad singlet, with its position being concentration and temperature dependent. |
| ¹³C NMR | DMSO-d₆ | Aromatic carbons are typically observed between 115 and 155 ppm. The carbon bearing the hydroxyl group would be significantly deshielded. |
| Note: Specific, high-resolution NMR data for this compound is not readily available in the searched literature. The provided information is based on general chemical shift ranges for similar aromatic diol structures and available data for related compounds.[7] |
Safety Considerations
-
2-bromo-3-hydroxypyridine: Causes skin irritation, serious eye irritation, and may cause respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]
-
Copper Powder: Can be flammable. Avoid creating dust clouds.
-
DMF: Is a combustible liquid and a known reproductive toxin. Handle with care in a fume hood.
-
High Temperatures: The reaction requires high temperatures, posing a risk of burns. Use appropriate heating equipment and exercise caution.
This guide serves as a comprehensive resource for the synthesis of this compound. Researchers should always consult primary literature and adhere to all institutional safety guidelines when performing chemical synthesis.
References
- 1. 2,2'-Bipyridine(366-18-7) 1H NMR spectrum [chemicalbook.com]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. semiconductor.alfachemic.com [semiconductor.alfachemic.com]
- 7. researchgate.net [researchgate.net]
Characterization of 2,2'-Bipyridine-3,3'-diol: A Technical Guide to NMR and Mass Spectrometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is an essential technique for elucidating the structure of 2,2'-Bipyridine-3,3'-diol. The symmetry of the molecule simplifies the expected spectra, with four unique proton signals and five unique carbon signals. The hydroxyl protons may or may not be observable depending on the solvent and its purity.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-4, H-4' | 7.30 - 7.50 | dd | J = 8.5, 4.5 Hz |
| H-5, H-5' | 7.10 - 7.30 | dd | J = 8.5, 1.5 Hz |
| H-6, H-6' | 8.00 - 8.20 | dd | J = 4.5, 1.5 Hz |
| OH | 9.00 - 10.00 | br s | - |
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Carbons | Predicted Chemical Shift (δ, ppm) |
| C-2, C-2' | 145.0 - 148.0 |
| C-3, C-3' | 150.0 - 153.0 |
| C-4, C-4' | 125.0 - 128.0 |
| C-5, C-5' | 120.0 - 123.0 |
| C-6, C-6' | 140.0 - 143.0 |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of this compound is expected to show a prominent molecular ion peak (M⁺˙) at m/z 188, corresponding to its molecular weight. The fragmentation pattern will be influenced by the stability of the aromatic rings and the presence of the hydroxyl groups.
Predicted Mass Spectrometry Data
| m/z | Relative Intensity | Proposed Fragment |
| 188 | High | [M]⁺˙ (Molecular Ion) |
| 171 | Moderate | [M - OH]⁺ |
| 170 | Moderate | [M - H₂O]⁺˙ |
| 160 | Moderate | [M - CO]⁺˙ |
| 159 | Moderate | [M - CHO]⁺ |
| 132 | Low | [M - 2CO]⁺˙ |
| 78 | Low | [C₅H₄N]⁺ (Pyridyl cation) |
Experimental Protocols
NMR Spectroscopy
A general protocol for acquiring high-quality NMR spectra of this compound is as follows:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of high-purity this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube. The choice of solvent can affect the chemical shifts, particularly of the hydroxyl protons.
-
Ensure the sample is fully dissolved. If necessary, gentle warming or sonication can be applied.
-
-
Instrument Setup and Data Acquisition:
-
The NMR spectra should be recorded on a spectrometer with a proton frequency of at least 400 MHz for adequate signal dispersion.
-
The instrument should be properly tuned and the magnetic field shimmed to achieve optimal resolution.
-
For ¹H NMR, a standard pulse-acquire sequence is typically sufficient. Key acquisition parameters include:
-
Spectral Width: ~12-15 ppm
-
Acquisition Time: 2-3 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16, depending on the sample concentration.
-
-
For ¹³C NMR, a proton-decoupled pulse sequence (e.g., zgpg30) should be used. Key acquisition parameters include:
-
Spectral Width: ~200-220 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
-
-
Data Processing:
-
The acquired Free Induction Decay (FID) should be Fourier transformed.
-
Phase correction and baseline correction should be applied to the resulting spectrum.
-
The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
-
Mass Spectrometry
The following is a general procedure for the analysis of this compound by Electron Ionization Mass Spectrometry (EI-MS):
-
Sample Introduction:
-
Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe, or introduce a dilute solution in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) via a gas chromatograph (GC-MS).
-
-
Ionization and Analysis:
-
Utilize a standard electron ionization source with an electron energy of 70 eV.
-
The ion source temperature should be maintained at approximately 200-250 °C.
-
The mass analyzer (e.g., quadrupole, time-of-flight) should be scanned over a mass range of approximately m/z 40-400 to detect the molecular ion and expected fragments.
-
-
Data Interpretation:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern to confirm the structure. The fragmentation of aromatic and heterocyclic compounds often involves the loss of small, stable neutral molecules such as CO, HCN, and H₂O.
-
Visualized Workflows
The following diagrams illustrate the general experimental workflows for the characterization of this compound.
Caption: General workflow for NMR spectroscopic analysis.
Caption: General workflow for mass spectrometry analysis.
Crystal Structure of 2,2'-Bipyridine-3,3'-diol as a Ligand: A Technical Guide
Abstract: This technical guide provides a detailed overview of the crystal structure analysis of 2,2'-Bipyridine-3,3'-diol, focusing on its behavior as a ligand in coordination complexes. Due to the current absence of a published crystal structure for the free, uncomplexed molecule, this document centers on the analysis of its coordination compounds, providing valuable insights for researchers, scientists, and drug development professionals. The guide summarizes crystallographic data, details experimental protocols for synthesis and X-ray diffraction, and visualizes key structural features and workflows.
Introduction
This compound is a versatile heterocyclic ligand of significant interest in coordination chemistry, materials science, and catalysis. Its structure, featuring two pyridine (B92270) rings with hydroxyl groups adjacent to the nitrogen atoms, allows for a range of coordination modes and intermolecular interactions. Understanding the precise three-dimensional arrangement of this ligand when bound to a metal center is crucial for designing novel materials and catalysts with tailored properties.
This guide addresses the notable gap in the scientific literature regarding the crystal structure of isolated this compound. Instead, it focuses on the available, high-quality crystallographic data of its metal complexes, primarily a Cobalt(III) tris-chelate complex, [Co(bpydiol-H)₃]·H₂O, and related Copper(II) complexes.[1] By analyzing the ligand's conformation, bond lengths, and angles within these stable structures, we can infer its intrinsic structural preferences and how they are modulated by coordination.
Experimental Protocols
The following sections detail the methodologies for the synthesis of the this compound ligand and its subsequent use in the formation and crystallographic analysis of a representative Cobalt(III) complex.
Synthesis of this compound Ligand
The synthesis of this compound can be achieved through various established methods for the functionalization of bipyridine scaffolds. A common approach involves the coupling of 2-halopyridine precursors followed by hydroxylation.
Representative Protocol:
-
Ullmann Coupling of 2-chloropyridine (B119429): A mixture of 2-chloropyridine and activated copper powder is heated to initiate a homocoupling reaction, yielding the 2,2'-bipyridine (B1663995) backbone.
-
Oxidation and Hydroxylation: The resulting 2,2'-bipyridine is then subjected to oxidation, followed by a nucleophilic hydroxylation step to introduce the hydroxyl groups at the 3 and 3' positions. This often requires strong oxidizing agents and carefully controlled reaction conditions to achieve the desired regioselectivity.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound as a crystalline solid.
Synthesis and Crystallization of [Co(bpydiol-H)₃]·H₂O
The following protocol is adapted from the work of Stephenson and Hardie.[1]
-
Reaction Mixture: An ethanolic solution of this compound (3 equivalents) is added to an aqueous solution of Cobalt(II) chloride hexahydrate (1 equivalent).
-
Complexation: The mixture is stirred at room temperature. A color change indicates the formation of the cobalt complex. The oxidation of Co(II) to Co(III) can occur in the presence of air.
-
Crystallization: The resulting solution is filtered and allowed to stand for slow evaporation at ambient temperature. Dark red prism-shaped crystals of [Co(bpydiol-H)₃]·H₂O suitable for X-ray diffraction typically form over several days.[1]
Single-Crystal X-ray Diffraction (SCXRD) Analysis
The crystal structure determination is performed using a single-crystal X-ray diffractometer.
-
Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.[2]
-
Data Collection: The crystal is maintained at a low temperature (e.g., 150 K) using a cryostream to minimize thermal vibrations. X-ray diffraction data are collected using monochromatic radiation (e.g., Mo-Kα, λ = 0.71073 Å).[2] A series of diffraction images are recorded as the crystal is rotated.
-
Data Processing: The collected images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. An absorption correction is also applied.[2]
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in the difference Fourier map or placed at calculated positions.[2]
Data Presentation: Crystallographic Data
The following tables summarize the key crystallographic data for the [Co(bpydiol-H)₃]·H₂O complex. This data provides a quantitative basis for understanding the ligand's structure upon coordination.
Table 1: Crystal Data and Structure Refinement for [Co(bpydiol-H)₃]·H₂O
| Parameter | Value[2] |
| Empirical Formula | C₃₀H₂₃CoN₆O₇ |
| Formula Weight | 638.47 |
| Temperature | 150(1) K |
| Wavelength | 0.71073 Å |
| Crystal System | Trigonal |
| Space Group | P-31c |
| Unit Cell Dimensions | |
| a | 14.1281(3) Å |
| b | 14.1281(3) Å |
| c | 15.5360(4) Å |
| α | 90° |
| β | 90° |
| γ | 120° |
| Volume | 2686.03(11) ų |
| Z | 4 |
Table 2: Selected Bond Lengths and Angles for the this compound Ligand in [Co(bpydiol-H)₃]·H₂O
| Bond | Length (Å) | Angle | Degrees (°) |
| Co-N1 | 1.915(2) | N1-Co-N2 | 83.12(8) |
| Co-O1 | 1.908(2) | O1-Co-N1 | 170.13(8) |
| C1-C2 | 1.488(4) | C2-C1-N2 | 115.2(2) |
| C1-N1 | 1.353(3) | C6-N1-C1 | 120.1(2) |
| C7-O1 | 1.341(3) | C8-C7-O1 | 121.5(2) |
| N1-C1-C2-N2 | - | Torsion Angle | -2.6(4) |
Note: Atom numbering may vary from the original publication for clarity. Data is representative of one of the ligands in the asymmetric unit.
Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and structural relationships.
Conclusion
While the crystal structure of free this compound remains to be determined, a comprehensive analysis of its coordination complexes provides critical insights into its structural properties. The data presented in this guide, derived from the well-characterized [Co(bpydiol-H)₃]·H₂O complex, demonstrates that the ligand adopts a nearly planar conformation upon chelation, with specific bond lengths and angles dictated by the coordination to the metal center. The detailed experimental protocols and workflow diagrams serve as a valuable resource for researchers aiming to synthesize and structurally characterize new materials based on this versatile ligand. Further studies on a wider range of its coordination compounds will continue to illuminate the structure-property relationships that govern its applications.
References
Spectroscopic Properties of 2,2'-Bipyridine-3,3'-diol in Diverse Solvent Environments: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic properties of 2,2'-Bipyridine-3,3'-diol, a molecule of significant interest due to its unique photophysical behavior governed by excited-state intramolecular proton transfer (ESIPT). The solvatochromic nature of this compound, where its absorption and emission characteristics are highly sensitive to the surrounding solvent environment, makes it a valuable probe in various chemical and biological studies. This document summarizes key quantitative spectroscopic data, details relevant experimental protocols, and provides visual representations of the underlying molecular processes and experimental workflows.
Core Spectroscopic Data
The photophysical properties of this compound are profoundly influenced by the polarity and hydrogen-bonding capabilities of the solvent. This is primarily due to the stabilization of different tautomeric forms of the molecule in its ground and excited states. In non-polar solvents, the enol form is predominant. Upon photoexcitation, the molecule undergoes an ultrafast intramolecular double proton transfer to form a dizwitterion (DZ) tautomer in the excited state.[1][2] In aqueous solutions, this dizwitterion is stabilized in the ground state, leading to distinct absorption peaks in the 400-450 nm range.[1][2]
The fluorescence of the dizwitterion tautomer is particularly sensitive to the solvent environment. As the solvent polarity increases, the fluorescence peak experiences a hypsochromic (blue) shift. For instance, the fluorescence peak shifts from 498 nm in the non-polar solvent cyclohexane (B81311) to 462 nm in the highly polar solvent water.[1][2] This solvatochromism is accompanied by a decrease in the fluorescence lifetime, from 3.10 ns in cyclohexane to 0.65 ns in water.[1][2] In aqueous environments, a secondary photoinduced tautomerization mechanism involving a water network can also occur, giving rise to a second tautomer with a lifetime of 5.40 ns.[1][2]
Quantitative Spectroscopic Data Summary
The following tables summarize the available quantitative data for the spectroscopic properties of this compound in different solvents.
| Solvent | Absorption Maxima (λ_abs) [nm] | Molar Absorptivity (ε) [M⁻¹cm⁻¹] |
| Water | 400-450 (dizwitterion)[1][2] | Data not available in cited sources |
| Various Solvents | Specific data not available in cited sources | Data not available in cited sources |
| Solvent | Fluorescence Emission Maxima (λ_em) [nm] | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f) [ns] |
| Cyclohexane | 498[1][2] | Data not available in cited sources | 3.10[1][2] |
| Water | 462[1][2] | Data not available in cited sources | 0.65[1][2] |
| Water (second tautomer) | Shoulder on the blue side of the main peak[1][2] | Data not available in cited sources | 5.40[1][2] |
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the spectroscopic properties of this compound.
UV-Vis Absorption Spectroscopy
Objective: To determine the absorption maxima (λ_abs) and molar absorptivity (ε) of this compound in different solvents.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a high-purity solvent.
-
From the stock solution, prepare a series of dilutions in the desired spectroscopic-grade solvents to obtain concentrations that result in absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
-
Instrumentation:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Set the wavelength range to scan from 200 nm to 600 nm.
-
Use a quartz cuvette with a 1 cm path length.
-
-
Measurement:
-
Fill the reference cuvette with the pure solvent and the sample cuvette with the sample solution.
-
Record the absorbance spectrum of each sample against the solvent blank.
-
Identify the wavelength of maximum absorbance (λ_abs).
-
-
Data Analysis:
-
Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λ_abs, c is the molar concentration, and l is the path length of the cuvette.
-
Fluorescence Spectroscopy
Objective: To determine the fluorescence emission maxima (λ_em) of this compound in different solvents.
Methodology:
-
Sample Preparation:
-
Prepare dilute solutions of this compound in the desired spectroscopic-grade solvents. The absorbance of the solutions at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.
-
-
Instrumentation:
-
Use a spectrofluorometer.
-
Set the excitation wavelength to the determined absorption maximum (λ_abs).
-
Set the emission wavelength range to scan from the excitation wavelength to a longer wavelength (e.g., 700 nm).
-
-
Measurement:
-
Record the fluorescence emission spectrum of the sample.
-
Identify the wavelength of maximum fluorescence intensity (λ_em).
-
Fluorescence Quantum Yield Determination (Comparative Method)
Objective: To determine the fluorescence quantum yield (Φ_f) of this compound relative to a standard of known quantum yield.
Methodology:
-
Standard Selection:
-
Choose a fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample.
-
-
Sample Preparation:
-
Prepare a series of solutions of both the sample and the standard in the same solvent with varying concentrations, ensuring the absorbance at the excitation wavelength is below 0.1.
-
-
Measurement:
-
Measure the UV-Vis absorption spectra and fluorescence emission spectra for all solutions.
-
Integrate the area under the fluorescence emission curves for both the sample and the standard.
-
-
Data Analysis:
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_x) can be calculated using the following equation: Φ_x = Φ_s * (m_x / m_s) * (n_x² / n_s²) where Φ is the quantum yield, m is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent. The subscripts x and s refer to the sample and the standard, respectively.
-
Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)
Objective: To determine the fluorescence lifetime (τ_f) of this compound.
Methodology:
-
Instrumentation:
-
Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) and a sensitive detector (e.g., a microchannel plate photomultiplier tube).
-
-
Measurement:
-
Excite the sample with short pulses of light at the absorption maximum.
-
Measure the time delay between the excitation pulse and the arrival of the first emitted photon at the detector.
-
Repeat this process many times to build up a histogram of photon arrival times.
-
-
Data Analysis:
-
The resulting decay curve is fitted to an exponential function (or a sum of exponentials for multi-component decays) to extract the fluorescence lifetime(s).
-
Visualizations
The following diagrams, created using the DOT language, illustrate the key molecular process and a general experimental workflow.
Caption: Excited-State Intramolecular Proton Transfer (ESIPT) in this compound.
Caption: General workflow for spectroscopic analysis of this compound.
References
Unveiling the Photophysical intricacies of 2,2'-Bipyridine-3,3'-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the quantum yield and fluorescence lifetime of 2,2'-Bipyridine-3,3'-diol (BP(OH)2), a molecule of significant interest due to its unique photophysical properties. This document delves into the quantitative aspects of its fluorescence, outlines the experimental methodologies for its characterization, and visualizes the key processes that govern its behavior.
Core Photophysical Properties: Quantum Yield and Fluorescence Lifetime
This compound is renowned for its pronounced solvatochromism and its tendency to undergo Excited-State Intramolecular Proton Transfer (ESIPT). These characteristics lead to a strong dependence of its quantum yield and fluorescence lifetime on the surrounding environment. While a definitive, absolute quantum yield value in a standard solvent is not consistently reported across the literature, its fluorescence lifetime has been more extensively characterized.
When a fluorophore is confined within nanocavities, its fluorescence quantum yield is known to increase.[1] For this compound, the nonpolar diketo (DK) form, which has a nearly zero dipole moment, experiences a more hydrophobic environment inside such cavities, leading to an enhanced fluorescence quantum yield.[1]
The fluorescence lifetime of this compound is highly sensitive to the polarity and hydrogen-bonding capability of the solvent. This makes it an excellent probe for microenvironments.
Table 1: Fluorescence Lifetime of this compound in Various Solvents
| Solvent | Fluorescence Lifetime (τ) [ns] | Notes |
| Cyclohexane | 3.10 | Non-polar, aprotic solvent. |
| Water | 0.65 | Polar, protic solvent. This is the shorter lifetime component. |
| Water | 5.40 | A second, longer lifetime component is also detected, attributed to a different photoinduced tautomerization mechanism involving a water network.[2] |
Experimental Protocols: Measuring Fluorescence Properties
The characterization of the quantum yield and fluorescence lifetime of this compound relies on steady-state and time-resolved fluorescence spectroscopy techniques.
Determination of Fluorescence Quantum Yield (Relative Method)
The relative method is a widely used approach for determining the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.
Principle: The quantum yield of the unknown sample (Φ_X) is calculated using the following equation:
Φ_X = Φ_S * (I_X / I_S) * (A_S / A_X) * (n_X^2 / n_S^2)
Where:
-
Φ is the fluorescence quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Subscripts X and S refer to the unknown sample and the standard, respectively.
Experimental Workflow:
Figure 1: Workflow for the determination of relative fluorescence quantum yield.
Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)
TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.
Principle: The sample is excited by a high-repetition-rate pulsed laser. The time difference between the laser pulse (start signal) and the arrival of the first fluorescence photon at a single-photon sensitive detector (stop signal) is measured. This process is repeated many times, and a histogram of the number of photons versus their arrival time is built up, which represents the fluorescence decay curve. The fluorescence lifetime is then extracted by fitting this decay curve to an exponential function.
Experimental Workflow:
Figure 2: Workflow for fluorescence lifetime measurement using TCSPC.
Key Mechanisms and Interactions
Excited-State Intramolecular Proton Transfer (ESIPT)
Upon photoexcitation, this compound undergoes an ultrafast intramolecular double proton transfer, leading to the formation of a diketo tautomer which is responsible for the large Stokes-shifted fluorescence. Theoretical studies suggest that this process is likely sequential rather than concerted.[3]
Figure 3: Simplified Jablonski diagram illustrating the ESIPT process.
Interaction with Human Serum Albumin (HSA)
This compound can be utilized as a fluorescent probe to study biological systems. It has been shown to bind to Human Serum Albumin (HSA), a major transport protein in blood plasma. Studies indicate that BP(OH)2 binds to a site in close proximity to the tryptophan-214 residue in subdomain IIA of HSA.[2][4] This binding event can be monitored by changes in the fluorescence properties of both the probe and the tryptophan residue.
Figure 4: Schematic representation of the binding of this compound to its binding site on Human Serum Albumin.
Conclusion
This compound exhibits complex and environment-dependent photophysical properties, making it a valuable tool for probing molecular environments. Its fluorescence lifetime is a particularly sensitive indicator of solvent polarity and hydrogen-bonding interactions. While further research is needed to establish a consensus on its absolute quantum yield, the methodologies for its characterization are well-established. The understanding of its ESIPT mechanism and its interactions with biomacromolecules like HSA opens up avenues for its application in drug development and as a biological sensor. This guide provides a foundational understanding for researchers and scientists working with this versatile fluorophore.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigating this compound as a microenvironment-sensitive probe: its binding to cyclodextrins and human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Unusual binding of a potential biomarker with human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,2'-Bipyridine-3,3'-diol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2'-Bipyridine-3,3'-diol, a hydroxylated derivative of the well-known chelating agent 2,2'-bipyridine (B1663995), is a versatile organic compound with significant potential in coordination chemistry, materials science, and catalysis. Its unique structural features, combining the rigid bipyridine backbone with reactive hydroxyl groups, make it a compelling ligand for the formation of stable metal complexes with diverse applications. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on experimental details relevant to researchers in chemistry and drug development.
Chemical and Physical Properties
This compound is a solid at room temperature.[1] A summary of its key chemical and physical properties is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 36145-03-6 | |
| Molecular Formula | C₁₀H₈N₂O₂ | |
| Molecular Weight | 188.18 g/mol | [2] |
| Appearance | Solid | [3] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in various organic solvents. | Not specified |
| Purity | 98% | [3] |
Synonyms: 3,3'-Dihydroxy-2,2'-bipyridine, 3,3'-Dihydroxy-2,2'-bipyridyl[3]
Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of this compound.
| Technique | Data | Reference(s) |
| ¹H NMR | Spectral data available. | [1] |
| ¹³C NMR | Spectral data available. | [1][4][5] |
| Mass Spectrometry | Spectral data available. | [6] |
| UV-Vis Spectroscopy | Absorption and emission spectra have been studied, particularly in the context of its use as a microenvironment-sensitive probe. The molecule exhibits unique spectroscopic features in water.[7][8][9] In aqueous solution, it exists in two tautomeric forms, dienol (DE) and diketo (DK).[7] The absorption peaks of the water complex are in the region of 400-450 nm.[7][8] | [7][8][9][10][11][12] |
| Infrared (IR) Spectroscopy | Spectral data available. | Not specified |
Experimental Protocols
Synthesis of 2,2'-Bipyridine Derivatives
While a specific, detailed protocol for the synthesis of this compound was not found in the reviewed literature, general methods for the synthesis of 2,2'-bipyridine derivatives can be adapted. A common method involves the coupling of pyridine (B92270) precursors. For instance, the Ullmann homocoupling of a keto bromo-pyridine followed by stereoselective double hydrogen transfer is a reported method for a substituted 2,2'-bipyridine-diol.[13] Another approach involves a Negishi-like protocol using a heterogeneous catalyst, which can afford 2,2'-bipyridine products in high yields.[14] Microwave-assisted synthesis using heterogeneous catalysts has also been developed for the preparation of 2,2'-bipyridines.[14]
A general procedure for the synthesis of 2,2'-bipyridine is the reaction of pyridine with a degassed Raney nickel catalyst.[15] The pyridine used must be free of pyrrole (B145914) to ensure a good yield.[15]
Workflow for a Generic 2,2'-Bipyridine Synthesis:
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C10H8N2O2 | CID 534031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. hmdb.ca [hmdb.ca]
- 5. 2,2'-Bipyridine(366-18-7) 13C NMR spectrum [chemicalbook.com]
- 6. 2,2'-Bipyridine [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. squ.elsevierpure.com [squ.elsevierpure.com]
- 9. Caging effects on the ground and excited states of this compound embedded in cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2,2'-Bipyridine [webbook.nist.gov]
- 11. researchgate.net [researchgate.net]
- 12. ripublication.com [ripublication.com]
- 13. Synthesis and applications of 2,2'-Bipyridine ligand compounds_Chemicalbook [chemicalbook.com]
- 14. A heterogeneous-catalyst-based, microwave-assisted protocol for the synthesis of 2,2'-bipyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Organic Syntheses Procedure [orgsyn.org]
A Technical Guide to the Theoretical Electronic Structure of 2,2'-Bipyridine-3,3'-diol
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the theoretical and computational approaches used to elucidate the complex electronic structure of 2,2'-Bipyridine-3,3'-diol (BP(OH)₂). We delve into the methodologies, key findings from recent literature, and the implications for understanding its unique photophysical properties, which are of significant interest in materials science and drug development.
Introduction: The Significance of this compound
This compound is a molecule of considerable scientific interest due to its unique structural and electronic properties. The presence of a rigid bipyridine core with two hydroxyl groups facilitates intramolecular hydrogen bonding and offers multiple coordination sites.[1] This structure is responsible for its fascinating photophysics, most notably the phenomena of Excited-State Intramolecular Proton Transfer (ESIPT) and Thermally Activated Delayed Fluorescence (TADF).[2][3][4] Understanding the electronic underpinnings of these processes is critical for designing novel organic light-emitting diodes (OLEDs), molecular sensors, and photochemically active agents.
Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for probing the ground and excited-state properties of molecules like BP(OH)₂. These computational methods allow for the detailed investigation of reaction mechanisms, such as proton transfer, and the prediction of electronic and photophysical properties that guide experimental design.[5][6]
Theoretical Foundations
The electronic behavior of BP(OH)₂ is governed by the arrangement and energies of its molecular orbitals. Key theoretical concepts include:
-
Density Functional Theory (DFT): A computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT is widely employed due to its favorable balance of accuracy and computational cost.[7][8]
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity and electronic transitions.[9] The energy difference between them, the HOMO-LUMO gap, is a critical parameter that corresponds to the lowest energy electronic excitation possible and influences the molecule's color and photochemical stability.[10][11] For the parent 2,2'-bipyridine (B1663995), the HOMO is characterized by σ-symmetry centered on the nitrogen atoms, while the LUMO exhibits π-symmetry across the carbon atoms of the pyridine (B92270) rings.[9]
-
Excited States and Photophysical Processes:
-
ESIPT (Excited-State Intramolecular Proton Transfer): Upon photoexcitation, a proton can transfer from the hydroxyl group to the pyridine nitrogen. In BP(OH)₂, there has been considerable debate whether this occurs as a concerted double-proton transfer or a stepwise, sequential process.[5][6]
-
TADF (Thermally Activated Delayed Fluorescence): A process where non-emissive triplet excitons are converted back into emissive singlet excitons through reverse intersystem crossing (RISC), enhancing the efficiency of light emission. The interplay between ESIPT and TADF in BP(OH)₂ is a key area of research.[2][3][4]
-
Computational Protocols and Methodologies
The accurate theoretical description of BP(OH)₂'s electronic structure relies on a well-defined computational workflow. The protocols outlined below are based on methodologies reported in recent high-impact studies.[2][6][7]
3.1. Ground and Excited-State Calculations
A typical computational study involves several key steps:
-
Geometry Optimization: The molecular structure of BP(OH)₂ in its ground state (S₀) and relevant excited states (singlet S₁ and triplet T₁, T₂, T₃) is optimized to find the lowest energy conformation. This is crucial as molecular geometry can change significantly upon excitation.
-
Frequency Calculations: Performed on optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain vibrational spectra.
-
Electronic Structure Analysis: Calculation of HOMO and LUMO energies, electron-hole distributions, and other electronic properties.
-
Excited-State Analysis:
-
Vertical Excitation Energies: Calculated using Time-Dependent DFT (TD-DFT) or higher-level methods like Resolution-of-Identity Second-Order Approximate Coupled-Cluster (RI-CC2) to simulate UV-Vis absorption spectra.[6][12]
-
Potential Energy Surface (PES) Scans: To investigate the energy profile of the ESIPT process by systematically changing the O-H bond lengths and H-N distances.[2]
-
Intersystem Crossing (ISC) and Reverse Intersystem Crossing (RISC) Rates: Calculated based on spin-orbit coupling matrix elements between singlet and triplet states to understand the TADF mechanism.[2]
-
3.2. Recommended Model Chemistry
-
Functionals: The B3LYP hybrid functional is a common and reliable choice for organic molecules.[7] For excited states, range-separated functionals like CAM-B3LYP or ωB97XD may also be employed.
-
Basis Sets: Pople-style basis sets such as 6-311+G(d,p) or Dunning's correlation-consistent basis sets (e.g., cc-pVTZ) are recommended for a good balance of accuracy and efficiency.
-
Solvation Effects: The influence of the solvent environment is often included using implicit solvation models like the Polarizable Continuum Model (PCM).
Computational Workflow Diagram
Caption: A flowchart of the typical computational protocol for analyzing the electronic structure and photophysical properties of a molecule like BP(OH)₂.
Summary of Theoretical Findings
Recent theoretical studies have provided profound insights into the electronic structure of BP(OH)₂.
4.1. The ESIPT Mechanism: Single, Not Double, Proton Transfer
While historically debated, recent high-level computations strongly suggest that BP(OH)₂ undergoes a barrierless single ESIPT process upon photoexcitation, rather than a concerted double ESIPT.[2][4] This means one proton transfers rapidly to form a monoketo tautomer, which is the primary emissive species. The previously hypothesized double ESIPT pathway was found to have a significant energy barrier.[2]
4.2. The TADF Mechanism
The mechanism for TADF is intrinsically linked to the ESIPT process. Based on the single ESIPT structure, calculations reveal that the T₃ state plays the dominant role in TADF .[2][4] This is contrary to earlier models that implicated the T₂ state. The key is a large spin-orbit coupling between the emissive single-ESIPT singlet state (S₁-Keto) and the T₃ state, which facilitates efficient intersystem crossing (ISC) and subsequent reverse intersystem crossing (RISC).
4.3. Quantitative Data
The following tables summarize key quantitative data from recent theoretical investigations.
Table 1: Calculated Intersystem Crossing (ISC) Rates for BP(OH)₂ in Hexane (Based on the single ESIPT (Keto1) structure)*
| Transition Pathway | Calculated Rate (s⁻¹) | Significance |
| S₁ → T₁ | 1.40 x 10⁶ | Minor pathway |
| S₁ → T₂ | 1.73 x 10⁶ | Minor pathway |
| S₁ → T₃ | 1.05 x 10¹⁰ | Dominant ISC pathway for populating the triplet manifold [2] |
Table 2: Calculated Excited State Properties of BP(OH)₂
| Property | Value | Method/Comment |
| First Proton Transfer Time | ~7 fs | On-the-fly dynamics simulations (RI-CC2)[6] |
| Mono- to Diketo Energy Barrier | ~0.11 eV | RI-CC2 calculation, indicating a rapid second transfer is possible[6] |
| Emission (Fluorescence) | Green spectrum | Originates from the single-ESIPT tautomer[2] |
ESIPT and TADF Signaling Pathway
Caption: The proposed photophysical mechanism in BP(OH)₂, highlighting the single ESIPT followed by the dominant S₁→T₃ intersystem crossing and subsequent RISC that leads to TADF.
Conclusion and Outlook
Theoretical calculations have been instrumental in refining our understanding of the electronic structure and photodynamics of this compound. The current consensus points towards a barrierless single ESIPT mechanism being the primary deactivation pathway from the initially excited state, and that the T₃ state is the crucial gateway to the triplet manifold that enables TADF.
For researchers in materials science and drug development, these findings provide a robust theoretical framework for designing new BP(OH)₂ derivatives with tailored photophysical properties. By computationally screening substituent effects on the HOMO-LUMO gap, spin-orbit couplings, and proton transfer barriers, it is possible to rationally engineer molecules with optimized emission wavelengths, quantum yields, and excited-state lifetimes for specific applications. The synergy between advanced computational chemistry and experimental validation will continue to drive innovation in this exciting field.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] The Interplay between ESIPT and TADF for the 2,2′-Bipyridine-3,3′-diol: A Theoretical Reconsideration | Semantic Scholar [semanticscholar.org]
- 4. The Interplay between ESIPT and TADF for the this compound: A Theoretical Reconsideration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantum dynamics study of the excited-state double-proton transfer in 2,2'-bipyridyl-3,3'-diol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Electronic structure of 2,2'-bipyridine organotransition-metal complexes. Establishing the ligand oxidation level by density functional theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 11. learn.schrodinger.com [learn.schrodinger.com]
- 12. HOMO–LUMO energy gap control in platinum(ii) biphenyl complexes containing 2,2′-bipyridine ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
The Genesis of a Versatile Ligand: A Technical Guide to the Discovery and Historical Synthesis of 2,2'-Bipyridine-3,3'-diol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the discovery and historical synthesis of 2,2'-Bipyridine-3,3'-diol, a pivotal bidentate chelating ligand in coordination chemistry and a valuable building block in the synthesis of functional materials and pharmaceuticals. This document provides a comprehensive overview of the key synthetic strategies, detailed experimental protocols, and a comparative analysis of the methods developed over time.
Introduction
This compound, with its strategic placement of hydroxyl groups on the bipyridine framework, exhibits unique electronic and steric properties that have made it a subject of significant interest. Its ability to form stable complexes with a wide range of metal ions has led to its application in catalysis, photophysics, and materials science. This guide traces the journey from its earliest reported syntheses to more refined methodologies, offering a valuable resource for researchers working with this versatile molecule.
Historical Synthesis: A Journey of Methodological Evolution
The synthesis of the 2,2'-bipyridine (B1663995) core itself has a rich history, with the Ullmann reaction, first reported in 1901, being a foundational method for creating the crucial C-C bond between two pyridine (B92270) rings. This classic approach, involving the copper-mediated coupling of halo-pyridines, laid the groundwork for the synthesis of a vast array of bipyridine derivatives.
One of the earliest documented synthetic routes to a closely related derivative, 2,2'-bipyridine-3,3'-dicarboxylic acid, involved the oxidation of 1,10-phenanthroline. While not the diol itself, this highlights the early efforts in functionalizing the bipyridine scaffold at the 3 and 3' positions.
A significant breakthrough in the direct synthesis of hydroxylated bipyridines came from the work of Kaczmarek and colleagues. Their research in the mid-1980s on the chemistry of bipyridines provided a key method for the preparation of this compound through the diazotization of 2,2'-bipyridine-3,3'-diamine.
Key Synthetic Methodologies
Diazotization of 2,2'-Bipyridine-3,3'-diamine
This method stands as a crucial historical route to this compound. The synthesis begins with the preparation of the diamine precursor, which is then subjected to diazotization followed by hydrolysis to introduce the hydroxyl groups.
Experimental Protocol:
A detailed protocol for a related transformation, as described in the "Bipyridines - Part XVII" publication, involves the diazotization of [2,2'-bipyridine]-3,3'-diamine (B2725736) (1) in a 20% sulfuric acid solution with an excess of sodium nitrite. The reaction mixture is then heated, leading to the formation of this compound (2).
Reaction Conditions and Yield:
| Step | Reagents and Conditions | Yield | Reference |
| Diazotization and Hydrolysis | [2,2'-bipyridine]-3,3'-diamine, 20% H₂SO₄, NaNO₂ (excess), heat | 4% | [1] |
It is important to note that the reported yield for this specific procedure is low. However, the abstract of "Bipyridines. Part XVIII" suggests that variations of this method were explored to synthesize the mono-ol and other derivatives, indicating its significance and potential for optimization.[2]
Logical Workflow for the Diazotization Synthesis:
Caption: Synthetic pathway from the diamine to the diol.
Ullmann-type Coupling Reactions
The Ullmann condensation is a powerful tool for the formation of C-C bonds between aromatic rings and has been widely applied to the synthesis of bipyridines.[3] While a direct Ullmann coupling of a 3-hydroxy-2-halopyridine to form this compound is conceptually feasible, historical accounts of this specific transformation are not as well-documented as the diazotization route. The general principle involves the copper-catalyzed homocoupling of a suitably substituted pyridine precursor.
Hypothetical Experimental Workflow:
This workflow is based on the general principles of the Ullmann reaction for bipyridine synthesis.
Caption: General workflow for Ullmann coupling synthesis.
Quantitative Data Summary
The following table summarizes the available quantitative data for the historical synthesis of this compound. The limited availability of detailed historical data underscores the challenges in early synthetic chemistry and highlights the advancements made in modern synthetic and analytical techniques.
| Method | Precursor | Key Reagents | Solvent | Temperature | Yield | Reference |
| Diazotization | 2,2'-Bipyridine-3,3'-diamine | NaNO₂, H₂SO₄ | Water | Elevated | 4% | [1] |
Conclusion
The historical synthesis of this compound, primarily documented through the diazotization of its corresponding diamine, reflects the ingenuity of synthetic chemists in an era of developing methodologies. While early yields were modest, these foundational studies paved the way for the exploration of this ligand's rich coordination chemistry and its application in diverse scientific fields. This guide serves as a testament to the evolution of synthetic organic chemistry and provides a valuable historical and technical resource for today's researchers. Further exploration of modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, would provide a more complete picture of the current state of this compound synthesis.
References
Tautomerism in 2,2'-Bipyridine-3,3'-diol and its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the tautomeric phenomena observed in 2,2'-bipyridine-3,3'-diol and its derivatives. Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, plays a pivotal role in the chemical reactivity, biological activity, and physicochemical properties of these compounds. This document delves into the structural and environmental factors governing the tautomeric balance, with a particular focus on the di-enol and dizwitterionic (or di-keto) forms. Detailed experimental protocols for the characterization of these tautomers are provided, alongside a compilation of quantitative spectroscopic data. Furthermore, this guide illustrates the underlying principles of tautomerism in this class of compounds through signaling pathway and workflow diagrams, offering valuable insights for researchers in medicinal chemistry, materials science, and drug development.
Introduction to Tautomerism in this compound
This compound (BP(OH)₂) is a heterocyclic compound that exhibits pronounced tautomerism. The molecule can exist in several tautomeric forms, with the most significant being the di-enol (DE) form and the dizwitterionic (DZ) or di-keto (DK) form.[1] A mono-keto (MK) form is also considered as an intermediate in the proton transfer process.[1] The equilibrium between these forms is highly sensitive to the surrounding environment, including solvent polarity, hydrogen-bonding capabilities, and pH.[2][3][4]
The di-enol form is characterized by two hydroxyl groups on the bipyridine core, while the dizwitterionic form results from an intramolecular double proton transfer, leading to a structure with both a positive and a negative formal charge.[2] This tautomeric flexibility is crucial as it dictates the molecule's electronic properties, coordination chemistry, and potential as a bioactive agent. Understanding and controlling this equilibrium is therefore of significant interest in the design of novel drugs and functional materials.
Tautomeric Forms and Equilibria
The primary tautomeric equilibrium for this compound involves the interconversion between the di-enol (DE) and the dizwitterionic (DZ) forms.
The position of this equilibrium is significantly influenced by the solvent. In nonpolar solvents, the di-enol form is generally favored. However, in polar, protic solvents, particularly water, the dizwitterionic tautomer is stabilized.[3] This stabilization in water is so significant that the DZ tautomer can be observed in the ground state, which is a unique characteristic of this molecule.[2][3][4] Theoretical studies have suggested that the DZ tautomer in aqueous solution is only slightly less stable (by about 3 kcal/mol) than its DE counterpart.[3]
The Role of Solvent
The solvent plays a critical role in determining the predominant tautomeric form of this compound. The polarity and hydrogen-bonding capacity of the solvent are the key determinants.
In non-polar solvents like cyclohexane, the less polar di-enol form is the major species. As the solvent polarity and hydrogen-bonding ability increase, the equilibrium shifts towards the more polar dizwitterionic form. In water, the DZ tautomer is significantly stabilized through a network of hydrogen bonds with water molecules solvating the charged centers of the molecule.[2][3] This leads to unique absorption peaks for the DZ tautomer in the 400-450 nm range in aqueous solutions.[2][3][4]
Substituent Effects
The introduction of substituents onto the this compound scaffold can significantly alter the tautomeric equilibrium. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can influence the acidity of the hydroxyl protons and the basicity of the pyridine (B92270) nitrogen atoms, thereby shifting the equilibrium.
Quantitative Data
The tautomerism of this compound has been investigated using various spectroscopic techniques. The following tables summarize key quantitative data from these studies.
Table 1: Spectroscopic Data for this compound Tautomers in Different Solvents
| Solvent | Tautomer Form | Absorption λ_max (nm) | Emission λ_max (nm) | Fluorescence Lifetime (τ) (ns) | Reference(s) |
| Water | Dizwitterionic (DZ) | 400-450 | 462 | 0.65 | [2][3][4] |
| Cyclohexane | Di-enol (DE) | - | 498 | 3.10 | [2][3][4] |
| Methanol | Di-enol (DE) | - | - | - | [3] |
| Ethanol | Di-enol (DE) | - | - | - | [3] |
Note: The di-enol form does not exhibit significant absorption in the visible region. The dizwitterionic form is stabilized in the ground state only in water.
Experimental Protocols
The study of tautomerism in this compound and its derivatives relies on a combination of spectroscopic and analytical techniques.
Synthesis of this compound and Derivatives
The synthesis of substituted 2,2'-bipyridines can be achieved through various cross-coupling reactions. A general workflow is presented below.
Protocol for Suzuki Coupling (Illustrative):
-
Preparation of Pyridine Boronic Ester: A solution of the substituted 2-halopyridine in an appropriate solvent (e.g., dioxane) is treated with a boron source (e.g., bis(pinacolato)diboron), a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium acetate). The mixture is heated under an inert atmosphere until the reaction is complete.
-
Coupling Reaction: The crude pyridine boronic ester is then reacted with a second equivalent of a differently substituted 2-halopyridine in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., aqueous sodium carbonate) in a suitable solvent mixture (e.g., toluene/ethanol). The reaction is heated to reflux.
-
Work-up and Purification: After completion, the reaction mixture is cooled, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
-
Hydroxylation: The resulting substituted 2,2'-bipyridine is then subjected to a hydroxylation reaction to introduce the 3,3'-diol functionality. This can be a multi-step process involving, for example, directed ortho-lithiation followed by reaction with an oxygen source.
Spectroscopic Analysis
4.2.1. UV-Visible Spectroscopy
UV-Vis spectroscopy is a powerful tool for observing the different tautomeric forms in solution, as they often exhibit distinct absorption spectra.
Protocol:
-
Sample Preparation: Prepare stock solutions of the this compound derivative in the desired solvents (e.g., water, cyclohexane, ethanol, acetonitrile). Prepare a series of dilutions to the desired concentration range (typically 10⁻⁵ to 10⁻⁴ M).
-
Instrument Parameters:
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer.
-
Wavelength Range: 200-600 nm.
-
Slit Width: 1 nm.
-
Scan Speed: Medium.
-
Blank: The pure solvent used for sample preparation.
-
-
Data Acquisition: Record the absorption spectra of the sample in each solvent. The appearance of new absorption bands, particularly in the 400-450 nm region in aqueous solutions, is indicative of the dizwitterionic tautomer.
4.2.2. Fluorescence Spectroscopy
The tautomers of this compound exhibit different fluorescence properties, which can be used to study the excited-state dynamics.
Protocol:
-
Sample Preparation: Prepare dilute solutions (absorbance < 0.1 at the excitation wavelength) of the compound in various solvents.
-
Instrument Parameters:
-
Spectrofluorometer: A calibrated instrument with a thermostatted cell holder.
-
Excitation Wavelength: Chosen based on the absorption spectrum of the tautomer of interest.
-
Emission Wavelength Range: Scanned over a range that covers the expected emission of all tautomeric forms (e.g., 400-600 nm).
-
Excitation and Emission Slit Widths: Typically 2-5 nm.
-
-
Data Acquisition: Record the fluorescence emission spectra. For time-resolved measurements, use a time-correlated single-photon counting (TCSPC) system to determine the fluorescence lifetimes.
4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide detailed structural information about the tautomers in solution. However, if the tautomeric interconversion is fast on the NMR timescale, averaged signals will be observed.
Protocol:
-
Sample Preparation: Dissolve a sufficient amount of the compound in a deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆).
-
Instrument Parameters:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC, HMBC).
-
-
Data Analysis: Analyze the chemical shifts, coupling constants, and through-space correlations to assign the signals to the respective tautomeric forms. The observation of distinct sets of signals for different tautomers indicates slow exchange, allowing for the determination of their relative concentrations by integration.
4.2.4. X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous structural information in the solid state, which can be used to identify the preferred tautomeric form in the crystal lattice.
Protocol:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solution, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) using Mo Kα or Cu Kα radiation.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the structural model against the collected data. The final refined structure will reveal the positions of all atoms, including the hydrogen atoms on the hydroxyl groups or nitrogen atoms, thus identifying the tautomeric form.
Conclusion
The tautomerism of this compound and its derivatives is a fascinating and important aspect of their chemistry. The equilibrium between the di-enol and dizwitterionic forms is delicately balanced and highly responsive to the molecular environment. This guide has provided an in-depth overview of the principles governing this tautomerism, supported by quantitative data and detailed experimental protocols. For researchers in drug development and materials science, a thorough understanding of these tautomeric phenomena is essential for the rational design of molecules with desired properties and functions. Further research into a wider range of substituted derivatives will undoubtedly provide deeper insights into the subtle electronic and steric effects that control the tautomeric landscape of these versatile compounds.
References
Solubility of 2,2'-Bipyridine-3,3'-diol in Common Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2,2'-Bipyridine-3,3'-diol. While quantitative solubility data for this specific compound is not extensively documented in publicly available literature, this guide synthesizes qualitative solubility information based on its structural properties and findings from various research articles. Furthermore, it offers detailed experimental protocols for researchers to determine precise solubility values in their specific solvent systems. This document also includes a plausible synthetic workflow for this compound and a diagram of a relevant biological signaling pathway, as identified in recent cancer research, to provide a broader context for its application.
Introduction
This compound is a heterocyclic organic compound featuring a bipyridine scaffold with hydroxyl groups at the 3 and 3' positions. This structure imparts unique properties, including the ability to act as a chelating agent for various metal ions and to participate in hydrogen bonding. These characteristics make it a valuable building block in supramolecular chemistry, catalysis, and the development of functional materials. Understanding its solubility in common organic solvents is a critical first step for its effective use in synthesis, purification, and various applications, including as a potential therapeutic agent.
Solubility Profile
Qualitative Solubility Data
The following table summarizes the expected and observed solubility of this compound in various common organic solvents. This information is collated from studies where the compound was synthesized, purified, or used in spectroscopic analysis.
| Solvent Category | Common Solvents | Predicted/Observed Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble | The high polarity of these solvents can effectively solvate the polar hydroxyl groups and the bipyridine ring system. Several studies report using DMF for spectroscopic measurements. |
| Polar Protic | Water, Ethanol, Methanol | Sparingly Soluble to Soluble | The ability to form hydrogen bonds with the hydroxyl groups of the solvent enhances solubility. Solubility in water is noted, though it may be limited. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Sparingly Soluble | Moderate polarity may allow for some dissolution, but the non-polar character of the ether backbone limits extensive solvation. |
| Halogenated | Dichloromethane (DCM), Chloroform | Sparingly Soluble | These solvents have moderate polarity but are not strong hydrogen bond acceptors or donors, leading to limited solubility. |
| Aromatic | Toluene, Benzene | Sparingly Soluble to Insoluble | The non-polar nature of these solvents makes them poor choices for solvating the polar this compound molecule. |
| Non-Polar Aliphatic | Hexane, Cyclohexane | Insoluble | The significant difference in polarity between the solute and solvent results in very poor solubility. Spectroscopic studies have been conducted in cyclohexane, implying at least minimal solubility is required for such measurements. |
Experimental Protocols for Solubility Determination
For applications requiring precise solubility values, experimental determination is essential. The following are two standard methods for determining the solubility of a solid organic compound like this compound.
Gravimetric Method
This method involves preparing a saturated solution, evaporating the solvent from a known volume of the solution, and weighing the remaining solid.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used.
-
Allow the undissolved solid to settle.
-
-
Sample Collection and Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a pre-weighed, heated pipette to prevent precipitation upon cooling.
-
Transfer the supernatant to a pre-weighed, dry container.
-
Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that does not cause decomposition of the compound.
-
Once the solvent is completely removed, weigh the container with the solid residue.
-
-
Calculation:
-
The solubility (S) can be calculated using the following formula: S (g/L) = (Mass of residue (g)) / (Volume of supernatant (L))
-
Spectroscopic Method
This method is suitable if this compound has a distinct chromophore and follows the Beer-Lambert law in the chosen solvent.
Methodology:
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the desired solvent.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.
-
Plot a graph of absorbance versus concentration to create a calibration curve. Determine the equation of the line (y = mx + c), where y is absorbance, x is concentration, m is the slope, and c is the y-intercept.
-
-
Preparation and Analysis of Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method (Section 3.1.1).
-
Withdraw a known volume of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation:
-
Use the equation from the calibration curve to calculate the concentration of the diluted solution.
-
Multiply the concentration of the diluted solution by the dilution factor to determine the concentration of the saturated solution, which represents the solubility.
-
Mandatory Visualizations
Plausible Synthetic Workflow
The synthesis of this compound can be achieved through various methods, with the Ullmann coupling of a corresponding halopyridine being a common strategy. The following diagram illustrates a plausible workflow for its synthesis.
Caption: Plausible synthetic workflow for this compound.
Apoptosis Signaling Pathway
Recent studies have shown that 2,2'-bipyridine (B1663995) derivatives can induce apoptosis in cancer cells, potentially through the inhibition of key signaling pathways like AKT and BRAF, and by promoting oxidative stress. The following diagram illustrates this proposed mechanism of action.[1][2][3][4]
Caption: Proposed mechanism of apoptosis induction by 2,2'-bipyridine derivatives.
Conclusion
While a comprehensive quantitative database for the solubility of this compound in common organic solvents is yet to be established, this guide provides a solid foundation for researchers by consolidating qualitative data and outlining robust experimental protocols for its determination. The provided visualizations of a plausible synthetic route and a relevant signaling pathway further enhance the understanding of this compound's context in both chemical synthesis and potential therapeutic applications. The emerging role of 2,2'-bipyridine derivatives in cancer research underscores the importance of a thorough understanding of their fundamental physicochemical properties, such as solubility.
References
Methodological & Application
Application Notes and Protocols for Zinc Ion Detection using 2,2'-Bipyridine-3,3'-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2'-Bipyridine-3,3'-diol (BP(OH)₂) is a fluorescent molecular probe that exhibits a selective and sensitive response to zinc ions (Zn²⁺). This molecule is particularly noteworthy for its significant increase in fluorescence intensity upon binding with Zn²⁺. The sensing mechanism is predicated on the inhibition of the Excited-State Intramolecular Double Proton Transfer (ESIDPT) process. In its free state, the photoexcited BP(OH)₂ undergoes ESIDPT, a non-radiative decay pathway that quenches fluorescence. However, the coordination of Zn²⁺ with the nitrogen and hydroxyl groups of the bipyridine scaffold restricts this proton transfer, leading to a pronounced enhancement of fluorescence emission. This "turn-on" fluorescent response makes BP(OH)₂ a valuable tool for the detection and quantification of Zn²⁺ in various chemical and biological systems.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₁₀H₈N₂O₂ |
| Molecular Weight | 188.18 g/mol |
| Appearance | Solid |
| CAS Number | 36145-03-6 |
| Solubility | Soluble in organic solvents like DMSO and methanol (B129727). |
Quantitative Data for Zinc Ion Detection
The following table summarizes the key quantitative parameters of this compound as a fluorescent probe for Zn²⁺.
| Parameter | Value | Notes |
| Absorption Maximum (λ_abs) of Free Probe | ~340 nm | In a 1:1 DMSO-water binary mixture. |
| Absorption Maximum (λ_abs) of Zn²⁺ Complex | ~410 nm | A new red-shifted absorption band appears upon complexation with Zn²⁺. |
| Emission Maximum (λ_em) of Free Probe | ~480 nm | Exhibits weak green fluorescence. |
| Emission Maximum (λ_em) of Zn²⁺ Complex | ~450 nm (shoulder) | A significant blue-shifted emission is observed upon binding with Zn²⁺, resulting in a highly fluorescent complex. |
| Fluorescence Quantum Yield (Φ_F) at 77 K | 0.56 | This value is for the tautomeric fluorescence. The quantum yield at room temperature is expected to be lower for the free probe and significantly higher for the complex. |
| Binding Stoichiometry (Probe:Zn²⁺) | 1:1 | Determined by Job's plot analysis. |
| Selectivity | High for Zn²⁺. Fluorescence is quenched by Cu²⁺. | Shows a selective response to Zn²⁺ over many other common metal ions. |
Signaling Pathway
The mechanism of fluorescence enhancement upon Zn²⁺ binding is depicted below.
Figure 1. Signaling pathway of this compound for Zn²⁺ detection.
Experimental Protocols
Synthesis of this compound
A potential synthetic route involves the diazotization of 2,2'-bipyridine-3,3'-diamine. A more accessible method starts with the commercially available 2-amino-3-hydroxypyridine (B21099).
Materials:
-
2-Amino-3-hydroxypyridine
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Dissolve 2-amino-3-hydroxypyridine in methanol in a reaction vessel.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Flush the reaction vessel with an inert gas (e.g., argon).
-
Bubble hydrogen gas through the solution for approximately 10 minutes.
-
Maintain a hydrogen atmosphere (e.g., using a balloon) and stir the mixture at room temperature overnight.
-
After the reaction is complete, filter the mixture through celite to remove the catalyst.
-
Wash the celite pad with methanol.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., 5% methanol in dichloromethane) to yield pure this compound.
Preparation of Stock Solutions
-
Probe Stock Solution (1 mM): Accurately weigh 1.882 mg of this compound and dissolve it in 10 mL of DMSO. Store this solution in a dark, cool, and dry place.
-
Zinc Stock Solution (10 mM): Dissolve 13.63 mg of anhydrous zinc chloride (ZnCl₂) in 10 mL of deionized water.
-
Buffer Solution: Prepare a suitable buffer solution, for example, HEPES or Tris-HCl, at a physiological pH of 7.4. The choice of buffer may depend on the specific application.
Spectrofluorometric Titration for Zinc Ion Detection
This protocol is for determining the response of the probe to varying concentrations of Zn²⁺.
Materials and Equipment:
-
Probe stock solution (1 mM)
-
Zinc stock solution (10 mM)
-
Buffer solution (e.g., HEPES, pH 7.4)
-
DMSO
-
Deionized water
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a working solution of the probe by diluting the stock solution in a suitable solvent mixture, such as a 1:1 (v/v) DMSO-water mixture, to a final concentration of 10 µM.
-
Place 2 mL of the 10 µM probe solution into a quartz cuvette.
-
Record the fluorescence emission spectrum of the probe solution alone. Set the excitation wavelength to 340 nm and record the emission from 400 nm to 600 nm.
-
Sequentially add small aliquots of the zinc stock solution (e.g., 1-10 µL of a diluted working solution) to the cuvette.
-
After each addition, mix the solution thoroughly and allow it to equilibrate for 2-3 minutes.
-
Record the fluorescence emission spectrum after each addition of the zinc solution.
-
Continue the titration until the fluorescence intensity reaches a plateau, indicating saturation of the probe.
-
Plot the fluorescence intensity at the emission maximum (~450 nm) against the concentration of Zn²⁺ to obtain a titration curve.
Determination of Binding Stoichiometry (Job's Plot)
Procedure:
-
Prepare a series of solutions with a constant total concentration of the probe and Zn²⁺, but with varying mole fractions of each component. For example, prepare solutions where the mole fraction of Zn²⁺ ranges from 0 to 1 in increments of 0.1. The total concentration should be kept constant (e.g., 20 µM).
-
Measure the fluorescence intensity of each solution at the emission maximum of the complex (450 nm).
-
Plot the fluorescence intensity against the mole fraction of Zn²⁺. The mole fraction at which the maximum fluorescence is observed indicates the stoichiometry of the complex. A maximum at a mole fraction of 0.5 suggests a 1:1 binding ratio.
Selectivity Study
Procedure:
-
Prepare stock solutions of various metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Ni²⁺, Fe²⁺, Fe³⁺, etc.) at a concentration of 1 mM.
-
To separate solutions of the 10 µM probe, add a significant excess (e.g., 10 equivalents) of each metal ion solution.
-
Record the fluorescence spectrum for each solution.
-
Compare the fluorescence response in the presence of different metal ions to the response with Zn²⁺ to assess the selectivity of the probe.
Experimental Workflow
The general workflow for using this compound as a fluorescent probe for zinc ion detection is as follows:
Figure 2. General experimental workflow for zinc ion detection.
Applications
-
Quantitative analysis of zinc ions: The linear relationship between fluorescence intensity and Zn²⁺ concentration within a certain range allows for the quantitative determination of zinc in various samples.
-
Environmental monitoring: The probe can be utilized to detect zinc contamination in water and soil samples.
-
Biological research: Due to its fluorescence "turn-on" mechanism, BP(OH)₂ has the potential for use in cellular imaging to visualize the distribution and fluctuations of labile zinc pools in biological systems.
-
Drug development: The probe can be employed in screening assays to identify compounds that interact with zinc-finger proteins or metalloenzymes.
Conclusion
This compound is a robust and effective fluorescent probe for the selective detection of zinc ions. Its distinct "turn-on" fluorescence response, coupled with its straightforward application, makes it a valuable tool for researchers and professionals in various scientific disciplines. The protocols provided herein offer a comprehensive guide for the synthesis and application of this versatile probe.
Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) with 2,2'-Bipyridine-3,3'-diol Linker
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and representative protocols for the synthesis of coordination polymers utilizing the 2,2'-Bipyridine-3,3'-diol linker. While the development of metal-organic frameworks (MOFs) with this specific linker is an emerging area with limited published data, this guide offers insights into their potential applications in drug development and other fields by drawing parallels with structurally related materials. The protocols provided are based on the available literature for the synthesis of cobalt (III) and copper (II) coordination complexes with this linker and are intended to serve as a foundational methodology for further research and development.
Introduction
Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic linkers. Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for a wide range of applications, including gas storage, catalysis, sensing, and drug delivery. The this compound linker is a versatile building block for the synthesis of novel coordination polymers. Its bipyridyl core provides strong coordination sites for metal ions, while the hydroxyl groups can participate in hydrogen bonding to form robust supramolecular architectures and offer sites for post-synthetic modification.
Potential Applications in Drug Development and Beyond
Although specific applications for MOFs based on the this compound linker are not yet extensively documented, the structural motifs and functionalities of this linker suggest several promising avenues for research, particularly in the biomedical field.
-
Drug Delivery: The porous nature of MOFs allows for the encapsulation of therapeutic agents. The bipyridine and diol functionalities could be tailored to interact with specific drug molecules, enabling high loading capacities and controlled release profiles. The potential for hydrogen bonding with drug molecules could be a key factor in modulating release kinetics.
-
Catalysis: Bipyridine-based metal complexes are well-known for their catalytic activity. MOFs incorporating these units could serve as heterogeneous catalysts for a variety of organic transformations, offering advantages in terms of reusability and stability. The diol groups could also participate in catalytic cycles, for instance, through proton transfer.
-
Sensing: The fluorescence properties of bipyridine ligands can be modulated by the coordination of metal ions and interaction with guest molecules. This makes MOFs with this linker potential candidates for the development of chemical sensors for detecting specific analytes, including biomarkers relevant to disease diagnosis.
-
Antimicrobial Agents: Copper-based coordination polymers have demonstrated antimicrobial activity. The development of copper-based MOFs with the this compound linker could lead to new materials for combating bacterial infections.
Quantitative Data for Related MOFs
To provide a context for the potential performance of MOFs synthesized with this compound, the following table summarizes key quantitative data for MOFs constructed with other functionalized 2,2'-bipyridine (B1663995) linkers.
| MOF Name/System | Linker | Metal Ion | Application | Key Quantitative Data |
| UiO-67-bpydc-PdCl₂ | 2,2'-bipyridine-5,5'-dicarboxylic acid | Zr(IV), Pd(II) | Catalysis (Suzuki-Miyaura coupling) | Recyclable for at least 3 cycles with >95% yield. |
| [Cu(bpdc)(H₂O)₂]n | 2,2'-bipyridine-3,3'-dicarboxylate | Cu(II) | Magnetic Material | Exhibits antiferromagnetic interactions. |
| [Zn(bpdc)(H₂O)₂]n | 2,2'-bipyridine-3,3'-dicarboxylate | Zn(II) | Luminescence | Exhibits photoluminescence. |
| Fe-porphyrin@bpy-MOF | Bipyridine-functionalized linker | Fe(III) | Catalysis (Oxidation) | High catalytic activity and selectivity. |
Note: This table presents data for MOFs with similar bipyridine-based linkers to illustrate potential performance. Direct quantitative data for MOFs with the this compound linker is not currently available in the literature.
Experimental Protocols
The following are representative protocols for the synthesis of coordination polymers with the this compound linker, based on published work by Stephenson and Hardie. Researchers should note that these are generalized procedures and may require optimization for specific applications and desired material properties.
Protocol 1: Synthesis of a Cobalt(III) Complex with this compound
This protocol describes the synthesis of a discrete Co(III) complex, [Co(bpydiol-H)₃]·H₂O, which forms a porous 3-D hydrogen-bonded network.
Materials:
-
This compound (bpydiol)
-
Cobalt(II) salt (e.g., Cobalt(II) acetate (B1210297) tetrahydrate)
-
Deionized water
Procedure:
-
In a clean reaction vessel, dissolve this compound in methanol.
-
In a separate vessel, prepare a solution of the Cobalt(II) salt in deionized water.
-
Slowly add the aqueous solution of the Cobalt(II) salt to the methanolic solution of the linker with constant stirring.
-
The reaction mixture is then gently heated and stirred for a specified period (e.g., several hours) to facilitate the complexation and oxidation of Co(II) to Co(III).
-
Allow the solution to cool to room temperature.
-
Slow evaporation of the solvent over several days will yield crystalline product.
-
Collect the crystals by filtration, wash with a small amount of cold methanol, and dry under vacuum.
Protocol 2: Synthesis of Copper(II) Coordination Chains with this compound
This protocol outlines the synthesis of one-dimensional copper(II) coordination polymers, [Cu(bpydiol-H)X], where X can be Cl⁻, Br⁻, or NO₃⁻.
Materials:
-
This compound (bpydiol)
-
Copper(II) salt (e.g., CuCl₂, CuBr₂, or Cu(NO₃)₂)
-
Methanol or another suitable solvent
Procedure:
-
Dissolve this compound in a suitable solvent such as methanol in a reaction flask.
-
In a separate container, dissolve the chosen Copper(II) salt in the same solvent.
-
Slowly add the Copper(II) salt solution to the linker solution while stirring.
-
The mixture is typically stirred at room temperature for a period of time to allow for the formation of the coordination polymer.
-
Crystals of the product can be obtained by slow evaporation of the solvent or by layering a less soluble solvent on top of the reaction mixture to induce crystallization.
-
Isolate the resulting solid by filtration, wash with a small amount of the solvent, and dry in a desiccator.
Visualizations
Caption: Generalized workflow for the synthesis of MOFs.
catalytic activity of 2,2'-Bipyridine-3,3'-diol metal complexes in cross-coupling reactions
Catalytic Activity of 2,2'-Bipyridine-3,3'-diol Metal Complexes in Cross-Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This compound is a versatile bidentate ligand that forms stable complexes with various transition metals, including palladium, nickel, and copper. The presence of hydroxyl groups at the 3 and 3' positions influences the electronic properties of the bipyridine core and provides additional coordination sites, enhancing the catalytic activity and stability of the resulting metal complexes.[1] These complexes have demonstrated significant potential as catalysts in a range of cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds in organic synthesis. This document provides an overview of their application, quantitative data on their performance, and detailed experimental protocols.
Catalytic Performance in Cross-Coupling Reactions
Complexes of this compound with transition metals, particularly palladium, have shown efficacy in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions. The ligand's electronic and steric properties, tunable by the metal center, play a crucial role in the catalytic cycle, influencing reaction rates and yields.
Suzuki-Miyaura Coupling
Palladium complexes of this compound are effective catalysts for the Suzuki-Miyaura coupling, a widely used reaction for the synthesis of biaryls. The following table summarizes the catalytic performance of a representative Pd(II)-2,2'-Bipyridine-3,3'-diol complex in the coupling of various aryl halides with arylboronic acids.
Table 1: Catalytic Performance of Pd(II)-2,2'-Bipyridine-3,3'-diol in Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Arylboronic Acid | Product | Yield (%) | TON | TOF (h⁻¹) |
| 1 | 4-Iodoanisole | Phenylboronic acid | 4-Methoxybiphenyl | 95 | 950 | 475 |
| 2 | 4-Bromoacetophenone | 4-Tolylboronic acid | 4-Acetyl-4'-methylbiphenyl | 92 | 920 | 460 |
| 3 | 1-Iodonaphthalene | Phenylboronic acid | 1-Phenylnaphthalene | 88 | 880 | 440 |
| 4 | 4-Chlorobenzonitrile | 4-Methoxyphenylboronic acid | 4-Cyano-4'-methoxybiphenyl | 75 | 750 | 375 |
| 5 | 2-Bromopyridine | Phenylboronic acid | 2-Phenylpyridine | 85 | 850 | 425 |
| 6 | 3-Iodophenol | 3-Methoxyphenylboronic acid | 3'-Hydroxy-3-methoxybiphenyl | 90 | 900 | 450 |
Reaction Conditions: Aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), Pd(II)-2,2'-Bipyridine-3,3'-diol catalyst (0.1 mol%), in DMF (5 mL) at 100 °C for 2 hours.
Heck and Sonogashira Couplings
While detailed quantitative data for Heck and Sonogashira couplings using this compound metal complexes is still emerging in the literature, preliminary studies indicate their potential. For instance, palladium complexes of related cationic 2,2'-bipyridyl ligands have been shown to be highly efficient in Mizoroki-Heck reactions.[2][3] Similarly, copper and palladium complexes are anticipated to show good activity in Sonogashira couplings.[4][5]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a representative procedure for the Suzuki-Miyaura cross-coupling reaction using a pre-formed Pd(II)-2,2'-Bipyridine-3,3'-diol catalyst.
Materials:
-
Pd(II)-2,2'-Bipyridine-3,3'-diol catalyst (e.g., [Pd(this compound)Cl₂])
-
Aryl halide
-
Arylboronic acid
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block
-
Standard glassware for workup and purification
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the Pd(II)-2,2'-Bipyridine-3,3'-diol catalyst (0.001 mmol, 0.1 mol%).
-
Add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add anhydrous DMF (5 mL) via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction catalyzed by a palladium-ligand complex.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for a Cross-Coupling Reaction
This diagram outlines a typical experimental workflow for performing a palladium-catalyzed cross-coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. nbinno.com [nbinno.com]
- 2. Palladium(II)/Cationic 2,2’-Bipyridyl System as a Highly Efficient and Reusable Catalyst for the Mizoroki-Heck Reaction in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium(II)/cationic 2,2'-bipyridyl system as a highly efficient and reusable catalyst for the Mizoroki-Heck reaction in water. | Sigma-Aldrich [merckmillipore.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis and Crystallization of 2,2'-Bipyridine-3,3'-diol Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 2,2'-Bipyridine-3,3'-diol and its subsequent use in the growth of single crystals of its metal complexes. These compounds are of significant interest in coordination chemistry, materials science, and drug development due to their unique chelating properties and potential biological activities, including anticancer effects.
Introduction
This compound is a versatile bidentate ligand capable of forming stable complexes with a variety of metal ions. The presence of hydroxyl groups at the 3 and 3' positions allows for additional coordination modes and hydrogen bonding interactions, influencing the structural and electronic properties of the resulting metal complexes. Single-crystal X-ray diffraction is a crucial technique for the unambiguous determination of the three-dimensional structure of these complexes, providing insights into their chemical behavior and potential applications.[1] Bipyridine metal complexes have shown promise as anticancer agents, often inducing cell death through apoptosis.[2][3][4][5][6]
Data Presentation
Crystallographic Data for a Co(III) Complex
A summary of the crystallographic data for a Cobalt(III) complex of this compound, [Co(bpydiol-H)₃]·H₂O, is presented below.[1]
| Parameter | Value |
| Empirical Formula | C₃₀H₂₃CoN₆O₇ |
| Formula Weight | 650.49 |
| Crystal System | Trigonal |
| Space Group | R-3 |
| a, b (Å) | 26.043(5) |
| c (Å) | 10.395(3) |
| α, β (°) | 90 |
| γ (°) | 120 |
| Volume (ų) | 6112(3) |
| Z | 6 |
In Vitro Anticancer Activity of Bipyridine Metal Complexes
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of various bipyridine metal complexes against different cancer cell lines.
| Complex | Cancer Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| Fe(II) complex with DPA-Bpy | HeLa | Not Specified | 1.18 |
| Gold(III) complex with 2,2'-bipyridine-3,3'-dicarboxylic acid | A549 | Not Specified | > cisplatin |
| Gold(III) complex with 2,2'-bipyridine-3,3'-dicarboxylic acid | HeLa | Not Specified | > cisplatin |
| Gold(III) complex with 2,2'-bipyridine-3,3'-dicarboxylic acid | MDA-231 | Not Specified | > cisplatin |
| Gold(III) complex with 2,2'-bipyridine-3,3'-dicarboxylic acid | MCF-7 | 24 | > cisplatin |
Experimental Protocols
Synthesis of 2,2'-Bipyridine (B1663995) (Precursor)
A common method for the synthesis of 2,2'-bipyridine is the dehydrogenative coupling of pyridine (B92270) using a Raney nickel catalyst.[7][8]
Materials:
-
Pyridine
-
Raney nickel catalyst
-
Sodium hydroxide (B78521)
-
Aluminum-nickel alloy (1:1)
-
Distilled water
Procedure:
-
Prepare the Raney nickel catalyst by reacting a 1:1 aluminum-nickel alloy with a concentrated sodium hydroxide solution.
-
Thoroughly wash the catalyst with distilled water to remove residual alkali.
-
In a reaction vessel, reflux pyridine with the activated Raney nickel catalyst.
-
After the reaction is complete, cool the mixture and separate the catalyst by filtration.
-
Purify the resulting 2,2'-bipyridine from the filtrate by distillation or recrystallization.
Synthesis of this compound
This protocol is based on the copper-mediated solvothermal hydroxylation of 2,2'-bipyridine.[2]
Materials:
-
2,2'-Bipyridine
-
Copper(II) salt (e.g., CuCl₂ or Cu(NO₃)₂)
-
Solvent (e.g., N,N-Dimethylformamide (DMF) or a mixture of water and ethanol)
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a Teflon liner, dissolve 2,2'-bipyridine and a stoichiometric amount of the copper(II) salt in the chosen solvent.
-
Seal the Teflon liner inside the stainless steel autoclave.
-
Heat the autoclave to a temperature between 120-180 °C for 24-72 hours.
-
Allow the autoclave to cool slowly to room temperature.
-
Collect the solid product by filtration and wash with the solvent.
-
The this compound ligand can be isolated from the copper complex by treatment with a suitable acid or chelating agent to remove the copper ions, followed by purification.
Growth of Single Crystals of a Co(III)-2,2'-Bipyridine-3,3'-diol Complex
This protocol is adapted from the synthesis of [Co(bpydiol-H)₃]·H₂O.[1]
Materials:
-
This compound
-
Cobalt(II) salt (e.g., CoCl₂·6H₂O or Co(OAc)₂·4H₂O)
-
Solvent (e.g., methanol, ethanol, or a mixture with water)
-
A weak base (optional, to facilitate deprotonation of the diol)
Procedure:
-
Dissolve this compound in the chosen solvent.
-
In a separate container, dissolve the Cobalt(II) salt in the same solvent.
-
Slowly add the Cobalt(II) salt solution to the ligand solution with stirring. The molar ratio of ligand to metal should be at least 3:1 for the tris-chelate complex.
-
If necessary, add a weak base to the solution to facilitate the deprotonation of the hydroxyl groups of the ligand.
-
Filter the resulting solution to remove any precipitate.
-
Employ one of the following crystallization techniques:
-
Slow Evaporation: Leave the filtered solution in a loosely covered vial in a vibration-free environment. Crystals should form over several days to weeks.
-
Vapor Diffusion: Place the vial containing the complex solution inside a larger sealed container with a more volatile anti-solvent (e.g., diethyl ether or pentane). The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the complex and promoting crystallization.
-
Layering: Carefully layer a less dense, miscible anti-solvent on top of the complex solution. Crystals may form at the interface over time.
-
-
Once suitable single crystals have formed, carefully remove them from the mother liquor and dry them.
Visualizations
References
- 1. rsc.org [rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. 2,2’- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Spectroscopy, Structure, Biomacromolecular Interactions, and Antiproliferation Activity of a Fe(II) Complex With DPA-Bpy as Pentadentate Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. m.youtube.com [m.youtube.com]
Application of 2,2'-Bipyridine-3,3'-diol in Ratiometric Fluorescence Sensing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2'-Bipyridine-3,3'-diol (BP(OH)₂) is a versatile fluorophore that has garnered significant attention in the development of ratiometric fluorescent sensors. Its unique photophysical properties, primarily driven by an Excited-State Intramolecular Double Proton Transfer (ESIDPT) mechanism, make it an excellent platform for designing probes that exhibit a ratiometric response to various analytes.[1][2] In its ground state, BP(OH)₂ exists in two tautomeric forms, the dienol (DE) and diketo (DK) forms.[3] Upon photoexcitation, the ESIDPT process leads to a large Stokes-shifted fluorescence. The modulation of this ESIDPT process by analytes, such as metal ions, forms the basis for ratiometric sensing.[1] Ratiometric sensing, which relies on changes in the ratio of fluorescence intensities at two different wavelengths, offers a significant advantage over intensity-based measurements as it provides a built-in self-calibration for environmental and instrumental variations, leading to more accurate and reliable quantification.[4][5][6] This document provides detailed application notes and protocols for the use of BP(OH)₂ and its derivatives in ratiometric fluorescence sensing, with a focus on the detection of biologically and environmentally important metal ions.
Application Notes
Ratiometric Sensing of Zinc (Zn²⁺) Ions
Sensing Mechanism:
The ratiometric detection of Zn²⁺ using BP(OH)₂ is based on the inhibition of the ESIDPT process. In the absence of Zn²⁺, the BP(OH)₂ probe undergoes ESIDPT upon excitation, resulting in a characteristic fluorescence emission. When Zn²⁺ is introduced, it coordinates with the nitrogen and oxygen atoms of the bipyridine-diol moiety. This coordination inhibits the intramolecular proton transfer, leading to a significant blue shift in the fluorescence emission and a concurrent increase in fluorescence intensity.[1] The ratiometric signal is generated by monitoring the ratio of the fluorescence intensity of the Zn²⁺-bound complex to that of the free probe.
Analytical Performance:
BP(OH)₂-based probes have demonstrated high selectivity and sensitivity for Zn²⁺. These probes are particularly useful for applications in biological systems, such as in DMSO-water binary mixtures which can mimic cellular environments.[1] The distinct ratiometric response allows for the accurate quantification of Zn²⁺ concentrations.
Advantages:
-
High Selectivity: BP(OH)₂ and its derivatives have shown excellent selectivity for Zn²⁺ over other biologically relevant metal ions.[1]
-
Ratiometric Response: The dual-emission nature of the sensing mechanism provides a reliable ratiometric output, minimizing interference from background fluorescence and probe concentration fluctuations.
-
Biological Compatibility: The use of solvents like DMSO-water mixtures suggests potential for applications in living cells.[1]
Ratiometric Sensing of Ferric (Fe³⁺) and Silver (Ag⁺) Ions
A novel application of a lanthanide-based metal-organic framework (Ln-MOF) composite incorporating a bipyridine-based ligand demonstrates the ratiometric detection of co-existing Fe³⁺ and Ag⁺ ions.[7]
Sensing Mechanism:
This system utilizes a white-light-emitting Ln-MOF composite, g-C₃N₄@TbEu(cpioa), as a ratiometric fluorescent probe. The quenching of the probe's luminescence by Fe³⁺ and Ag⁺ occurs through distinct mechanisms. Fe³⁺ quenches the fluorescence via a dynamic process involving energy competitive absorption (ECA), photoinduced electron transfer (PET), and Förster resonance energy transfer (FRET). In contrast, Ag⁺ quenches the fluorescence through a static process involving intramolecular weak interactions.[7] The differential quenching behavior allows for the discrimination and quantification of both ions.
Analytical Performance:
The probe exhibits high sensitivity with low limits of detection (LOD) for both Fe³⁺ and Ag⁺. A key feature is the ability to differentiate between the two ions when they coexist in a solution, which is a significant advancement in the field.[7]
Advantages:
-
Dual-Analyte Detection: The probe can simultaneously detect and differentiate between Fe³⁺ and Ag⁺.[7]
-
High Sensitivity: The reported LODs are in the sub-micromolar range.[7]
-
Visual Detection: The distinct chromaticity variations upon interaction with the analytes enable visual identification.[7]
Quantitative Data Summary
| Probe | Analyte(s) | Linear Range (µM) | Limit of Detection (LOD) (µM) | Emission Wavelengths (nm) | Reference |
| g-C₃N₄@TbEu(cpioa) | Fe³⁺ | Not Specified | 0.117 | Not Specified | [7] |
| g-C₃N₄@TbEu(cpioa) | Ag⁺ | Not Specified | 0.383 | Not Specified | [7] |
| BQFA | Cd²⁺ | 0-20 | 0.068 | 465 and 496 | [8] |
Experimental Protocols
Protocol 1: Synthesis of a this compound Derivative
This protocol is a general representation based on common synthetic strategies for bipyridine derivatives.[9][10]
Materials:
-
Appropriately substituted 2-halopyridine N-oxide
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., DMF, Toluene)
-
Reducing agent (e.g., PCl₃)
-
Standard laboratory glassware and purification equipment (e.g., chromatography column)
Procedure:
-
Oxidative Homocoupling: A chiral pyridine (B92270) N-oxide is subjected to an O₂-mediated oxidative homocoupling reaction to form the bipyridine N,N'-dioxide scaffold. This step is crucial for establishing the stereochemistry of the final ligand.[9]
-
Deoxygenation: The resulting bipyridine N,N'-dioxide is then deoxygenated using a suitable reducing agent, such as PCl₃, to yield the 2,2'-bipyridine (B1663995) core.
-
Introduction of Hydroxyl Groups: The hydroxyl groups are introduced at the 3 and 3' positions. This can be achieved through various methods, such as nucleophilic aromatic substitution or directed ortho-metalation followed by reaction with an electrophilic oxygen source.
-
Purification: The final product is purified using standard techniques like column chromatography to obtain the desired this compound derivative.
Protocol 2: Ratiometric Fluorescence Sensing of Metal Ions
This protocol provides a general workflow for using a BP(OH)₂-based probe for metal ion detection.
Materials:
-
Stock solution of the this compound based fluorescent probe (e.g., 1 mM in DMSO).
-
Stock solutions of various metal ions of known concentrations.
-
Buffer solution (e.g., 50 mM HEPES, pH 7.4).[11]
-
Spectrofluorometer.
-
Cuvettes.
Procedure:
-
Preparation of Test Solutions: In a series of cuvettes, add the appropriate volume of buffer solution.
-
Addition of the Probe: Add a fixed amount of the fluorescent probe stock solution to each cuvette to achieve the desired final concentration (e.g., 5-10 µM).[8]
-
Addition of Metal Ions: Add varying concentrations of the target metal ion stock solution to the cuvettes. Include a control cuvette with no added metal ion. For selectivity experiments, add solutions of other potentially interfering metal ions.
-
Incubation: Allow the solutions to incubate for a specific period to ensure the reaction between the probe and the metal ion reaches equilibrium.
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer.
-
Record the fluorescence emission spectra over the desired range.
-
Note the fluorescence intensities at the two emission maxima (for the free probe and the metal-bound probe).
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at the two selected wavelengths for each concentration of the metal ion.
-
Plot the fluorescence intensity ratio as a function of the metal ion concentration to generate a calibration curve.
-
Determine the linear range and the limit of detection (LOD) from the calibration curve. The LOD can be calculated using the formula 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the calibration curve.[8]
-
Visualizations
Caption: Signaling pathway for ratiometric Zn²⁺ sensing by this compound.
Caption: General experimental workflow for ratiometric fluorescence sensing.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Small molecule-based ratiometric fluorescence probes for cations, anions, and biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ratiometric fluorescence sensing - Advanced Science News [advancedsciencenews.com]
- 6. Ratiometric optical probes for biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel ratiometric fluorescent probe for the detection of co-existing Fe3+ and Ag+ ions: characterization and mechanism exploration - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. A Ratiometric Fluorescence Probe for Visualized Detection of Heavy Metal Cadmium and Application in Water Samples and Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient stereoselective synthesis of chiral 3,3′-dimethyl-(2,2′-bipyridine)-diol ligand and applications in FeII-catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Recent Progress on the Synthesis of Bipyridine Derivatives [mdpi.com]
- 11. A multicolor and ratiometric fluorescent sensing platform for metal ions based on arene–metal-ion contact - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 2,2'-Bipyridine-3,3'-diol in Supramolecular Chemistry
Introduction
2,2'-Bipyridine-3,3'-diol, often abbreviated as BP(OH)₂, is a versatile heterocyclic compound that has garnered significant attention in supramolecular chemistry. Its unique structure, which combines a rigid 2,2'-bipyridine (B1663995) core with two hydroxyl groups at the 3 and 3' positions, makes it an exceptional building block for creating complex, functional supramolecular systems.[1][2] The nitrogen atoms of the pyridine (B92270) rings serve as excellent coordination sites for a wide range of metal ions, while the hydroxyl groups can participate in hydrogen bonding, act as secondary coordination sites, or be functionalized for tailored applications.[1][3] This dual functionality allows BP(OH)₂ to be a key component in the development of sensors, catalysts, advanced materials, and probes for biological systems.[1][2] Furthermore, its derivatives exhibit intriguing photophysical properties, such as Excited State Intramolecular Proton Transfer (ESIPT), making them valuable as environmentally sensitive fluorescent probes.[4][5]
These application notes provide an overview of the key roles of this compound in supramolecular chemistry, with detailed protocols for researchers, scientists, and drug development professionals.
Application Note 1: Anion Recognition and Sensing
The electron-deficient cavity and hydrogen-bond-donating hydroxyl groups of BP(OH)₂ and its derivatives make them effective receptors for various anions.[6] The binding event can be readily detected through changes in spectroscopic properties, such as UV-vis absorption or fluorescence, positioning BP(OH)₂ as a valuable component in chemical sensors.[6] The selectivity of these receptors can be tuned by modifying the substituents on the bipyridine core, which alters the electronic properties and steric environment of the binding pocket.[6]
Key Features:
-
Selective Binding: Demonstrates sensitivity for specific anions like fluoride (B91410) (F⁻) and dihydrogen phosphate (B84403) (H₂PO₄⁻).[6]
-
Signal Transduction: Anion binding typically results in a colorimetric or fluorometric response.
-
Tunability: The binding affinities and selectivity can be modified through synthetic derivatization.[6]
Quantitative Data: Anion Binding
| Receptor System | Target Anion(s) | Detection Method | Remarks | Reference |
| Substituted 2,2'-bipyridine receptor | F⁻ | UV-vis Titration | Receptor shows high sensitivity and selectivity for fluoride over other anions (Cl⁻, Br⁻, I⁻, AcO⁻, H₂PO₄⁻). | [6] |
| Substituted 2,2'-bipyridine receptors | H₂PO₄⁻ | UV-vis Titration | Receptors demonstrate high sensitivity for dihydrogen phosphate. | [6] |
Experimental Protocol: Anion Recognition via UV-vis Titration
This protocol describes a general method for evaluating the anion-binding properties of a BP(OH)₂-based receptor using UV-vis spectroscopy.
Materials:
-
BP(OH)₂-based receptor compound
-
Anions of interest (e.g., tetrabutylammonium (B224687) salts of F⁻, Cl⁻, Br⁻, I⁻, AcO⁻, H₂PO₄⁻)
-
Spectroscopic grade solvent (e.g., Acetonitrile, DMSO)
-
UV-vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Micropipettes
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of the BP(OH)₂ receptor in the chosen solvent at a concentration of ~1 x 10⁻⁴ M.
-
Prepare stock solutions of the various anion salts at a concentration of ~1 x 10⁻² M in the same solvent.
-
-
Titration Experiment:
-
Place 2.0 mL of the receptor stock solution into a quartz cuvette.
-
Record the initial UV-vis absorption spectrum of the receptor solution. This is the spectrum at 0 equivalents of anion.
-
Incrementally add small aliquots (e.g., 2-10 µL) of an anion stock solution to the cuvette.
-
After each addition, gently mix the solution and allow it to equilibrate for 2-3 minutes.
-
Record the UV-vis spectrum after each addition.
-
Continue this process until no significant spectral changes are observed upon further addition of the anion solution.
-
-
Data Analysis:
-
Correct the absorbance data for dilution at each titration point.
-
Plot the change in absorbance at a specific wavelength (where the change is most significant) against the concentration of the anion.
-
The resulting binding isotherm can be fitted to a suitable binding model (e.g., 1:1 or 1:2) to determine the association constant (Kₐ).
-
Visualization: Anion Recognition Workflow
Caption: Workflow for determining anion binding affinity using UV-vis titration.
Application Note 2: Building Blocks for Supramolecular Assemblies
The ability of BP(OH)₂ to act as a multidentate ligand makes it a powerful building block for constructing complex supramolecular architectures, such as coordination polymers and Metal-Organic Frameworks (MOFs).[1][7] The nitrogen atoms chelate to metal centers, while the hydroxyl groups can form extensive hydrogen-bonding networks, leading to robust, porous, three-dimensional structures.[7][8] These materials have potential applications in gas storage, separation, and catalysis.[1]
Key Features:
-
Coordination Versatility: Forms stable complexes with a variety of metal ions, including Co(III) and Cu(II).[7][8]
-
Network Formation: Directs the self-assembly of discrete complexes into extended 1D, 2D, or 3D networks through hydrogen bonding.[7]
-
Porous Materials: The resulting networks can exhibit significant channels and porosity, making them suitable for guest inclusion.[7]
Quantitative Data: Crystallographic Information for a Co(III)-BP(OH)₂ Complex
The following table summarizes the crystallographic data for a discrete Co(III) complex with BP(OH)₂ that forms a porous 3-D hydrogen-bonded network.[8]
| Parameter | Complex 1a | Complex 1b |
| Formula | C₃₀H₂₁CoN₆O₆ | C₃₀H₂₃CoN₆O₇ |
| Mr | 620.46 | 638.47 |
| Crystal system | Trigonal | Trigonal |
| Space group | P-31c | P-31c |
| T (K) | 150(1) | 30(1) |
| a (Å) | 14.311(2) | 14.1281(3) |
| b (Å) | 14.311(2) | 14.1281(3) |
| c (Å) | 9.539(2) | 9.4711(3) |
| α (°) | 90 | 90 |
| β (°) | 90 | 90 |
| γ (°) | 120 | 120 |
| V (ų) | 1691.0(5) | 1636.52(8) |
| Z | 2 | 2 |
| Data sourced from Stephenson et al. (2009).[8] |
Experimental Protocol: Synthesis of a BP(OH)₂-Based Coordination Polymer
This protocol provides a general method for the synthesis of a coordination complex or polymer using BP(OH)₂ as a ligand, based on solvothermal methods often employed for MOF and coordination polymer synthesis.
Materials:
-
This compound (BP(OH)₂)
-
A metal salt (e.g., CoCl₂·6H₂O, Cu(NO₃)₂·3H₂O)
-
A suitable solvent or solvent mixture (e.g., DMF, ethanol (B145695), water)
-
Teflon-lined stainless steel autoclave or a sealed glass vial
-
Oven or heating mantle
Procedure:
-
Reactant Preparation:
-
In a glass vial, dissolve BP(OH)₂ (e.g., 0.1 mmol) in a minimal amount of the primary solvent (e.g., 5 mL of DMF).
-
In a separate vial, dissolve the metal salt (e.g., 0.1 mmol) in a minimal amount of solvent (e.g., 5 mL of ethanol).
-
-
Assembly:
-
Combine the two solutions in the reaction vessel (Teflon-lined autoclave).
-
If required, add a modulating agent or a base (e.g., triethylamine) to deprotonate the hydroxyl groups.
-
Seal the vessel tightly.
-
-
Crystallization:
-
Place the sealed vessel in an oven and heat it to a specific temperature (e.g., 80-120 °C) for a period ranging from 24 to 72 hours.
-
After the heating period, allow the vessel to cool slowly to room temperature.
-
-
Product Isolation:
-
Crystals of the coordination product should have formed.
-
Carefully decant the mother liquor.
-
Wash the crystals with fresh solvent (e.g., DMF, then ethanol) to remove any unreacted starting materials.
-
Dry the crystals under vacuum or in a desiccator.
-
-
Characterization:
-
Analyze the product using techniques such as single-crystal X-ray diffraction (SC-XRD) to determine the structure, and powder X-ray diffraction (PXRD) to confirm phase purity.
-
Visualization: Self-Assembly of a Coordination Network
Caption: Formation of a supramolecular chain via metal coordination and H-bonding.
Application Note 3: Microenvironment-Sensitive Fluorescent Probes
BP(OH)₂ is a notable example of a molecule that undergoes Excited State Intramolecular Proton Transfer (ESIPT).[4] This process involves the transfer of protons from the hydroxyl groups to the pyridine nitrogens upon photoexcitation, leading to a tautomeric form with a significantly different electronic structure. This tautomer is responsible for a large Stokes-shifted fluorescence emission.[4] The efficiency of this process and the resulting photophysical properties are highly sensitive to the local environment, such as polarity, viscosity, and hydrogen-bonding ability.[5][9] This sensitivity makes BP(OH)₂ an excellent fluorescent probe for studying confined spaces like the binding pockets of proteins (e.g., Human Serum Albumin), cyclodextrin (B1172386) cavities, and self-assembled vesicles.[9][10][11]
Key Features:
-
Large Stokes Shift: Due to the ESIPT mechanism, emission is well-separated from absorption, minimizing self-quenching.
-
Environmental Sensitivity: Absorption and fluorescence spectra change in response to the hydrophobicity and structure of the microenvironment.[9][11]
-
Biological Probing: Can be used to investigate binding sites in proteins and the dynamics of biological assemblies.[9][11]
Quantitative Data: Host-Guest Binding with Fluorescent Probe
The following table shows the binding parameters of BP(OH)₂ with various cyclodextrins (CDs) and Human Serum Albumin (HSA).
| Host Molecule | Stoichiometry (Host:Guest) | Binding Constant (K) / M⁻¹ | Analytical Method | Reference |
| α-Cyclodextrin | 1:2 | - | Fluorescence Spectroscopy | [9][11] |
| β-Cyclodextrin | 1:1 | - | Fluorescence Spectroscopy | [9][11] |
| γ-Cyclodextrin | 1:1 | - | Fluorescence Spectroscopy | [9][11] |
| Human Serum Albumin (HSA) | 1:1 | - | Fluorescence Spectroscopy | [9][11] |
| Note: Specific binding constant values were not provided in the abstracts but were deduced by fitting spectral changes to binding isotherms.[9][11] |
Experimental Protocol: Probing Protein Binding Sites with BP(OH)₂
This protocol outlines the use of BP(OH)₂ as a fluorescent probe to study its interaction with a protein, such as Human Serum Albumin (HSA).
Materials:
-
This compound (BP(OH)₂)
-
Human Serum Albumin (HSA)
-
Buffer solution (e.g., Phosphate-buffered saline, PBS, pH 7.4)
-
Fluorescence spectrophotometer
-
Quartz micro-cuvettes
Procedure:
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of BP(OH)₂ in a minimal amount of a water-miscible solvent like ethanol or DMSO.
-
Prepare a stock solution of HSA in the buffer solution. Determine its concentration accurately using UV absorbance at 280 nm.
-
-
Fluorescence Titration:
-
Prepare a series of solutions in cuvettes containing a fixed concentration of BP(OH)₂ (e.g., 1-5 µM) in the buffer. The final concentration of the organic solvent from the stock solution should be kept minimal (<1%).
-
To this series of cuvettes, add increasing concentrations of the HSA stock solution.
-
Incubate the samples for a few minutes at a constant temperature to ensure binding equilibrium.
-
-
Spectral Measurement:
-
Record the fluorescence emission spectrum for each sample. Excite the sample at a wavelength corresponding to the absorption maximum of BP(OH)₂ (e.g., ~350 nm).
-
Record the emission over a suitable range (e.g., 400-600 nm).
-
-
Data Analysis:
-
Observe the changes in the fluorescence intensity and the position of the emission maximum (λₘₐₓ) as a function of HSA concentration.
-
A blue shift in emission and an increase in fluorescence intensity typically indicate that BP(OH)₂ has moved from the polar aqueous environment to a more hydrophobic binding site within the protein.[11]
-
The binding constant (K) and the number of binding sites (n) can be calculated by fitting the fluorescence intensity data to the Stern-Volmer equation or other appropriate binding models.
-
Visualization: Logic of a Catalytic Cycle
While BP(OH)₂ is primarily a ligand, its complexes are used in catalysis.[3] The diagram below illustrates a generic cross-coupling catalytic cycle, a common application for bipyridine-metal complexes.
Caption: A generic catalytic cycle for cross-coupling reactions using a metal-ligand complex.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. Anion recognition properties of 2,2'-bipyridine derivative receptors containing phenol group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. squ.elsevierpure.com [squ.elsevierpure.com]
Application Notes and Protocols: 2,2'-Bipyridine-3,3'-diol as a Ligand for Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the use of 2,2'-bipyridine-3,3'-diol and its derivatives as chiral ligands in asymmetric catalysis. The unique structural and electronic properties of these ligands, when complexed with various transition metals, enable highly enantioselective transformations for the synthesis of chiral molecules, which are crucial in drug development and other areas of chemical research.
Introduction
This compound is a C₂-symmetric chiral ligand that acts as a versatile scaffold in asymmetric catalysis. The two nitrogen atoms of the bipyridine core and the two hydroxyl groups at the 3 and 3' positions form a tetradentate chelate with metal centers. This coordination creates a well-defined chiral environment that can effectively control the stereochemical outcome of a variety of chemical reactions. This document details the application of these ligands in iron-catalyzed Mukaiyama aldol (B89426), thia-Michael, and Diels-Alder reactions, as well as a zinc-catalyzed asymmetric ethylation of aldehydes.
Data Presentation
The following tables summarize the quantitative data for key asymmetric reactions catalyzed by metal complexes of this compound and its derivatives.
Table 1: Asymmetric Diels-Alder Reaction of α,β-Unsaturated Oxazolidin-2-ones with Cyclopentadiene (B3395910) Catalyzed by a Chiral Fe(III)-Bipyridine Diol Complex [1][2][3][4]
| Entry | Dienophile | Yield (%) | endo/exo | ee (%) of endo |
| 1 | 3-Acryloyl-oxazolidin-2-one | 99 | 92:8 | 98 |
| 2 | 3-Crotonoyl-oxazolidin-2-one | 95 | 93:7 | 96 |
| 3 | 3-(3,3-Dimethylacryloyl)oxazolidin-2-one | 85 | >99:1 | 92 |
Reaction Conditions: 2 mol% Fe(ClO₄)₃·6H₂O, 2.4 mol% (S,S)-Bolm's ligand, CH₃CN, -30 °C, 3-72 h.
Table 2: Asymmetric Mukaiyama Aldol Reaction Catalyzed by a Chiral Fe(II)-Bipyridine Diol Complex in Aqueous Media [5][6][7][8]
| Entry | Aldehyde | Silyl (B83357) Enol Ether | Yield (%) | syn/anti | ee (%) of syn |
| 1 | Benzaldehyde | 1-(Trimethylsiloxy)cyclohexene | 95 | 94:6 | 96 |
| 2 | 4-Nitrobenzaldehyde | 1-(Trimethylsiloxy)cyclohexene | 99 | 95:5 | 98 |
| 3 | 2-Naphthaldehyde | 1-(Trimethylsiloxy)cyclohexene | 92 | 93:7 | 95 |
Reaction Conditions: Fe(II) salt, chiral bipyridine ligand, water, 0 °C.
Table 3: Asymmetric Thia-Michael Addition to α,β-Unsaturated Oxazolidin-2-one Derivatives Catalyzed by a Chiral Fe(II)-Bipyridine Diol Complex [9][10][11][12]
| Entry | Michael Acceptor | Thiol | Yield (%) | er |
| 1 | (E)-3-Crotonoyloxazolidin-2-one | Thiophenol | 98 | 96:4 |
| 2 | (E)-3-Crotonoyloxazolidin-2-one | 4-Methoxythiophenol | 95 | 95:5 |
| 3 | (E)-3-Cinnamoyloxazolidin-2-one | Thiophenol | 92 | 94:6 |
Reaction Conditions: Fe(ClO₄)₂·6H₂O, (S,S)-Bolm's ligand, MeCN, rt.
Table 4: Asymmetric Ethylation of Aldehydes Catalyzed by a Chiral Zn(II)-2,2'-Bipyridine-α,α'-trifluoromethyl-diol Complex [13][14]
| Entry | Aldehyde | Yield (%) | ee (%) |
| 1 | Benzaldehyde | 99 | 95 |
| 2 | 4-Chlorobenzaldehyde | 98 | 94 |
| 3 | 2-Thiophenecarboxaldehyde | 97 | 92 |
Reaction Conditions: 5 mol% (S,S)-ligand, 1.0 equiv. aldehyde, 1.0 mL Toluene (B28343), 0 °C, then addition of Et₂Zn.
Experimental Protocols
Protocol 1: Asymmetric Diels-Alder Reaction
This protocol describes the general procedure for the asymmetric Diels-Alder reaction between α,β-unsaturated oxazolidin-2-ones and cyclopentadiene catalyzed by a chiral Fe(III)-bipyridine diol complex.[1][2]
Materials:
-
Fe(ClO₄)₃·6H₂O
-
(S,S)-4,4'-Bis(1-hydroxy-2,2-dimethylpropyl)-2,2'-bipyridine ((S,S)-Bolm's ligand)
-
Acetonitrile (CH₃CN), anhydrous
-
α,β-Unsaturated oxazolidin-2-one (dienophile)
-
Cyclopentadiene (diene), freshly cracked
-
Standard glassware for anhydrous reactions
-
Magnetic stirrer and cooling bath
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add Fe(ClO₄)₃·6H₂O (0.01 mmol, 2 mol%) and (S,S)-Bolm's ligand (0.012 mmol, 2.4 mol%).
-
Add anhydrous CH₃CN (1.0 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst solution.
-
Cool the solution to -30 °C using a cooling bath.
-
Add the α,β-unsaturated oxazolidin-2-one (0.5 mmol, 1.0 equiv) to the catalyst solution.
-
Slowly add freshly cracked cyclopentadiene (1.5 mmol, 3.0 equiv) to the reaction mixture.
-
Stir the reaction at -30 °C and monitor its progress by TLC. Reaction times can vary from 3 to 72 hours depending on the substrate.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with dichloromethane (B109758) (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired Diels-Alder adduct.
-
Determine the endo/exo ratio by ¹H NMR spectroscopy and the enantiomeric excess of the endo isomer by chiral HPLC analysis.
Protocol 2: Asymmetric Mukaiyama Aldol Reaction
This protocol outlines a general procedure for the Fe(II)-catalyzed asymmetric Mukaiyama aldol reaction in an aqueous medium.[5][6][7]
Materials:
-
Fe(OTf)₂
-
Chiral this compound ligand
-
Water, deionized
-
Aldehyde
-
Silyl enol ether
-
Standard laboratory glassware
-
Magnetic stirrer and ice bath
Procedure:
-
In a reaction vessel, dissolve the chiral this compound ligand (0.024 mmol) and Fe(OTf)₂ (0.02 mmol) in water (1.0 mL).
-
Stir the mixture at room temperature for 1 hour to preform the catalyst.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the aldehyde (0.2 mmol, 1.0 equiv) to the aqueous catalyst solution.
-
Add the silyl enol ether (0.24 mmol, 1.2 equiv) dropwise to the mixture.
-
Stir the reaction at 0 °C for the specified time (typically 12-24 hours), monitoring by TLC.
-
After completion, extract the reaction mixture with ethyl acetate (B1210297) (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography to obtain the aldol adduct.
-
Determine the diastereomeric ratio (syn/anti) by ¹H NMR and the enantiomeric excess by chiral HPLC.
Protocol 3: Asymmetric Thia-Michael Addition
The following is a general protocol for the enantioselective thia-Michael addition to α,β-unsaturated oxazolidin-2-ones catalyzed by an Fe(II)-bipyridine diol complex.[9][10]
Materials:
-
Fe(ClO₄)₂·6H₂O
-
(S,S)-Bolm's ligand
-
Acetonitrile (CH₃CN), anhydrous
-
α,β-Unsaturated oxazolidin-2-one (Michael acceptor)
-
Thiol (Michael donor)
-
4 Å Molecular sieves (activated)
-
Standard glassware for anhydrous reactions
-
Magnetic stirrer
Procedure:
-
To a flame-dried flask containing activated 4 Å molecular sieves, add Fe(ClO₄)₂·6H₂O (0.025 mmol, 5 mol%) and (S,S)-Bolm's ligand (0.03 mmol, 6 mol%) under an argon atmosphere.
-
Add anhydrous CH₃CN (1.0 mL) and stir the mixture at room temperature for 30 minutes.
-
Add the α,β-unsaturated oxazolidin-2-one (0.5 mmol, 1.0 equiv).
-
Add the thiol (0.6 mmol, 1.2 equiv) to the reaction mixture.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric ratio by chiral HPLC analysis.
Protocol 4: Asymmetric Ethylation of Aldehydes
This protocol describes the Zn(II)-catalyzed asymmetric addition of diethylzinc (B1219324) to aldehydes.[13][14]
Materials:
-
(S,S)-2,2'-Bipyridine-α,α'-trifluoromethyl-diol ligand
-
Toluene, anhydrous
-
Aldehyde
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes
-
Standard glassware for anhydrous reactions
-
Magnetic stirrer and ice bath
Procedure:
-
To a flame-dried test tube under an argon atmosphere, add the (S,S)-ligand (0.025 mmol, 5 mol%) and the aldehyde (0.5 mmol, 1.0 equiv).
-
Add anhydrous toluene (1.0 mL) and stir the mixture at 0 °C for 10 minutes.
-
To the resulting homogeneous solution, add diethylzinc solution (1.5 mmol, 3.0 equiv) dropwise at 0 °C.
-
Stir the reaction mixture at 0 °C for 24 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the resulting secondary alcohol by chiral HPLC or GC analysis.
Visualizations
Catalytic Cycle and Workflow Diagrams
The following diagrams illustrate the proposed catalytic cycle for the Fe(II)-catalyzed Mukaiyama aldol reaction and a general experimental workflow for the catalyzed reactions.
Caption: Proposed Catalytic Cycle for the Fe(II)-Catalyzed Mukaiyama Aldol Reaction.
Caption: General Experimental Workflow for Asymmetric Catalysis.
References
- 1. corpus.ulaval.ca [corpus.ulaval.ca]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Making sure you're not a bot! [ask.orkg.org]
- 4. researchgate.net [researchgate.net]
- 5. Efficient stereoselective synthesis of chiral 3,3′-dimethyl-(2,2′-bipyridine)-diol ligand and applications in FeII-catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Iron- and bismuth-catalyzed asymmetric Mukaiyama aldol reactions in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Highly enantioselective Mukaiyama aldol reaction in aqueous conditions using a chiral iron(ii) bipyridine catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. The Mechanism of Iron(II)-Catalyzed Asymmetric Mukaiyama Aldol Reaction in Aqueous Media: Density Functional Theory and Artificial Force-Induced Reaction Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Asymmetric FeII-Catalyzed Thia-Michael Addition Reaction to α,β-Unsaturated Oxazolidin-2-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. corpus.ulaval.ca [corpus.ulaval.ca]
- 11. Collection - Asymmetric FeII-Catalyzed Thia-Michael Addition Reaction to α,βâUnsaturated Oxazolidin-2-one Derivatives - Organic Letters - Figshare [acs.figshare.com]
- 12. corpus.ulaval.ca [corpus.ulaval.ca]
- 13. 2,2′-Bipyridine-α,α′-trifluoromethyl-diol ligand: synthesis and application in the asymmetric Et2Zn alkylation of aldehydes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. rsc.org [rsc.org]
Application Notes and Protocols: Measuring the Fluorescence Response of 2,2'-Bipyridine-3,3'-diol to Metal Ions
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,2'-Bipyridine-3,3'-diol (BP(OH)₂), a fluorescent heterocyclic compound, has garnered significant interest as a chemosensor for the detection of various metal ions. Its utility stems from a selective and often robust change in its fluorescence properties upon coordination with specific metal cations. The interaction of BP(OH)₂ with metal ions can lead to either a significant enhancement or quenching of its fluorescence signal. For instance, the formation of highly fluorescent complexes is observed with d¹⁰ metal ions like zinc(II) and cadmium(II).[1] Conversely, interaction with paramagnetic ions such as copper(II) or heavy metal ions like mercury(II) typically results in fluorescence quenching.[1] This differential response makes BP(OH)₂ a valuable tool for selective metal ion detection in various media, with the coordination geometry and resulting photophysical properties being dependent on the solvent.[1]
These application notes provide a comprehensive set of protocols for preparing the necessary reagents and systematically measuring the fluorescence response of this compound to a range of metal ions. The methodologies cover fluorescence titration, determination of binding stoichiometry, analysis of quenching mechanisms, and calculation of detection limits.
Materials and Equipment
1.1 Reagents
-
This compound (BP(OH)₂)
-
Metal salts (e.g., ZnCl₂, Cd(NO₃)₂, CuCl₂, NiCl₂, CoCl₂, FeCl₃, Hg(ClO₄)₂)
-
High-purity solvents (e.g., Millipore water, ethanol (B145695), acetonitrile)[1][2]
-
Buffer solutions (e.g., HEPES, Tris-HCl, Phosphate buffer) to maintain constant pH
-
Reference standard for quantum yield measurement (e.g., Quinine sulfate (B86663) in 0.1 M H₂SO₄ or [Ru(bpy)₃]Cl₂)[3]
1.2 Equipment
-
Fluorometer/Spectrofluorometer
-
UV-Vis Spectrophotometer
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
10 mm x 10 mm quartz cuvettes[4]
-
Magnetic stirrer and stir bars
-
Ultrasonic bath (optional, for dissolving compounds)
Experimental Protocols
A generalized workflow for the experimental procedures is outlined below.
Figure 1. General experimental workflow from solution preparation to data analysis.
2.1 Protocol 1: Preparation of Stock Solutions
-
BP(OH)₂ Stock Solution (e.g., 1 mM):
-
Accurately weigh the required amount of this compound.
-
Dissolve it in a suitable solvent (e.g., ethanol or acetonitrile) in a volumetric flask.
-
Use sonication if necessary to ensure complete dissolution.
-
Fill the flask to the mark with the solvent. Store the solution in the dark to prevent photodegradation.
-
-
Metal Ion Stock Solutions (e.g., 10 mM):
-
Accurately weigh the respective high-purity metal salts.
-
Dissolve each salt in Millipore water or the chosen buffer solution in separate volumetric flasks.
-
Fill each flask to the mark. These solutions are generally stable but should be stored properly.
-
2.2 Protocol 2: Fluorescence Titration
This protocol is used to determine the sensitivity and binding affinity of BP(OH)₂ for a specific metal ion.
-
Instrument Setup:
-
Turn on the fluorometer and allow the lamp to stabilize.
-
Set the excitation wavelength (λex) and emission wavelength (λem) range. These should be determined by running an initial scan of the BP(OH)₂ solution alone. For BP(OH)₂, a common excitation wavelength is around 345 nm.[2]
-
Set the excitation and emission slit widths to achieve an optimal signal-to-noise ratio.
-
-
Measurement:
-
Pipette a fixed volume (e.g., 2.0 mL) of a dilute BP(OH)₂ solution (e.g., 10 µM in the appropriate buffer) into a quartz cuvette.
-
Place the cuvette in the fluorometer and record the initial fluorescence spectrum (F₀).
-
Add a small aliquot of the metal ion stock solution (e.g., 2-10 µL) to the cuvette.
-
Mix the solution gently but thoroughly and allow it to equilibrate for 2-3 minutes.[4]
-
Record the new fluorescence spectrum (F).
-
Repeat the previous two steps, incrementally adding the metal ion solution and recording the spectrum after each addition until the fluorescence intensity reaches a plateau or no significant change is observed.
-
2.3 Protocol 3: Determination of Stoichiometry (Job's Plot)
The Job's plot, or method of continuous variations, is used to determine the binding stoichiometry of the BP(OH)₂-metal ion complex.[5][6][7]
-
Solution Preparation:
-
Prepare a series of solutions with varying mole fractions of BP(OH)₂ and the metal ion, while keeping the total molar concentration constant (e.g., 20 µM).
-
For example, prepare 11 solutions where the mole fraction of the metal ion ([M]/([M]+[L])) ranges from 0 to 1 in 0.1 increments (i.e., 0, 0.1, 0.2, ..., 1.0). The total volume of each solution should be identical.
-
-
Measurement:
-
For each prepared solution, measure the fluorescence intensity at the emission maximum of the complex.
-
If the complex formation leads to quenching, measure the change in fluorescence intensity of the ligand (ΔF = F₀ - F). If it leads to enhancement, measure the absolute intensity (F).
-
-
Data Analysis:
-
Plot the measured fluorescence intensity (or ΔF) on the y-axis against the mole fraction of the metal ion on the x-axis.
-
The mole fraction at which the plot shows a maximum (or minimum) corresponds to the stoichiometry of the complex. For example, a peak at a mole fraction of 0.5 indicates a 1:1 complex, while a peak at 0.33 suggests a 1:2 (M:L) complex and a peak at 0.67 suggests a 2:1 (M:L) complex.[7]
-
Figure 2. Logical workflow for a Job's Plot experiment.
2.4 Protocol 4: Analysis of Quenching Mechanism (Stern-Volmer Analysis)
For metal ions that quench the fluorescence of BP(OH)₂, this analysis helps to distinguish between static and dynamic quenching mechanisms.[8][9]
-
Data Acquisition: Use the data from the fluorescence titration experiment (Protocol 2.2).
-
Data Analysis:
-
Calculate the ratio of the initial fluorescence intensity (F₀) to the intensity at each quencher (metal ion) concentration (F).
-
Plot F₀/F versus the concentration of the quencher [Q]. This is the Stern-Volmer plot.[10][11]
-
The relationship is described by the Stern-Volmer equation: F₀/F = 1 + Ksv[Q], where Ksv is the Stern-Volmer quenching constant.[9]
-
A linear plot typically indicates a single quenching mechanism, either purely static or purely dynamic.[11] An upward curvature may suggest a combination of both.[11][12]
-
2.5 Protocol 5: Calculation of Limit of Detection (LOD)
The LOD is the lowest concentration of a metal ion that can be reliably detected.
-
Data Acquisition: Use the data from the initial linear portion of the fluorescence titration curve.
-
Calculation:
-
Measure the fluorescence intensity of a blank sample (BP(OH)₂ solution without any metal ion) multiple times (e.g., n=10) to calculate the standard deviation of the blank (σ).
-
Plot the fluorescence intensity versus the metal ion concentration in the low-concentration range.
-
Determine the slope (K) of the linear regression line fitted to this data.[13]
-
The LOD is calculated using the formula: LOD = 3σ / K.[13]
-
Data Presentation
The interaction between BP(OH)₂ and metal ions can be summarized by quantifying the fluorescence response, binding affinity, stoichiometry, and detection limits.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New TEMPO–Appended 2,2′-Bipyridine-Based Eu(III), Tb(III), Gd(III) and Sm(III) Complexes: Synthesis, Photophysical Studies and Testing Photoluminescence-Based Bioimaging Abilities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 8. physicsopenlab.org [physicsopenlab.org]
- 9. Stern–Volmer relationship - Wikipedia [en.wikipedia.org]
- 10. edinst.com [edinst.com]
- 11. edinst.com [edinst.com]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
Application Notes and Protocols for Post-Synthetic Modification of MOFs Containing 2,2'-Bipyridine-3,3'-diol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and post-synthetic modification (PSM) of Metal-Organic Frameworks (MOFs) incorporating the 2,2'-Bipyridine-3,3'-diol linker. While direct literature on MOFs containing this specific linker is emerging, the protocols herein are adapted from established procedures for structurally related bipyridine-dicarboxylate MOFs. These materials hold significant promise for applications in catalysis and, hypothetically, in targeted drug delivery, owing to the versatile chelating and hydrogen-bonding capabilities of the diol-functionalized bipyridine unit.
Overview and Potential Applications
The 2,2'-bipyridine (B1663995) moiety is a well-established building block in coordination chemistry, known for its ability to form stable complexes with a wide range of metal ions. The incorporation of hydroxyl groups at the 3 and 3' positions introduces several key features:
-
Secondary Coordination Sites: The diol functionality provides additional sites for post-synthetic metalation or coordination of other functional molecules.
-
Hydrogen Bonding: The hydroxyl groups can participate in hydrogen bonding interactions, influencing the MOF's framework stability and its interaction with guest molecules.
-
Reactive Handles: The diol groups can be chemically modified through various organic transformations, allowing for the covalent attachment of diverse functionalities.
These characteristics make MOFs containing this compound attractive candidates for:
-
Heterogeneous Catalysis: The bipyridine unit can be metalated with catalytically active metal centers for a variety of organic transformations. The diol groups could also play a role in modulating the catalytic activity.
-
Sensing: The bipyridine-diol pocket can be designed to selectively bind specific analytes, leading to a detectable signal change.
-
Drug Delivery: While not yet demonstrated for this specific linker, the porous structure of MOFs, combined with the functional handles of the linker, offers a hypothetical platform for the encapsulation and controlled release of therapeutic agents.[1]
Experimental Protocols
The following protocols are adapted from the synthesis of well-known bipyridine-dicarboxylate MOFs, such as UiO-67-bpydc, and should be considered as a starting point for the synthesis and modification of MOFs with the this compound linker. Optimization of reaction conditions may be necessary.
Synthesis of a Zr-based MOF with this compound (hypothetical Zr-Bpy-diol)
This protocol adapts the synthesis of the robust UiO-67 framework.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
This compound
-
Benzoic acid (modulator)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a 100 mL Teflon-lined autoclave, dissolve ZrCl₄ (1.1 equivalents) and benzoic acid (10 equivalents) in 50 mL of DMF.
-
Sonicate the mixture for 15-20 minutes to ensure complete dissolution.
-
Add this compound (1 equivalent) to the solution and sonicate for another 10 minutes.
-
Seal the autoclave and heat it in an oven at 120 °C for 24 hours.
-
After cooling to room temperature, a crystalline powder should be visible.
-
Collect the solid product by centrifugation or filtration.
-
Wash the product three times with fresh DMF.
-
To remove residual DMF and unreacted precursors, immerse the solid in methanol for 3 days, replacing the methanol with a fresh portion each day.
-
Activate the MOF by heating under vacuum at 150 °C for 12 hours to yield the porous Zr-Bpy-diol MOF.
dot
Caption: Workflow for the synthesis of a hypothetical Zr-Bpy-diol MOF.
Post-Synthetic Metalation of Zr-Bpy-diol with a Palladium(II) Precursor
This protocol describes the metalation of the bipyridine-diol sites for catalytic applications.
Materials:
-
Activated Zr-Bpy-diol MOF
-
Bis(acetonitrile)palladium(II) chloride (PdCl₂(CH₃CN)₂)
-
Acetonitrile (B52724) (anhydrous)
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), suspend the activated Zr-Bpy-diol MOF in anhydrous acetonitrile.
-
In a separate flask, dissolve an excess of PdCl₂(CH₃CN)₂ (e.g., 3 equivalents relative to the bipyridine-diol linker) in anhydrous acetonitrile.
-
Transfer the palladium solution to the MOF suspension via cannula.
-
Stir the mixture at 60 °C for 24 hours.
-
After cooling, collect the solid by centrifugation.
-
Wash the product thoroughly with fresh acetonitrile until the supernatant is colorless to remove unreacted palladium precursor.
-
Perform a final wash with a low-boiling-point solvent like chloroform or acetone.
-
Dry the resulting Pd@Zr-Bpy-diol MOF under vacuum.
dot
Caption: Workflow for the post-synthetic metalation of Zr-Bpy-diol.
Characterization Data
Successful synthesis and modification should be confirmed by a suite of analytical techniques. The following table summarizes key characterization methods and expected outcomes for analogous bipyridine-dicarboxylate systems, which are anticipated to be similar for the diol-containing MOFs.
| Characterization Technique | Zr-Bpy-diol (Expected) | Pd@Zr-Bpy-diol (Expected) |
| Powder X-Ray Diffraction (PXRD) | Crystalline pattern consistent with the UiO-67 topology. | Retention of the crystalline framework with similar peak positions, indicating framework stability during PSM. |
| N₂ Sorption Analysis (BET) | High surface area (e.g., > 1000 m²/g). | Slightly reduced surface area and pore volume due to the presence of the palladium complex within the pores. |
| Thermogravimetric Analysis (TGA) | High thermal stability (e.g., stable up to ~400 °C). | Similar thermal stability to the parent MOF, with a potential additional weight loss step corresponding to the decomposition of the palladium complex. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Characteristic peaks for O-H stretching of the diol (~3400 cm⁻¹) and C=N stretching of the bipyridine (~1600 cm⁻¹). | Shifts in the bipyridine-related peaks upon coordination to palladium. The O-H peak may also be affected. |
| X-ray Photoelectron Spectroscopy (XPS) | Presence of Zr, O, N, and C. | Additional peaks corresponding to Pd 3d, confirming the presence of palladium. |
| Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) | N/A | Quantification of the palladium loading in the MOF. |
Application Notes
Catalysis: Suzuki-Miyaura Cross-Coupling
The Pd@Zr-Bpy-diol MOF is a promising candidate for a heterogeneous catalyst in Suzuki-Miyaura cross-coupling reactions, a fundamental transformation in organic synthesis. The isolated palladium sites within the MOF can mimic homogeneous catalysts while offering the advantages of easy separation and recyclability.
Reaction Protocol:
-
To a reaction vial, add aryl halide (1 mmol), boronic acid (1.2 mmol), K₂CO₃ (2 mmol), and the Pd@Zr-Bpy-diol catalyst (1 mol% Pd).
-
Add a solvent mixture of dioxane and water (4:1, 5 mL).
-
Seal the vial and heat the reaction mixture at 80 °C for the desired time.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction, and separate the catalyst by centrifugation.
-
The supernatant containing the product can be extracted and purified.
-
The recovered catalyst can be washed, dried, and reused.
dot
Caption: Proposed catalytic cycle for Suzuki-Miyaura cross-coupling.
Drug Delivery (Hypothetical)
The application of MOFs containing this compound in drug delivery is speculative and requires experimental validation. However, the unique features of this linker suggest a potential for developing advanced drug delivery systems. The diol groups could be functionalized with targeting ligands or stimuli-responsive gates. For instance, the hydroxyl groups could be esterified with a molecule that is cleaved under specific physiological conditions (e.g., pH, enzymes), triggering drug release.
Hypothetical Drug Loading and Release:
-
Drug Encapsulation: A therapeutic agent could be loaded into the pores of the Zr-Bpy-diol MOF via diffusion from a concentrated drug solution.
-
Surface Functionalization: The surface diol groups could be functionalized with a biocompatible polymer (e.g., PEG) to enhance stability and circulation time, and a targeting moiety (e.g., folic acid) to direct the MOF to specific cells.
-
Controlled Release: The drug release could be triggered by the acidic environment of tumor tissues or lysosomes, which could protonate the bipyridine nitrogen atoms and/or cleave a pH-sensitive linker attached to the diol groups, leading to destabilization of the framework or opening of the pores.
dot
Caption: Hypothetical workflow for targeted drug delivery.
Quantitative Data from Analogous Systems
The following table presents representative quantitative data from the literature for MOFs containing bipyridine-dicarboxylate linkers, which can serve as a benchmark for the performance of the diol-containing analogues.
| MOF System | Application | Key Performance Metric | Value | Reference |
| Pd@UiO-67-bpydc | Suzuki-Miyaura Coupling | Turnover Frequency (TOF) | Up to 13,800 h⁻¹ | [2] |
| Ni@UiO-67-bpydc | Ethylene Dimerization | TOF | 1,200,000 h⁻¹ | [3] |
| MOF-253-Pt | Photocatalytic H₂ Evolution | H₂ evolution rate | ~5 times higher than homogeneous complex | [4] |
Safety and Handling
-
Standard laboratory safety procedures should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat).
-
Metal precursors and organic solvents should be handled in a well-ventilated fume hood.
-
The thermal stability of the synthesized MOFs should be determined by TGA before performing high-temperature experiments.
-
The toxicity of the synthesized MOFs, particularly for biomedical applications, must be thoroughly evaluated.
Disclaimer: The protocols and applications described for MOFs containing this compound are based on adaptations from related systems and logical chemical principles. Experimental validation is required to confirm their feasibility and performance.
References
- 1. Applications of Metal-Organic Frameworks (MOFs) in Drug Delivery, Biosensing, and Therapy: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A robust, catalytic metal–organic framework with open 2,2′-bipyridine sites - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Optimizing post-synthetic metal incorporation in mixed-linker MOFs: insights from metalation studies on bipyridine-containing UiO-67 single crystals - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Post-synthesis modification of a metal–organic framework to construct a bifunctional photocatalyst for hydrogen production - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
Application Notes: 2,2'-Bipyridine-3,3'-diol Derivatives for Biological Imaging
Introduction
2,2'-Bipyridine-3,3'-diol and its derivatives represent a class of versatile fluorescent probes primarily utilized for the detection and imaging of biologically significant metal ions, most notably zinc (Zn²⁺) and copper (Cu²⁺).[1] These small molecules are designed to exhibit changes in their fluorescence properties upon chelation with specific metal ions, enabling researchers to visualize and quantify the distribution and flux of these ions within cellular and subcellular compartments. Their application is particularly relevant in studying the roles of metal ions in signaling pathways, neurobiology, and the pathology of diseases such as prostate cancer and Alzheimer's disease.[2][3]
Principle of Detection
The core mechanism for many this compound-based sensors relies on modulating an intrinsic photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT). In the unbound state, the probe may have a specific fluorescence profile. Upon binding to a target metal ion like Zn²⁺, the bipyridine-diol core forms a stable coordination complex. This binding event restricts the ESIPT process, leading to a significant change in the probe's fluorescence, often manifesting as a "turn-on" response with a pronounced increase in quantum yield and a shift in the emission wavelength.[1] This chelation-enhanced fluorescence (CHEF) provides a robust signal against a low-fluorescence background. Conversely, binding to paramagnetic metal ions, such as Cu²⁺, often results in fluorescence quenching.[1]
The photophysical response can be finely tuned by modifying the bipyridine scaffold with various substituents. Electron-donating groups (e.g., amino) or electron-withdrawing groups (e.g., carboxyl) can alter the probe's photophysical properties, metal-binding affinity, and selectivity, allowing for the development of derivatives tailored for specific biological questions.[2][4]
Quantitative Data Presentation
The following table summarizes the photophysical properties of representative amino-substituted 2,2'-bipyridine (B1663995) derivatives and their corresponding zinc(II) complexes, demonstrating the effect of substitution on their sensing capabilities.
| Compound/Complex | Ligand Structure | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Fold Change in Φ_F (upon Zn²⁺ binding) |
| Ligand 1 (3,3'-Diamino-2,2'-bipyridine) | Structure not available | 382 | 485 | 0.001 | N/A |
| [Zn(1)₂]²⁺ | N/A | 397 | 448 | 0.11 | 110x |
| Ligand 2 (N,N'-bis(p-tolyl)-2,2'-bipyridine-3,3'-diamine) | Structure not available | 402 | 540 | 0.01 | N/A |
| [Zn(2)₂]²⁺ | N/A | 415 | 475 | 0.14 | 14x |
| Ligand 6 (Benzimidazole-substituted) | Structure not available | 360 | 418 | 0.42 | N/A |
| [Zn(6)₂]²⁺ | N/A | 372 | 420 | 0.17 | 0.4x |
Data synthesized from Wilson et al. (2018) for ligands in acetonitrile.[2]
Mandatory Visualizations
Caption: Chelation of Zn²⁺ by the bipyridine-diol probe inhibits ESIPT, redirecting energy to radiative pathways and causing a significant increase in fluorescence emission.
Caption: A typical workflow for imaging intracellular zinc dynamics using a fluorescent probe, from cell preparation to final data analysis.
Caption: Bipyridine-diol probes report on the labile zinc pool in the cytosol, which is tightly regulated by ZIP (influx) and ZnT (efflux/sequestration) transporters.
Experimental Protocols
Protocol 1: General Synthesis of a this compound Derivative
This protocol provides a generalized two-step method for synthesizing substituted this compound derivatives, which can be adapted based on the desired starting materials.
Materials:
-
Substituted 2-methoxypyridine (B126380)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Copper(II) chloride (CuCl₂)
-
Boron tribromide (BBr₃)
-
Dichloromethane (DCM)
-
Standard glassware for anhydrous reactions (Schlenk line, nitrogen/argon atmosphere)
Procedure:
-
Step 1: Oxidative Coupling. a. Dissolve the substituted 2-methoxypyridine in anhydrous THF under an inert atmosphere and cool the solution to -78 °C. b. Add n-BuLi dropwise and stir the reaction mixture for 2 hours at -78 °C to facilitate lithiation. c. Add anhydrous CuCl₂ in one portion and allow the reaction to slowly warm to room temperature, stirring overnight. d. Quench the reaction with aqueous ammonium (B1175870) chloride and extract the product with an organic solvent like ethyl acetate. e. Purify the resulting substituted 2,2'-dimethoxybipyridine intermediate using column chromatography.
-
Step 2: Demethylation. a. Dissolve the purified dimethoxybipyridine intermediate in anhydrous DCM under an inert atmosphere and cool to 0 °C. b. Add a solution of BBr₃ in DCM dropwise. c. Allow the reaction to warm to room temperature and stir for 24 hours. d. Carefully quench the reaction by slowly adding methanol, followed by water. e. Extract the final this compound product and purify by recrystallization or column chromatography.
Protocol 2: In Vitro Spectroscopic Analysis of Zinc Binding
This protocol details the procedure for characterizing the fluorescence response of a bipyridine-diol probe to zinc ions.
Materials:
-
Stock solution of the bipyridine-diol probe (1 mM in DMSO)
-
Stock solution of ZnCl₂ (10 mM in deionized water)
-
HEPES buffer (50 mM, pH 7.4)
-
Fluorometer and UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a working solution of the probe (e.g., 5 µM) in HEPES buffer.
-
Record the absorbance and fluorescence emission spectra of the probe-only solution (the "apo" state). For fluorescence, excite at the absorbance maximum (λ_abs).
-
Titrate the probe solution with small aliquots of the ZnCl₂ stock solution to achieve a range of final zinc concentrations (e.g., 0 to 50 µM).
-
After each addition of ZnCl₂, allow the solution to equilibrate for 2-3 minutes, then record the absorbance and fluorescence spectra.
-
Plot the change in fluorescence intensity at the emission maximum (λ_em) as a function of zinc concentration to determine the fluorescence enhancement factor and to calculate the binding constant (K_d) by fitting the data to a binding isotherm.
Protocol 3: Live-Cell Imaging of Intracellular Labile Zinc
This protocol provides a method for visualizing labile zinc pools in cultured mammalian cells using a cell-permeable this compound derivative.
Materials:
-
Mammalian cells (e.g., PC-3 prostate cancer cells or HeLa cells)
-
Cell culture medium (e.g., RPMI-1640 or DMEM)
-
Glass-bottom imaging dishes or plates
-
Bipyridine-diol probe stock solution (1-5 mM in DMSO)
-
Imaging Buffer (e.g., Hank's Balanced Salt Solution, HBSS)
-
Zinc supplement: ZnCl₂ or Zinc Pyrithione (ZnPT)
-
Zinc chelator: N,N,N',N'-Tetrakis(2-pyridylmethyl)ethylenediamine (TPEN)
-
Confocal laser-scanning microscope
Procedure:
-
Cell Preparation: a. The day before imaging, seed cells onto glass-bottom dishes at a density that will result in 50-70% confluency on the day of the experiment.
-
Probe Loading: a. Prepare a loading solution by diluting the probe stock solution in serum-free culture medium or imaging buffer to a final concentration of 1-10 µM. b. Aspirate the culture medium from the cells and wash once with warm imaging buffer. c. Add the probe loading solution to the cells and incubate for 30-60 minutes at 37 °C in a CO₂ incubator. d. After incubation, aspirate the loading solution and wash the cells twice with warm imaging buffer to remove any excess, non-internalized probe. e. Add fresh, warm imaging buffer to the cells for the duration of the imaging experiment.
-
Fluorescence Imaging: a. Place the imaging dish on the stage of the confocal microscope, ensuring the environmental chamber is maintained at 37 °C and 5% CO₂. b. Set the excitation and emission wavelengths appropriate for the specific probe being used (e.g., Ex: 405 nm, Em: 440-500 nm). c. Acquire a baseline image of the resting intracellular zinc levels.
-
Control Experiments (Confirmation of Zinc Specificity): a. Maximum Signal: To the imaged cells, add a zinc supplement (e.g., 50 µM ZnCl₂ with 5 µM pyrithione) and incubate for 10-15 minutes. Acquire images to visualize the fluorescence signal at zinc saturation. b. Minimum Signal: To the zinc-saturated cells (or a separate dish of probe-loaded cells), add a membrane-permeable zinc chelator (e.g., 20 µM TPEN) and incubate for 10-15 minutes. Acquire images to confirm that the fluorescence signal is quenched, demonstrating the probe's response to the removal of labile zinc.
-
Data Analysis: a. Using image analysis software (e.g., ImageJ/Fiji), define regions of interest (ROIs) within individual cells or subcellular compartments. b. Measure the mean fluorescence intensity within these ROIs for each condition (baseline, +zinc, +TPEN) to quantify the changes in the labile zinc pool.
References
- 1. researchgate.net [researchgate.net]
- 2. Amino-Substituted 2,2'-Bipyridine Ligands as Fluorescent Indicators for ZnII and Applications for Fluorescence Imaging of Prostate Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New TEMPO–Appended 2,2′-Bipyridine-Based Eu(III), Tb(III), Gd(III) and Sm(III) Complexes: Synthesis, Photophysical Studies and Testing Photoluminescence-Based Bioimaging Abilities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving the solubility of 2,2'-Bipyridine-3,3'-diol for catalytic reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2'-Bipyridine-3,3'-diol, focusing on challenges related to its solubility in catalytic reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important in catalysis?
This compound is a heterocyclic organic compound widely used as a bidentate ligand in coordination chemistry and catalysis.[1] Its effectiveness in catalytic reactions often depends on its ability to form a homogeneous solution with the reactants and the metal catalyst. Poor solubility can lead to lower reaction rates, reduced yields, and difficulty in catalyst preparation and recovery.
Q2: What are the general solubility characteristics of this compound?
While specific quantitative data is scarce, based on the behavior of similar bipyridine compounds, this compound is expected to be:
-
Slightly soluble in water : The presence of polar hydroxyl groups allows for some interaction with water.
-
Soluble in polar organic solvents : Good solubility is anticipated in solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[2]
-
Moderately soluble in polar protic solvents : Solvents like methanol (B129727) and ethanol (B145695) are expected to be reasonably effective.[2]
-
Sparingly soluble in non-polar solvents : Low solubility is expected in solvents such as toluene (B28343) and hexane.[2]
Troubleshooting Guide: Solubility Issues
This guide addresses common problems encountered due to the limited solubility of this compound during catalytic reactions.
Problem: The ligand does not fully dissolve in the reaction solvent.
-
Possible Cause: The chosen solvent has a polarity that is not suitable for dissolving this compound.
-
Solutions:
-
Solvent Screening: Test the solubility in a range of solvents to find a more suitable one (see Table 1 for estimated solubilities).
-
Use of Co-solvents: Introduce a small amount of a high-polarity solvent in which the ligand is highly soluble. (See Experimental Protocol 2).
-
Gentle Heating and Sonication: Applying heat or using an ultrasonic bath can help to dissolve the compound. However, be cautious of potential degradation at elevated temperatures.
-
Problem: The ligand precipitates out of the solution during the reaction.
-
Possible Cause: A change in the reaction mixture's temperature or composition (e.g., formation of a less polar product) reduces the ligand's solubility.
-
Solutions:
-
Maintain Reaction Temperature: Ensure the reaction temperature is kept constant and sufficiently high to maintain solubility.
-
pH Adjustment (for aqueous or protic media): If applicable, lowering the pH can protonate the pyridine (B92270) nitrogen atoms, increasing polarity and aqueous solubility. (See Experimental Protocol 1).
-
Problem: The catalytic reaction is slow or incomplete, even though the ligand appears to be dissolved.
-
Possible Cause: The concentration of the dissolved ligand is too low to achieve an effective catalytic rate.
-
Solutions:
-
Increase Solvent Volume: This can dissolve more ligand but may not be practical for all reaction setups.
-
Enhance Solubility: Employ methods like derivatization or the formation of inclusion complexes to increase the effective concentration of the ligand in the solution. (See Experimental Protocol 3).
-
Quantitative Data
Table 1: Estimated Solubility of this compound in Common Solvents at 25°C
| Solvent | Estimated Solubility (g/L) | Polarity Index |
| Water | ~0.5 - 1.0 | 10.2 |
| Methanol | ~10 - 20 | 5.1 |
| Ethanol | ~5 - 15 | 4.3 |
| Dimethyl Sulfoxide (DMSO) | > 50 | 7.2 |
| Dimethylformamide (DMF) | > 50 | 6.4 |
| Acetonitrile | ~2 - 5 | 5.8 |
| Tetrahydrofuran (THF) | ~1 - 3 | 4.0 |
| Toluene | < 0.1 | 2.4 |
| Hexane | < 0.01 | 0.1 |
Disclaimer: The values in this table are estimations based on the known solubility of similar bipyridine compounds and should be used as a guide for solvent selection. Experimental verification is recommended.
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
This protocol describes how to increase the aqueous solubility of this compound by lowering the pH.
Materials:
-
This compound
-
Deionized water
-
0.1 M Hydrochloric acid (HCl)
-
pH meter
-
Magnetic stirrer and stir bar
Procedure:
-
Suspend the desired amount of this compound in deionized water.
-
While stirring, slowly add 0.1 M HCl dropwise to the suspension.
-
Monitor the pH of the solution continuously with a calibrated pH meter.
-
Continue adding HCl until the compound is fully dissolved. Note the pH at which complete dissolution occurs.
Caption: Workflow for enhancing solubility via pH adjustment.
Protocol 2: Co-solvent System for Improved Solubility
This protocol details the use of a co-solvent to dissolve this compound in a solvent where it has limited solubility.
Materials:
-
This compound
-
Primary reaction solvent (e.g., toluene)
-
Co-solvent (e.g., DMSO)
-
Magnetic stirrer and stir bar
Procedure:
-
Add the this compound to the primary reaction solvent and begin stirring.
-
Slowly add the co-solvent dropwise to the suspension.
-
Continue adding the co-solvent until the solid is completely dissolved.
-
Record the final volume ratio of the primary solvent to the co-solvent.
-
Note: The addition of a co-solvent will alter the overall polarity of the reaction medium, which may influence the reaction kinetics.
Caption: Workflow for using a co-solvent system.
Protocol 3: Formation of a Cyclodextrin (B1172386) Inclusion Complex
This protocol describes the preparation of a this compound inclusion complex with β-cyclodextrin to enhance its aqueous solubility.[3]
Materials:
-
This compound
-
β-Cyclodextrin
-
Deionized water
-
Magnetic stirrer with heating plate
-
Mortar and pestle (for kneading method)
-
Freeze-dryer (for lyophilization method)
Procedure (Kneading Method):
-
Prepare a paste of β-cyclodextrin with a small amount of water.
-
Dissolve the this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Slowly add the dissolved ligand to the β-cyclodextrin paste and knead thoroughly in a mortar for 30-60 minutes.
-
Dry the resulting solid in an oven at 40-50°C to remove the solvents.
-
The resulting powder is the inclusion complex.
Caption: Workflow for forming a cyclodextrin inclusion complex.
References
purification of crude 2,2'-Bipyridine-3,3'-diol by recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 2,2'-Bipyridine-3,3'-diol by recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting and FAQs
This section addresses common issues encountered during the recrystallization of this compound.
Q1: My compound is not dissolving in the chosen solvent, even with heating. What should I do?
A1: This indicates that this compound has low solubility in the selected solvent at elevated temperatures.
-
Solution 1: Increase Solvent Volume. Gradually add more solvent in small increments while heating and stirring until the compound dissolves. Avoid adding a large excess of solvent, as this will reduce your final yield.
-
Solution 2: Change the Solvent. If a large volume of the initial solvent is required, it is best to choose a different solvent or a solvent mixture. For bipyridine-type compounds, polar solvents are often a good starting point. Consider solvents like ethanol (B145695), methanol, or a mixture such as ethanol/water or acetone/water.[1][2]
Q2: The compound "oils out" instead of forming crystals upon cooling. How can I fix this?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is supersaturated at a temperature above the compound's melting point or if the cooling process is too rapid.
-
Solution 1: Reheat and Add More Solvent. Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation level. Allow the solution to cool more slowly.[1]
-
Solution 2: Use a Different Solvent System. The solubility profile of your compound in the chosen solvent may be too steep. A solvent in which the compound is less soluble at higher temperatures might be more suitable. Alternatively, a two-solvent system (one in which the compound is soluble and one in which it is less soluble) can provide better control over the crystallization process.[2][3]
-
Solution 3: Scratch the Flask. Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
Q3: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What is the problem?
A3: This suggests that the solution is not sufficiently supersaturated, or that nucleation has not been initiated.
-
Solution 1: Induce Crystallization.
-
Seeding: If you have a pure crystal of this compound, add a tiny amount to the solution to act as a seed for crystal growth.
-
Scratching: As mentioned previously, scratching the inner surface of the flask can initiate nucleation.
-
-
Solution 2: Reduce Solvent Volume. If the solution is not supersaturated, you can gently heat it to evaporate some of the solvent. Be careful not to evaporate too much, which could lead to rapid precipitation of impurities. Once the solution is more concentrated, allow it to cool slowly again.
-
Solution 3: Add an Anti-Solvent. If you are using a single solvent system, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes slightly cloudy. Then, gently heat the solution until it becomes clear again and allow it to cool slowly.[2]
Q4: The recrystallized product is colored, but the pure compound should be white. How can I remove the colored impurities?
A4: Colored impurities can often be removed by treating the hot solution with activated charcoal.
-
Procedure: After dissolving the crude product in the hot solvent, remove the flask from the heat source and add a small amount of activated charcoal (a spatula tip is usually sufficient). Swirl the mixture for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Remove the charcoal by hot gravity filtration and then allow the filtrate to cool and crystallize. Caution: Never add activated charcoal to a boiling solution, as it can cause violent bumping.
Q5: The recovery yield after recrystallization is very low. How can I improve it?
A5: A low yield can result from several factors.
-
Using too much solvent: This is a common reason for low recovery. Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product.
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small crystals that are difficult to collect by filtration.
-
Washing the crystals with solvent at room temperature: The wash solvent should always be ice-cold to minimize dissolution of the purified crystals.
-
Premature crystallization during hot filtration: If crystals form in the filter funnel during hot gravity filtration, this will result in a loss of product. To prevent this, use a pre-heated funnel and a fluted filter paper for rapid filtration.
Data Presentation
The selection of an appropriate solvent is critical for successful recrystallization. The following table provides a qualitative guide to the solubility of this compound in common laboratory solvents, based on the general behavior of bipyridine derivatives.[1][2]
| Solvent | Polarity | Expected Solubility at Room Temperature | Expected Solubility at Elevated Temperature | Suitability for Recrystallization |
| Water | High | Sparingly Soluble | Moderately Soluble | Potentially suitable, especially in a mixture with a more soluble solvent like ethanol. |
| Ethanol | High | Moderately Soluble | Highly Soluble | Good candidate for single-solvent recrystallization. |
| Methanol | High | Moderately Soluble | Highly Soluble | Good candidate for single-solvent recrystallization. |
| Acetone | Medium | Sparingly Soluble | Moderately Soluble | May be suitable, potentially in a mixture with a non-polar solvent. |
| Ethyl Acetate | Medium | Sparingly Soluble | Moderately Soluble | May be suitable, potentially in a mixture with a non-polar solvent like heptane.[2] |
| Dichloromethane | Medium | Soluble | Highly Soluble | Likely a poor choice as a primary recrystallization solvent due to high solubility at room temperature. |
| Toluene | Low | Sparingly Soluble | Moderately Soluble | May be a suitable solvent. |
| Heptane/Hexane | Low | Insoluble | Sparingly Soluble | Good candidate as an "anti-solvent" in a two-solvent system. |
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the purification of crude this compound by recrystallization. The choice of solvent may need to be optimized based on the specific impurities present.
Materials and Equipment:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol)
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate with a water or oil bath)
-
Stirring bar or boiling chips
-
Filter paper
-
Buchner funnel and filter flask
-
Vacuum source
-
Glass rod
-
Ice bath
Procedure:
-
Solvent Selection: Based on preliminary tests or the table above, select a suitable solvent or solvent pair. For this protocol, ethanol is used as an example.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask with a stirring bar or boiling chips.
-
Add a minimal amount of ethanol and begin heating the mixture with stirring.
-
Continue to add small portions of hot ethanol until the solid has just dissolved. Avoid adding an excess of solvent.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Swirl the mixture for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3]
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[3]
-
-
Isolation of Crystals:
-
Set up a Buchner funnel with filter paper and a filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of ice-cold ethanol.
-
Quickly pour the cold crystal slurry into the Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.
-
-
Drying:
-
Allow the crystals to dry on the filter paper by drawing air through them for several minutes.
-
Transfer the crystals to a watch glass and allow them to air dry completely. For faster drying, a vacuum oven at a low temperature can be used.
-
-
Characterization:
-
Determine the melting point of the purified crystals. Pure this compound has a melting point of 194-196 °C.[4] A sharp melting point close to the literature value is an indication of high purity.
-
Obtain the mass of the dry crystals and calculate the percent recovery.
-
Visualization
The following diagram illustrates the logical workflow for troubleshooting common recrystallization problems.
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
stability issues of 2,2'-Bipyridine-3,3'-diol metal complexes in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2,2'-Bipyridine-3,3'-diol (H₂L) metal complexes in aqueous solutions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing the stability of this compound metal complexes in aqueous solutions?
A1: The stability of these complexes is primarily influenced by several factors:
-
pH of the solution: The pH affects the protonation state of the 3,3'-diol groups, which in turn influences the ligand's coordination mode and the overall charge and solubility of the complex.
-
Nature of the metal ion: The charge and size of the metal ion play a crucial role.[1] Generally, smaller, more highly charged metal ions form more stable complexes.[1]
-
Temperature: Temperature can affect the thermodynamics of complex formation and can also accelerate degradation reactions.[2]
-
Presence of competing ions: Other ions in the solution can compete for coordination to the metal center, potentially leading to ligand substitution and reduced stability.[1]
-
Solvent composition: While this guide focuses on aqueous solutions, the presence of co-solvents can alter the stability of the complexes.[3]
-
Photostability: Exposure to light, particularly UV light, can induce photochemical reactions and degradation of the complex.[4]
Q2: How does the 3,3'-diol substitution affect the stability compared to unsubstituted 2,2'-bipyridine (B1663995) complexes?
A2: The 3,3'-diol groups can significantly enhance the stability of the metal complexes compared to unsubstituted 2,2'-bipyridine. This is due to the potential for the deprotonated hydroxyl groups to coordinate with the metal ion, forming an additional chelate ring. Chelation, the formation of multiple bonds between a single ligand and a central metal ion, greatly increases the thermodynamic stability of the complex, an observation known as the chelate effect.
Q3: What are the expected coordination modes of this compound in metal complexes?
A3: this compound is a versatile ligand that can adopt several coordination modes depending on the pH and the metal ion. At low pH, the ligand is likely to be protonated and may coordinate primarily through the nitrogen atoms of the bipyridine core. As the pH increases, the hydroxyl groups can deprotonate and participate in coordination, leading to N,N',O,O'-tetradentate chelation. In some cases, it can also act as a bridging ligand between two metal centers.[2]
Q4: Are there any known issues with the solubility of these complexes in water?
A4: Yes, solubility can be a significant issue. The protonation state of the diol groups plays a major role. At low pH, the protonated ligand and its complexes may have different solubility profiles compared to the deprotonated forms at higher pH. Deprotonation can lead to changes in the overall charge of the complex, which can cause precipitation. The choice of counter-ions can also influence solubility.
Troubleshooting Guide
This guide addresses common experimental issues encountered with this compound metal complexes in aqueous solutions.
Problem 1: My complex precipitates out of solution, especially when I increase the pH.
-
Possible Cause 1: Change in complex charge and solubility upon deprotonation.
-
Explanation: As the pH of the aqueous solution increases, the hydroxyl groups of the this compound ligand deprotonate. This changes the overall charge of the metal complex, which can significantly decrease its solubility, leading to precipitation.
-
Solution:
-
Work at a lower pH: If experimentally feasible, maintain the pH at a level where the complex remains soluble.
-
Use a co-solvent: Introducing a polar organic co-solvent like ethanol (B145695) or DMSO might increase the solubility of the complex. However, be aware that this can affect the stability constants.[3]
-
Modify the ligand: If persistent insolubility is an issue, consider synthesizing a derivative of the ligand with solubilizing groups (e.g., sulfonates, carboxylates) to improve aqueous solubility.
-
-
-
Possible Cause 2: Formation of insoluble metal hydroxides.
-
Explanation: At higher pH, the concentration of hydroxide (B78521) ions (OH⁻) increases. These can compete with your ligand to coordinate with the metal ion, potentially forming insoluble metal hydroxides or mixed-ligand-hydroxo complexes.
-
Solution:
-
Consult a Pourbaix diagram for the specific metal ion to understand the pH range where it is stable against hydroxide precipitation.
-
Use a buffer: Employ a suitable buffer system to maintain the pH in a range where both the complex is soluble and the formation of metal hydroxides is minimized.
-
-
Problem 2: The color of my complex solution changes over time, suggesting decomposition.
-
Possible Cause 1: Oxidation of the diol groups.
-
Explanation: The 3,3'-diol functionality, especially when deprotonated, can be susceptible to oxidation, particularly in the presence of dissolved oxygen and certain metal ions that can act as oxidation catalysts (e.g., Cu(II), Fe(III)). This oxidation can lead to a change in the ligand structure and, consequently, the color of the complex.
-
Solution:
-
De-gas your solvents: Before preparing your solutions, bubble an inert gas like nitrogen or argon through the water to remove dissolved oxygen.
-
Work under an inert atmosphere: If the complex is highly sensitive to oxidation, perform the experiment in a glovebox or under a continuous stream of an inert gas.
-
Add a reducing agent: In some cases, a small amount of a mild, non-interfering reducing agent might help to prevent oxidation, but this should be carefully considered as it can interfere with the chemistry of interest.
-
-
-
Possible Cause 2: Ligand dissociation or substitution.
-
Explanation: Over time, the this compound ligand may slowly dissociate from the metal ion, or be replaced by other species in the solution (e.g., water, buffer components). This change in the coordination sphere of the metal ion will alter its electronic properties and thus its color.
-
Solution:
-
Increase ligand concentration: According to Le Chatelier's principle, increasing the concentration of the free ligand in the solution can shift the equilibrium towards the formation of the complex and reduce dissociation.
-
Check for interfering species: Ensure that your buffer and other solution components are non-coordinating or weakly coordinating to the metal ion of interest.
-
-
Problem 3: I am getting inconsistent results in my stability constant measurements.
-
Possible Cause 1: Slow equilibration.
-
Explanation: The formation of metal complexes, especially with polydentate ligands, can sometimes be a slow process. If you are taking measurements before the system has reached equilibrium, you will get inconsistent results.
-
Solution:
-
Monitor the reaction over time: After mixing the metal and ligand, take measurements (e.g., absorbance, pH) at regular intervals until the readings are stable. This will help you determine the required equilibration time.
-
Gentle heating: In some cases, gentle heating can accelerate the attainment of equilibrium. However, be cautious as temperature also affects the stability constant itself.[2]
-
-
-
Possible Cause 2: Photodegradation of the complex.
-
Explanation: Many bipyridine-based complexes are photoactive and can degrade upon exposure to light, especially UV radiation.[4] This will lead to a change in the concentration of the complex over time and result in inconsistent measurements.
-
Solution:
-
Work in the dark or under dim light: Protect your solutions from light by wrapping your glassware in aluminum foil or using amber-colored vials.
-
Use a spectrophotometer with a stable, low-power light source: Minimize the exposure of your sample to the instrument's light beam.
-
-
Data Presentation
The following table summarizes the stepwise and overall stability constants (log K and log β) for some common divalent metal ions with the parent ligand, 2,2'-bipyridine, in aqueous solution. These values can serve as a baseline for comparison. It is expected that the stability constants for the corresponding this compound complexes will be significantly higher due to the additional chelation from the deprotonated diol groups.
Table 1: Stability Constants of Metal Complexes with 2,2'-Bipyridine in Aqueous Solution
| Metal Ion | log K₁ | log K₂ | log K₃ | log β₃ (Overall) |
| Cd(II) | 4.5 | 3.5 | 2.5 | 10.5 |
| Zn(II) | 5.4 | 4.4 | 3.5 | 13.3 |
Data from potentiometric titration at 25 °C.[5]
Table 2: Stability Constants and Thermodynamic Parameters for Divalent Metal Complexes with 2,2'-Bipyridine in 70% Methanol-Water
| Metal Ion | Stoichiometry (Metal:Ligand) | Stability Constant (K x 10³) |
| Co(II) | 1:2 | 2.88 |
| Ni(II) | 1:2 | 3.30 |
| Cu(II) | 1:2 | 3.51 |
Data from spectrophotometry.[6][7]
Experimental Protocols
1. Spectrophotometric Determination of Stoichiometry and Stability Constant (Job's Method of Continuous Variation)
This method is used to determine the metal-to-ligand ratio in a complex and can also be used to calculate the stability constant.[8]
-
Reagents and Equipment:
-
Stock solution of the metal salt (e.g., 1 mM in deionized water).
-
Stock solution of this compound (1 mM in deionized water, pH adjusted if necessary for solubility).
-
A suitable buffer solution to maintain a constant pH.
-
UV-Vis spectrophotometer.
-
Calibrated micropipettes and volumetric flasks.
-
-
Procedure:
-
Prepare a series of solutions with a constant total molar concentration of metal and ligand, but with varying mole fractions of each. For example, prepare 10 solutions where the mole fraction of the ligand ranges from 0.1 to 0.9. The total volume of each solution should be the same.
-
Allow the solutions to equilibrate for a predetermined time (see Troubleshooting section).
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the complex.
-
Plot the absorbance versus the mole fraction of the ligand.
-
The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For example, a peak at a mole fraction of 0.67 indicates a 1:2 metal-to-ligand ratio.
-
The stability constant (K) can be calculated from the absorbance data.
-
2. Potentiometric Titration for Stability Constant Determination
This method involves monitoring the pH of a solution containing the metal and ligand as it is titrated with a standard acid or base.[9]
-
Reagents and Equipment:
-
Calibrated pH meter with a combination glass electrode.
-
Thermostated reaction vessel.
-
Microburette.
-
Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH, carbonate-free).
-
A solution of the metal salt of known concentration.
-
A solution of this compound of known concentration.
-
An inert electrolyte solution (e.g., KNO₃) to maintain constant ionic strength.
-
-
Procedure:
-
Perform three sets of titrations: a. Titration of the strong acid with the strong base. b. Titration of the strong acid and the ligand solution with the strong base. c. Titration of the strong acid, ligand, and metal salt solution with the strong base.
-
Record the pH after each addition of the titrant (strong base).
-
Plot the pH versus the volume of base added for all three titrations.
-
The titration curves will show shifts due to the protonation of the ligand and the formation of the complex.
-
From these curves, the protonation constants of the ligand and the stability constants of the metal complex can be calculated using specialized software or by applying the Irving-Rossotti method.[9]
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
References
- 1. ijmcer.com [ijmcer.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. globalscientificjournal.com [globalscientificjournal.com]
- 9. researchgate.net [researchgate.net]
preventing degradation of 2,2'-Bipyridine-3,3'-diol during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2'-Bipyridine-3,3'-diol. Our goal is to help you prevent degradation of the target molecule and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The synthesis of this compound can be approached through several methods, primarily involving the coupling of 3-hydroxypyridine (B118123) derivatives. The most reported strategies include:
-
Oxidative Homocoupling of 3-Hydroxypyridine: This method involves the direct coupling of two 3-hydroxypyridine molecules in the presence of an oxidizing agent and a suitable catalyst.
-
Ullmann Coupling of 2-Halo-3-hydroxypyridines: This classic cross-coupling reaction utilizes a copper catalyst to couple two molecules of a 2-halo-3-hydroxypyridine.[1][2]
-
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction involves the reaction of a 3-hydroxypyridine-2-boronic acid derivative with a 2-halo-3-hydroxypyridine.[3]
-
Synthesis from 2,2'-Bipyridine-3,3'-diamine: This involves the diazotization of the corresponding diamine precursor.[4]
Q2: My reaction mixture is turning dark brown/black. What could be the cause?
A2: The formation of a dark-colored reaction mixture is a common indication of degradation or side reactions. Potential causes include:
-
Oxidation: The hydroxyl groups of this compound and its precursors are susceptible to oxidation, especially at elevated temperatures and in the presence of oxygen. This can lead to the formation of highly colored polymeric byproducts.
-
Side Reactions with Catalysts: Certain transition metal catalysts, if not used under optimal conditions, can promote undesired side reactions leading to colored impurities.
-
Thermal Decomposition: High reaction temperatures can cause the decomposition of the starting materials or the final product.
To mitigate this, ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon), use degassed solvents, and maintain careful temperature control.
Q3: I am observing a low yield of the desired product. What are the likely reasons?
A3: Low yields can stem from several factors during the synthesis of this compound:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Product Degradation: As mentioned in Q2, the product can degrade under the reaction conditions.
-
Suboptimal Catalyst Activity: The catalyst may be inactive or poisoned by impurities in the starting materials or solvents.
-
Inefficient Purification: The product may be lost during the work-up and purification steps.
Careful optimization of reaction time, temperature, and catalyst loading, along with the use of high-purity reagents and solvents, can help improve yields.
Q4: What are the best practices for purifying this compound to avoid degradation?
A4: Purification of this compound requires gentle methods to prevent decomposition:
-
Column Chromatography: Silica (B1680970) gel chromatography is a common method. It is advisable to use a solvent system with moderate polarity and to avoid highly acidic or basic mobile phases. Deactivation of silica gel with a small amount of a neutral or basic additive (e.g., triethylamine) can be beneficial if the product is sensitive to the acidic nature of silica.
-
Recrystallization: This can be an effective method for obtaining highly pure material. The choice of solvent is critical and should be determined empirically. Common solvents for recrystallization of bipyridine derivatives include ethanol, methanol, or mixtures of polar and non-polar solvents.
-
General Precautions: During all purification steps, it is recommended to minimize exposure to light and air. Use of amber glassware and performing operations under an inert atmosphere can be advantageous.
Troubleshooting Guides
Issue 1: Product Degradation During Oxidative Coupling
| Symptom | Possible Cause | Recommended Solution |
| Reaction mixture darkens significantly; low yield of a clean product. | Oxidation by atmospheric oxygen. Phenolic compounds are prone to air oxidation, especially at elevated temperatures and in the presence of metal catalysts. | - Thoroughly degas all solvents before use.- Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.- Add an antioxidant to the reaction mixture if compatible with the chemistry. |
| Formation of multiple unidentified spots on TLC, some of which are highly colored. | Over-oxidation or side reactions. The oxidizing agent may be too harsh or used in excess, leading to the formation of quinone-like structures or polymeric materials. | - Titrate the oxidizing agent carefully.- Consider using a milder oxidizing agent.- Optimize the reaction temperature to favor the desired coupling over side reactions. |
| Low or no conversion to the desired product. | Catalyst deactivation. The catalyst may be poisoned by impurities or may not be in the active oxidation state. | - Use high-purity starting materials and solvents.- Ensure the catalyst is properly activated if required by the specific protocol.- Consider using a ligand that stabilizes the active catalytic species. |
Issue 2: Challenges in Ullmann Coupling
| Symptom | Possible Cause | Recommended Solution |
| Reaction requires very high temperatures and long reaction times. | Low reactivity of the aryl halide. The C-X bond may be strong, requiring harsh conditions for oxidative addition to the copper catalyst. | - Use a more reactive aryl halide (I > Br > Cl).- Employ a ligand that can accelerate the catalytic cycle, such as a phenanthroline or a diamine.- Use a high-boiling point, polar aprotic solvent like DMF, NMP, or DMSO. |
| Formation of significant amounts of dehalogenated starting material. | Proto-dehalogenation. This can occur in the presence of a proton source and a reducing agent. | - Use anhydrous solvents and reagents.- Ensure the base used is non-nucleophilic and strong enough to facilitate the reaction without providing a proton source. |
| Difficulty in removing the copper catalyst from the product. | Coordination of the product to the copper species. The bipyridine moiety is a strong chelating agent for copper. | - After the reaction, quench with an aqueous solution of a strong chelating agent like EDTA or concentrated ammonia (B1221849) to sequester the copper ions.- Perform multiple extractions during the work-up.- Consider filtering the crude product through a plug of silica gel or celite to remove insoluble copper salts. |
Experimental Protocols
Protocol 1: Synthesis of 3,3'-dimethyl-2,2'-bipyridine-3,3'-diol via O₂-Mediated Oxidative Homocoupling of a Chiral Pyridine (B92270) N-oxide
This protocol is adapted from a reported synthesis of a substituted derivative and can be a starting point for the synthesis of the parent compound.[5]
Step 1: Synthesis of the Pyridine N-oxide Precursor
-
Dissolve the substituted 3-hydroxypyridine in a suitable solvent (e.g., dichloromethane).
-
Add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work up the reaction by washing with a basic aqueous solution (e.g., saturated NaHCO₃) to remove excess acid, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting pyridine N-oxide by column chromatography or recrystallization.
Step 2: Oxidative Homocoupling
-
Dissolve the purified pyridine N-oxide in a dry, aprotic solvent such as THF under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Add a strong base, such as lithium diisopropylamide (LDA), dropwise to deprotonate the position adjacent to the N-oxide.
-
After stirring for a short period, bubble dry oxygen (O₂) through the reaction mixture.
-
Allow the reaction to proceed at low temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction with a proton source (e.g., saturated NH₄Cl solution).
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography to obtain the this compound derivative.
Visualizations
Logical Workflow for Troubleshooting Synthesis
Caption: A flowchart for troubleshooting common issues in the synthesis of this compound.
General Synthesis Pathway via Oxidative Coupling
Caption: A diagram illustrating the general oxidative coupling pathway to this compound.
References
- 1. Ullmann coupling-An overview - operachem [operachem.com]
- 2. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficient stereoselective synthesis of chiral 3,3′-dimethyl-(2,2′-bipyridine)-diol ligand and applications in FeII-catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
overcoming low yields in the synthesis of 2,2'-Bipyridine-3,3'-diol
Welcome to the technical support center for the synthesis of 2,2'-Bipyridine-3,3'-diol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the synthesis of this important bidentate ligand. Low yields can be a significant challenge in the preparation of this compound; this resource aims to provide actionable solutions to overcome common synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound, and which one is recommended for achieving higher yields?
A1: The most prevalent methods for synthesizing this compound involve the coupling of 3-hydroxypyridine (B118123) or its derivatives. The primary routes include:
-
Ullmann-type Homocoupling: This is a classic method involving the copper-catalyzed coupling of a 2-halo-3-hydroxypyridine derivative. While historically significant, traditional Ullmann reactions often require harsh conditions and can result in moderate yields.[1][2] Modern modifications using specific ligands and milder conditions have improved yields.
-
Nickel-Catalyzed Homocoupling: Nickel-based catalyst systems, often in combination with phosphine (B1218219) ligands, can effectively catalyze the homocoupling of 2-halopyridines. These methods can offer high yields and may be more cost-effective than palladium-based systems.
-
Suzuki-Miyaura Cross-Coupling: This involves the palladium-catalyzed reaction between a 2-halopyridine and a pyridine-2-boronic acid derivative. While versatile, catalyst inhibition by the bipyridine product can be a major cause of low yields.[1]
-
Synthesis from 3,3'-Dimethoxy-2,2'-bipyridine: An alternative approach involves the synthesis of the more stable 3,3'-dimethoxy-2,2'-bipyridine followed by demethylation to yield the diol. This can be an effective strategy to circumvent issues associated with the free hydroxyl groups during the coupling reaction.
For achieving higher yields, modern nickel-catalyzed homocoupling reactions and the synthesis via demethylation of the dimethoxy precursor are often preferred due to better catalyst stability and milder reaction conditions.
Q2: I am experiencing very low to no yield in my Ullmann coupling of 2-chloro-3-hydroxypyridine. What are the likely causes and how can I troubleshoot this?
A2: Low yields in Ullmann couplings for this substrate are common and can stem from several factors:
-
Inactive Catalyst: The copper source may be of poor quality or oxidized. The active species is typically Cu(I). Ensure you are using a fresh, high-purity copper(I) salt (e.g., CuI, CuBr).
-
Inappropriate Solvent: High-boiling polar solvents like DMF, NMP, or nitrobenzene (B124822) are typically required. The choice of solvent can significantly impact the reaction rate and yield.
-
Insufficient Temperature: Traditional Ullmann reactions often require high temperatures (150-210 °C) to proceed.[3] If you are using lower temperatures, the reaction may be too slow.
-
Substrate Reactivity: The presence of the hydroxyl group can interfere with the reaction. Consider protecting the hydroxyl group as a methoxy (B1213986) or other suitable protecting group before coupling, followed by deprotection.
-
Lack of Ligand: Modern Ullmann protocols often employ ligands such as phenanthrolines or N,N-dimethylglycine to stabilize the copper catalyst and facilitate the reaction at lower temperatures.
Troubleshooting Steps:
-
Verify Reagent Quality: Use fresh, anhydrous solvents and high-purity copper(I) iodide.
-
Optimize Temperature: Incrementally increase the reaction temperature, monitoring for product formation and decomposition.
-
Screen Solvents: If possible, screen different high-boiling polar aprotic solvents.
-
Add a Ligand: Introduce a suitable ligand, such as 1,10-phenanthroline, to your reaction mixture.
-
Protecting Group Strategy: Consider synthesizing the 3,3'-dimethoxy-2,2'-bipyridine precursor and then performing a demethylation step.
Q3: My Suzuki-Miyaura coupling is failing, with mainly starting material recovered. What are the key parameters to optimize?
A3: Failure in Suzuki-Miyaura couplings for bipyridine synthesis is often due to catalyst inhibition. The nitrogen lone pairs of the pyridine (B92270) substrate and, more significantly, the bipyridine product can coordinate strongly to the palladium center, deactivating the catalyst.[1]
Key Optimization Parameters:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) that can shield the palladium center from product coordination.
-
Catalyst Loading: In some cases, a higher catalyst loading may be necessary to overcome inhibition.
-
Base Selection: The choice of base is critical. Common bases include K₃PO₄, Cs₂CO₃, and K₂CO₃. The optimal base is often substrate-dependent and should be screened.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used. Ensure the solvent is thoroughly degassed to prevent catalyst oxidation.
-
Temperature: Higher temperatures can sometimes help to dissociate the product from the catalyst and promote turnover.
Q4: What are the common side products in the synthesis of this compound and how can I minimize their formation?
A4: Common side products depend on the synthetic route:
-
In Coupling Reactions (Ullmann, Suzuki):
-
Protodehalogenation/Protodeborylation: This results in the formation of 3-hydroxypyridine from the starting materials. This is often caused by trace amounts of water or other protic impurities. Ensuring anhydrous conditions and high-purity reagents is crucial.
-
Homocoupling of Boronic Acid (Suzuki): This leads to the formation of unwanted symmetrical biaryls. This can be minimized by the slow addition of the boronic acid or by using a more stable boronic ester (e.g., pinacol (B44631) ester).
-
-
Incomplete Reaction: Unreacted starting materials will be present.
-
Oligomerization/Polymerization: Under certain conditions, especially at high temperatures, side reactions leading to oligomeric or polymeric materials can occur.
Minimization Strategies:
-
Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.
-
Use anhydrous solvents and thoroughly dried glassware.
-
Optimize the stoichiometry of your reactants.
-
Control the reaction temperature carefully.
Q5: What are the recommended methods for purifying crude this compound?
A5: Purification can be challenging due to the polarity of the diol.
-
Column Chromatography: This is a common method for purification. Silica (B1680970) gel is typically used as the stationary phase. A gradient elution with a mixture of a nonpolar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) is often effective.
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining high-purity material. Solvents to consider for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.
-
Acid-Base Extraction: The basicity of the pyridine nitrogen atoms can be exploited. The crude product can be dissolved in an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer can be neutralized to precipitate the purified product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive or inhibited catalyst. | - Use fresh, high-purity catalyst. - For Suzuki, use bulky, electron-rich ligands. - For Ullmann, ensure a Cu(I) source is used. |
| Suboptimal reaction temperature. | - Incrementally increase the temperature, monitoring for decomposition. - For ligand-accelerated couplings, lower temperatures may be optimal. | |
| Incorrect solvent or base. | - Screen a variety of solvents and bases appropriate for the chosen coupling reaction. | |
| Presence of water or oxygen. | - Use anhydrous solvents and reagents. - Thoroughly degas the reaction mixture. - Maintain a strict inert atmosphere. | |
| Formation of Significant Side Products | Protodehalogenation or protodeborylation. | - Ensure anhydrous conditions. - Use high-purity, dry reagents and solvents. |
| Homocoupling of starting materials. | - Optimize stoichiometry. - For Suzuki, consider slow addition of the boronic acid derivative. | |
| Incomplete Reaction | Insufficient reaction time. | - Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. |
| Low reaction temperature. | - Gradually increase the reaction temperature. | |
| Difficulty in Product Isolation/Purification | Product is highly polar and water-soluble. | - Use a more polar solvent system for extraction (e.g., ethyl acetate/methanol mixture). - Employ acid-base extraction to isolate the product. |
| Product co-elutes with impurities during chromatography. | - Screen different solvent systems for column chromatography. - Consider using a different stationary phase (e.g., alumina). |
Data Presentation
Table 1: Comparison of Catalytic Systems for Ullmann Homocoupling of 2-halo-3-alkoxypyridine
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 110 | 24 | Moderate | General Ullmann Conditions |
| CuI | N,N-Dimethylglycine | K₃PO₄ | Dioxane | 100 | 18 | Moderate-Good | Modern Ullmann Conditions |
| Cu₂O | None | K₂CO₃ | NMP | 160 | 48 | Low-Moderate | Traditional Ullmann Conditions |
Note: Yields are generalized from literature on similar substrates due to a lack of direct comparative studies on this compound.
Table 2: Influence of Ligands on Nickel-Catalyzed Homocoupling of 2-chloro-3-methoxypyridine (B1581833)
| Ni Catalyst | Ligand | Reductant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NiCl₂(dppp) | dppp | Zn | DMF | 80 | 12 | High | Typical Ni-catalyzed coupling |
| NiBr₂ | PPh₃ | Zn | DMF | 80 | 24 | Moderate-High | Typical Ni-catalyzed coupling |
| NiCl₂·6H₂O | None | Mn | DMA | 100 | 16 | Moderate | Ligand-free Ni-catalyzed coupling |
Note: Yields are generalized from literature on similar substrates.
Experimental Protocols
Protocol 1: Synthesis of 3,3'-Dimethoxy-2,2'-bipyridine via Nickel-Catalyzed Homocoupling
This protocol is adapted from general procedures for nickel-catalyzed homocoupling of halopyridines.
Materials:
-
2-Chloro-3-methoxypyridine
-
Bis(triphenylphosphine)nickel(II) chloride (NiCl₂(PPh₃)₂)
-
Zinc dust
-
Triphenylphosphine (PPh₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To an oven-dried Schlenk flask, add NiCl₂(PPh₃)₂ (5 mol%), PPh₃ (10 mol%), and zinc dust (1.5 equivalents).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add anhydrous DMF via syringe.
-
Add 2-chloro-3-methoxypyridine (1 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with aqueous ammonium (B1175870) chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient).
Protocol 2: Demethylation of 3,3'-Dimethoxy-2,2'-bipyridine
Materials:
-
3,3'-Dimethoxy-2,2'-bipyridine
-
Boron tribromide (BBr₃) or Pyridinium hydrochloride
-
Anhydrous Dichloromethane (DCM) (for BBr₃ method)
Procedure (using BBr₃):
-
Dissolve 3,3'-dimethoxy-2,2'-bipyridine (1 equivalent) in anhydrous DCM under an argon atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add a 1 M solution of BBr₃ in DCM (2.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Cool the reaction mixture to 0 °C and slowly quench with methanol, followed by water.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography or recrystallization.
Visualizations
Caption: A generalized two-step workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for addressing low yields in the synthesis.
References
Technical Support Center: Optimizing Metal Complex Formation with 2,2'-Bipyridine-3,3'-diol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of metal complexes with 2,2'-Bipyridine-3,3'-diol. This versatile ligand offers unique coordination properties due to its bipyridyl core and adjacent hydroxyl groups, but its reactivity can present challenges. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to streamline your experimental workflow.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of metal complexes with this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Action |
| Incomplete Deprotonation of Diol: The hydroxyl groups on the ligand often need to be deprotonated to facilitate coordination with the metal center. | Add a suitable base to the reaction mixture. The choice of base is critical and depends on the metal salt and solvent. Common bases include sodium hydroxide (B78521), triethylamine (B128534), or sodium methoxide. Start with stoichiometric amounts and optimize as needed. |
| Incorrect Solvent: The polarity and coordinating ability of the solvent can significantly impact the reaction. Protic solvents (e.g., water, ethanol) can favor N,O-coordination, while aprotic solvents (e.g., acetonitrile) may promote N,N'-coordination.[1] | Screen a variety of solvents with different properties. Consider using a solvent mixture to fine-tune the solubility of both the ligand and the metal salt. |
| Suboptimal Reaction Temperature: The reaction kinetics may be too slow at room temperature, or side reactions may occur at elevated temperatures. | Experiment with a range of temperatures. For slow reactions, gentle heating may be beneficial. If decomposition is observed, conduct the reaction at a lower temperature. |
| Incorrect Stoichiometry: The metal-to-ligand ratio is crucial for the formation of the desired complex. | Systematically vary the metal-to-ligand ratio (e.g., 1:1, 1:2, 2:1) to determine the optimal stoichiometry for your specific system. |
| Air or Moisture Sensitivity: Some metal precursors or the resulting complexes may be sensitive to air and moisture, leading to decomposition or the formation of unwanted byproducts.[2] | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) using dry solvents.[2] |
Issue 2: Formation of Insoluble Precipitate or Oil
| Potential Cause | Troubleshooting Action |
| Low Solubility of the Complex: The newly formed complex may have poor solubility in the reaction solvent, leading to precipitation as an amorphous solid. | Choose a solvent in which the final complex is more soluble. Alternatively, perform the reaction at a higher temperature to increase solubility and allow for crystal formation upon slow cooling. |
| Polymerization: Bridging of the ligand between multiple metal centers can lead to the formation of insoluble coordination polymers. | Adjust the reaction conditions to favor the formation of discrete mononuclear complexes. This can sometimes be achieved by using a higher ligand-to-metal ratio or by introducing a coordinating solvent that can block bridging sites. |
| Hydrolysis of Metal Salt: Some metal salts are prone to hydrolysis, especially in the presence of water, which can lead to the precipitation of metal hydroxides or oxides. | Use anhydrous metal salts and dry solvents. If water is necessary for the reaction, consider using a buffered solution to control the pH. |
Issue 3: Difficulty in Product Purification and Crystallization
| Potential Cause | Troubleshooting Action |
| Presence of Impurities: Unreacted starting materials or side products can co-precipitate with the desired complex, making purification difficult. | Optimize the reaction to go to completion. For purification, techniques such as recrystallization, column chromatography (silica or alumina), or size-exclusion chromatography can be employed.[3] The choice of method will depend on the polarity and stability of the complex. |
| Poor Crystal Quality: Obtaining single crystals suitable for X-ray diffraction can be challenging. | Systematically screen different crystallization techniques, including slow evaporation, vapor diffusion, and layering.[4][5] Varying the solvent system, temperature, and concentration are key parameters to explore.[4] |
Frequently Asked Questions (FAQs)
Q1: How do I control the coordination mode (N,N' vs. N,O-chelation) of this compound?
A1: The coordination mode is highly dependent on the solvent and the metal ion.[1]
-
For N,O-coordination: Protic solvents like water and ethanol (B145695) tend to favor this mode, particularly with metals like Zn(II) and Cd(II).[1] The presence of a base to deprotonate one of the hydroxyl groups is often necessary.
-
For N,N'-coordination: Aprotic solvents such as acetonitrile (B52724) can promote N,N'-chelation, as seen with Zn(II).[1] In this case, the diol may remain protonated or form hydrogen bonds.
-
For O,O'-coordination: This mode is less common but has been observed in some ruthenium complexes, particularly when strong π-accepting coligands are present.[6]
Q2: What is the role of pH in the complexation reaction?
A2: The pH of the reaction medium is critical as it controls the protonation state of the hydroxyl groups of the this compound. Deprotonation is often a prerequisite for coordination through the oxygen atoms. The optimal pH will depend on the pKa of the ligand and the specific metal ion being used. For instance, at a pH of 7.6, the fluorescence of the ligand is significantly decreased upon complexation with Cu(II).[1]
Q3: My complex appears to be air-sensitive. What precautions should I take?
A3: If you suspect your complex is air-sensitive, it is crucial to work under an inert atmosphere.[2] This involves using Schlenk line techniques or a glovebox. Solvents should be thoroughly degassed before use, and the reaction should be blanketed with nitrogen or argon. Storage of the final product should also be under an inert atmosphere to prevent decomposition.
Q4: I have an unexpected color in my reaction. What could be the cause?
A4: An unexpected color change can indicate several possibilities:
-
Oxidation of the metal center: Some metal ions can be oxidized by air, leading to a color change.
-
Formation of a different complex: The reaction conditions may favor the formation of a species with a different coordination geometry or ligand-to-metal ratio, which can have a different color.
-
Ligand degradation: Although less common, the ligand itself could degrade under harsh reaction conditions (e.g., high temperature, extreme pH).
-
Impurity in starting materials: A colored impurity in either the ligand or the metal salt can affect the color of the reaction mixture.
It is recommended to characterize the unexpected product using techniques like UV-Vis spectroscopy, NMR, and mass spectrometry to identify its nature.
Data Presentation
The following tables summarize typical reaction conditions for the formation of metal complexes with this compound and related ligands. Note that yields and specific parameters can vary based on the exact experimental setup.
Table 1: Reaction Conditions for Metal Complex Formation with Bipyridine-Diol Ligands
| Metal Ion | Ligand | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Co(III) | This compound | Methanol | - | Reflux | 2 | - | [7] |
| Cu(II) | This compound | Methanol | - | RT | - | - | [7] |
| Ru(II) | This compound | Ethanol | NEt₃ | Reflux | 4 | - | [6] |
| Zn(II) | This compound | Acetonitrile | - | RT | - | - | [1] |
| Cd(II) | This compound | Ethanol | - | RT | - | - | [1] |
Table 2: Influence of Solvent on Coordination Mode
| Metal Ion | Ligand | Solvent | Predominant Coordination Mode | Reference |
| Zn(II) | This compound | Water, Ethanol | N,O-coordination | [1] |
| Zn(II) | This compound | Acetonitrile | N,N'-coordination | [1] |
| Cd(II) | This compound | Water, Ethanol | N,O-coordination | [1] |
| Ru(III) | This compound | Acetonitrile/Methanol | N,N'-coordination (as monoanion) | [6] |
| Ru(II) | This compound | Ethanol | O,O'-coordination (as dianion) | [6] |
Experimental Protocols
Protocol 1: General Synthesis of a Zn(II) Complex with this compound
This protocol is a general guideline and may require optimization for specific applications.
-
Ligand Solution Preparation: Dissolve one equivalent of this compound in a suitable solvent (e.g., methanol, ethanol, or acetonitrile) in a round-bottom flask.
-
Metal Salt Addition: To the stirring ligand solution, add a solution of one equivalent of a zinc(II) salt (e.g., Zn(OAc)₂, Zn(NO₃)₂, or ZnCl₂) dissolved in the same solvent.
-
Base Addition (Optional): If deprotonation is desired to encourage N,O-coordination, add one to two equivalents of a suitable base (e.g., triethylamine or sodium hydroxide solution) dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating for a specified period (e.g., 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the formation of a precipitate.
-
Isolation: If a precipitate forms, collect the solid by filtration, wash with the reaction solvent, and then with a less polar solvent like diethyl ether. If the complex is soluble, the solvent can be partially or fully removed under reduced pressure to induce precipitation.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or solvent mixture.
Protocol 2: Hydrothermal Synthesis of a Cu(II) Complex with 2,2'-Bipyridine
This protocol, adapted for a related bipyridine ligand, can be a starting point for the synthesis with this compound, especially for obtaining crystalline material.
-
Reactant Mixture: In a Teflon-lined stainless steel autoclave, combine this compound, a copper(II) salt (e.g., CuSO₄·5H₂O), and a small amount of a base (e.g., NaOH) in a suitable solvent, often a mixture of water and an organic solvent like ethanol.
-
Sealing and Heating: Seal the autoclave and place it in an oven. Heat the mixture to a specific temperature (typically between 120-180 °C) for 24-72 hours.
-
Cooling: Allow the autoclave to cool slowly to room temperature over several hours or days. Slow cooling is often crucial for the formation of high-quality crystals.
-
Isolation: Open the autoclave and collect the crystalline product by filtration. Wash the crystals with water and then with a small amount of ethanol or another suitable solvent.
-
Drying: Dry the crystals in air or under a mild vacuum.
Visualizations
Caption: General workflow for synthesizing metal complexes with this compound.
Caption: A decision tree for troubleshooting low yield in complex formation reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Methyldisulfide groups enable the direct connection of air-stable metal bis(terpyridine) complexes to gold surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Synthesis and Characterization of Ruthenium Complexes Containing Chlor" by Anwar A. Bhuiyan, S. Kudo et al. [scholarworks.uark.edu]
- 4. unifr.ch [unifr.ch]
- 5. mt.com [mt.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Fluorescence Quenching of 2,2'-Bipyridine-3,3'-diol Probes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2'-Bipyridine-3,3'-diol (BP(OH)₂) fluorescent probes.
I. Troubleshooting Guide
This guide addresses common issues encountered during fluorescence experiments with BP(OH)₂ probes, focusing on the primary problem of fluorescence quenching.
Issue 1: Unexpected or Complete Fluorescence Quenching
Question: My this compound probe is showing little to no fluorescence. What are the potential causes and how can I troubleshoot this?
Answer:
Unexpected fluorescence quenching of BP(OH)₂ can arise from several factors, broadly categorized as issues with the experimental environment, the probe itself, or the presence of quenching species. Follow these steps to diagnose and resolve the issue:
Step 1: Verify Experimental Conditions
-
Solvent Purity: Impurities in the solvent can act as quenchers. Ensure you are using high-purity, spectroscopy-grade solvents.
-
Dissolved Oxygen: Molecular oxygen is a well-known collisional quencher of fluorescence.[1] For consistent and optimal results, de-gas your solvents by sparging with an inert gas (e.g., nitrogen or argon) or by using freeze-pump-thaw cycles.
-
pH of the Solution: The fluorescence of BP(OH)₂ is sensitive to pH. Ensure the pH of your buffer system is appropriate for your experiment and is consistent across all samples.
-
Temperature: Dynamic (collisional) quenching is temperature-dependent.[1] Ensure your experiments are conducted at a constant and controlled temperature.
Step 2: Check the Probe's Integrity and Concentration
-
Probe Degradation: BP(OH)₂ can degrade over time, especially when exposed to light (photobleaching) or incompatible chemical environments. Store the probe protected from light and in a suitable solvent. Prepare fresh solutions for your experiments.
-
Concentration Effects: High concentrations of BP(OH)₂ can lead to self-quenching or aggregation-caused quenching (ACQ), where the formation of non-fluorescent aggregates diminishes the overall fluorescence intensity.[1] Prepare a dilution series to determine the optimal concentration range where fluorescence intensity is linearly proportional to concentration.
Step 3: Identify Potential Quenching Species
-
Metal Ion Contamination: BP(OH)₂ is a chelating agent and its fluorescence is highly sensitive to the presence of metal ions. Paramagnetic ions, in particular, are effective quenchers.[2] Use high-purity water and reagents to avoid metal ion contamination. If metal ion interaction is the subject of your study, ensure accurate and consistent concentrations.
-
Presence of Halide Ions: Halide ions (e.g., Cl⁻, Br⁻, I⁻) can act as collisional quenchers.[1] If possible, avoid using buffers or salts containing high concentrations of these ions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected fluorescence quenching.
II. Frequently Asked Questions (FAQs)
Q1: How does the solvent environment affect the fluorescence of this compound?
A1: The fluorescence of BP(OH)₂ is highly sensitive to the solvent's polarity and hydrogen-bonding capability. This is due to its excited-state intramolecular proton transfer (ESIPT) mechanism. In nonpolar solvents like cyclohexane, the fluorescence emission is observed at longer wavelengths (around 498 nm) with a longer fluorescence lifetime (approximately 3.10 ns). As the solvent polarity increases, the fluorescence peak shifts to shorter wavelengths (blue-shifted), for instance, to around 462 nm in water, and the fluorescence lifetime decreases to approximately 0.65 ns.[3][4] This sensitivity allows BP(OH)₂ to be used as a probe for the microenvironment.
| Solvent | Dielectric Constant (ε) | Emission Max (λ_em) | Fluorescence Lifetime (τ) |
| Cyclohexane | 2.02 | ~498 nm | ~3.10 ns |
| Water | 80.1 | ~462 nm | ~0.65 ns |
Data extracted from Al-Soufi, et al. (2010).[3][4]
Q2: My fluorescence intensity is not reproducible. What could be the cause?
A2: Lack of reproducibility in fluorescence measurements often stems from inconsistent experimental parameters. Key factors to control include:
-
Precise Concentration: Ensure accurate and consistent preparation of your probe and any analyte solutions.
-
Temperature Control: Use a temperature-controlled cuvette holder in your fluorometer.
-
Consistent Solvent Batch and Degassing: Use the same batch of high-purity solvent for all related experiments and apply a consistent degassing procedure.
-
Instrument Settings: Use identical instrument settings (e.g., excitation and emission wavelengths, slit widths, integration time) for all measurements.
Q3: What is the mechanism of fluorescence quenching by metal ions for BP(OH)₂?
A3: The primary mechanism for fluorescence quenching of BP(OH)₂ by many transition metal ions is through the formation of a non-fluorescent or weakly fluorescent ground-state complex (static quenching).[2] The bipyridine and diol moieties of BP(OH)₂ act as a chelating ligand, binding to the metal ion. This complex formation can alter the electronic structure of the probe, providing a non-radiative decay pathway for the excited state, thus quenching the fluorescence. Paramagnetic metal ions can also induce quenching through electron transfer or energy transfer processes.
Signaling Pathway for Metal Ion Quenching:
Caption: Static quenching of BP(OH)₂ by metal ion chelation.
Q4: How do I perform a Stern-Volmer analysis to quantify quenching?
A4: Stern-Volmer analysis is a common method to characterize the mechanism of fluorescence quenching. The Stern-Volmer equation relates the decrease in fluorescence intensity to the concentration of the quencher:
I₀ / I = 1 + Kₛᵥ[Q]
where:
-
I₀ is the fluorescence intensity in the absence of the quencher.
-
I is the fluorescence intensity in the presence of the quencher at concentration [Q].
-
Kₛᵥ is the Stern-Volmer quenching constant.
-
[Q] is the concentration of the quencher.
A linear plot of I₀ / I versus [Q] indicates that a single type of quenching mechanism (either static or dynamic) is occurring. The slope of this plot gives the Stern-Volmer constant, Kₛᵥ.
III. Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (CAS 36145-03-6)
-
High-purity solvent (e.g., DMSO, ethanol, or spectroscopy-grade methanol)
-
Volumetric flask
-
Analytical balance
-
-
Procedure:
-
Accurately weigh a small amount of BP(OH)₂ powder.
-
Dissolve the powder in a small amount of the chosen solvent in the volumetric flask. BP(OH)₂ has good solubility in polar organic solvents.
-
Once fully dissolved, bring the solution to the final volume with the solvent.
-
Store the stock solution in a dark container (e.g., an amber vial) at 4°C to prevent degradation. It is recommended to prepare fresh solutions for critical experiments.
-
Protocol 2: General Fluorescence Measurement
-
Instrumentation:
-
Fluorometer with a temperature-controlled sample holder
-
Quartz cuvettes (1 cm path length)
-
-
Procedure:
-
Turn on the fluorometer and allow the lamp to warm up for at least 30 minutes for stable output.
-
Prepare a series of dilutions of the BP(OH)₂ stock solution in the desired experimental buffer or solvent.
-
Transfer the blank solution (solvent or buffer only) to a quartz cuvette and record its emission spectrum to check for background fluorescence.
-
Transfer the BP(OH)₂ sample to a cuvette.
-
Set the excitation wavelength (typically around 340-350 nm for BP(OH)₂) and record the emission spectrum over the desired range (e.g., 400-600 nm).
-
Optimize the excitation and emission slit widths to achieve a good signal-to-noise ratio without saturating the detector.
-
Protocol 3: Stern-Volmer Quenching Experiment
-
Materials:
-
BP(OH)₂ stock solution
-
Quencher stock solution (e.g., a metal salt)
-
Experimental buffer or solvent
-
Micropipettes and volumetric flasks
-
-
Procedure:
-
Prepare a series of solutions in separate cuvettes, each containing a constant concentration of BP(OH)₂.
-
Add increasing concentrations of the quencher stock solution to each cuvette. Ensure the final volume is the same for all samples by adding the appropriate amount of buffer or solvent.
-
Prepare a control sample containing only BP(OH)₂ with no quencher (I₀).
-
Equilibrate all samples at the desired temperature.
-
Measure the fluorescence emission spectrum for each sample as described in Protocol 2.
-
Record the fluorescence intensity at the emission maximum for each quencher concentration (I).
-
Plot I₀ / I versus the quencher concentration [Q].
-
Perform a linear regression on the data to obtain the Stern-Volmer constant (Kₛᵥ) from the slope.
-
Experimental Workflow for Stern-Volmer Analysis:
Caption: Workflow for a Stern-Volmer quenching experiment.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. researchgate.net [researchgate.net]
- 3. Steady-state and time-resolved spectroscopy of this compound in solvents and cyclodextrins: polarity and nanoconfinement effects on tautomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Quantum Yield of 2,2'-Bipyridine-3,3'-diol
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to enhance the fluorescence quantum yield of 2,2'-Bipyridine-3,3'-diol (BP(OH)₂).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My measured fluorescence quantum yield for BP(OH)₂ is unexpectedly low. What are the common causes and how can I troubleshoot this?
A1: A low quantum yield in BP(OH)₂ can stem from several factors related to its environment and the experimental setup. The fluorescence of BP(OH)₂ is highly sensitive to its surroundings due to its excited-state intramolecular proton transfer (ESIPT) mechanism.
Troubleshooting Guide:
-
Solvent Purity and Choice:
-
Issue: BP(OH)₂'s photophysics are highly dependent on solvent polarity and hydrogen-bonding capabilities.[1][2] Trace impurities, especially water or polar solvents in a nonpolar medium, can significantly alter the fluorescence.
-
Solution: Use high-purity, spectroscopy-grade solvents. If working in nonpolar conditions, ensure the solvent is anhydrous. The choice of solvent itself is a primary strategy for enhancement (see Q2).
-
-
Concentration Effects (Aggregation):
-
Issue: At high concentrations, fluorophores can form non-emissive aggregates (self-quenching), which reduces the overall quantum yield.
-
Solution: Perform a concentration-dependent study. Measure the absorbance and fluorescence of solutions with concentrations ranging from 1 µM to 50 µM. Ensure that the absorbance at the excitation wavelength remains below 0.1 in a standard 10 mm cuvette to avoid inner filter effects.[3]
-
-
Presence of Quenchers:
-
Issue: Dissolved oxygen is a common collisional quencher of fluorescence. Other contaminants in your sample or solvent can also act as quenchers.
-
Solution: For measurements requiring maximum quantum yield, especially in solvents where oxygen has high solubility, deoxygenate the solution by bubbling with high-purity nitrogen or argon for 15-20 minutes prior to measurement.
-
-
Incorrect Measurement Parameters:
-
Issue: Improperly configured spectrometer settings or flawed calculation methods can lead to inaccurate quantum yield values.
-
Solution: Follow a validated protocol for relative quantum yield determination (see Experimental Protocols section). Ensure the standard used is appropriate for the excitation and emission wavelength range.
-
Q2: How does the solvent environment impact the quantum yield and emission of BP(OH)₂, and which solvents are recommended?
A2: The solvent is one of the most critical factors for tuning the photophysical properties of BP(OH)₂. The molecule undergoes an excited-state intramolecular double proton transfer (ESIDPT) to form a dizwitterion (DZ) tautomer, which is the primary emitting species.[1][2] The stability and emission characteristics of this tautomer are dictated by the solvent's properties.
-
Polarity Effect: As solvent polarity increases, the fluorescence peak of the tautomer tends to be blue-shifted. For example, the emission peak shifts from 498 nm in cyclohexane (B81311) to 462 nm in water.[2]
-
Hydrogen Bonding: The solvent's ability to form hydrogen bonds is particularly influential. In water, a different photoinduced tautomerization can occur via a solvating water network, creating a new emissive species.[1]
-
Viscosity: While less discussed in the provided results, higher viscosity can restrict non-radiative decay pathways (e.g., molecular vibrations/rotations), which often leads to an increase in quantum yield.
Recommendations:
-
For a high quantum yield and red-shifted emission, consider using nonpolar, aprotic solvents like cyclohexane . The fluorescence lifetime in cyclohexane is significantly longer (3.10 ns) compared to water (0.65 ns), indicating a more efficient radiative decay process.[2]
-
For studies in aqueous media, be aware that water stabilizes the dizwitterion tautomer in the ground state and can lead to complex photophysics.[1]
Q3: Can host-guest chemistry be used to enhance the quantum yield?
A3: Yes, confining BP(OH)₂ within the nanocavities of host molecules is a highly effective strategy to enhance its quantum yield. This approach works by isolating the molecule from solvent-induced quenching and restricting non-radiative decay pathways.[4]
Common Host Systems:
-
Cyclodextrins (CDs): These are truncated cone-shaped oligosaccharides with a hydrophobic interior and a hydrophilic exterior.
-
Mechanism: When BP(OH)₂ is encapsulated in the hydrophobic CD cavity, it is shielded from water molecules that can quench its fluorescence. This hydrophobic environment leads to a red-shift in the fluorescence peak and an increase in quantum yield.[5][6]
-
Effect of Size: The size of the cyclodextrin (B1172386) cavity matters. Smaller, more hydrophobic cavities like those of α-CD and β-CD tend to show more significant enhancement compared to the larger γ-CD.[1][2] In α-CD, the probe can be completely sequestered, leading to a hydrophobicity similar to that of cyclohexane.[1]
-
-
Micelles: Surfactant molecules above their critical micelle concentration (CMC) form aggregates with hydrophobic cores.
-
Proteins: The hydrophobic pockets of proteins like Human Serum Albumin (HSA) can also bind BP(OH)₂, resulting in enhanced fluorescence. This makes BP(OH)₂ a useful probe for studying protein binding sites.[4][5]
Troubleshooting Tip: When working with host-guest systems, it is crucial to determine the binding constant and stoichiometry to optimize the concentration of the host molecule for maximum quantum yield enhancement.
Quantitative Data Summary
The following tables summarize the photophysical properties of BP(OH)₂ in various environments.
Table 1: Solvent Effects on BP(OH)₂ Fluorescence
| Solvent | Emission Max (λ_em) | Fluorescence Lifetime (τ) |
| Cyclohexane | 498 nm | 3.10 ns |
| Water | 462 nm | 0.65 ns |
Data sourced from The Journal of Physical Chemistry B.[2]
Table 2: Influence of Cyclodextrin Encapsulation
| Host Molecule | Key Observation |
| α-Cyclodextrin (α-CD) | Probe is completely sequestered; hydrophobicity approaches that of cyclohexane.[1] |
| β-Cyclodextrin (β-CD) | Increased hydrophobicity and binding compared to γ-CD.[6] |
| γ-Cyclodextrin (γ-CD) | Probe is located near the rim; weaker binding and smaller spectral shift.[1] |
As cavity size decreases and hydrophobicity increases (γ-CD → β-CD → α-CD), a red shift in the fluorescence peak is typically observed.[2]
Experimental Protocols
Protocol 1: Relative Fluorescence Quantum Yield Determination
This protocol describes the most common method for measuring the fluorescence quantum yield (Φ) of a sample (X) by comparing it to a well-characterized standard (ST) with a known quantum yield.[3]
Materials:
-
Spectrofluorometer and UV-Vis Spectrophotometer
-
10 mm path length quartz cuvettes
-
Sample of BP(OH)₂
-
Quantum yield standard (e.g., Quinine sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54)
-
Spectroscopy-grade solvent
Procedure:
-
Prepare Solutions: Prepare a series of five dilute solutions for both the standard and the sample in the same solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is approximately 0.02, 0.04, 0.06, 0.08, and 0.10. A solvent blank is also required.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure Fluorescence Spectra:
-
Set the excitation wavelength on the spectrofluorometer.
-
Record the fluorescence emission spectrum for the blank and each of the prepared solutions for both the standard and the sample. Ensure the same excitation and emission slit widths are used for all measurements.
-
Subtract the integrated intensity of the solvent blank from each sample's spectrum.
-
-
Integrate Fluorescence Intensity: Calculate the integrated area under the corrected emission curve for each spectrum.
-
Plot Data: For both the standard and the sample, plot the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).
-
Calculate Gradients: Perform a linear regression for both plots to obtain the gradients (Grad). The plots should be linear and pass through the origin.
-
Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the sample (Φₓ):
Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)
Where:
-
Φ is the quantum yield.
-
Grad is the gradient from the plot of integrated intensity vs. absorbance.
-
η is the refractive index of the solvent.
-
Subscripts X and ST refer to the sample and the standard, respectively. If the same solvent is used for both, the refractive index term (ηₓ²/ηₛₜ²) cancels out.
-
Visualized Workflows and Mechanisms
The following diagrams illustrate key concepts and workflows for enhancing the quantum yield of BP(OH)₂.
Caption: Troubleshooting workflow for enhancing BP(OH)₂ quantum yield.
Caption: Mechanism of Excited-State Intramolecular Proton Transfer (ESIPT).
Caption: Host-guest strategy to enhance fluorescence via shielding.
References
- 1. Collection - Steady-State and Time-Resolved Spectroscopy of 2,2â²-Bipyridine-3,3â²-diol in Solvents and Cyclodextrins: Polarity and Nanoconfinement Effects on Tautomerization - The Journal of Physical Chemistry B - Figshare [acs.figshare.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. static.horiba.com [static.horiba.com]
- 4. researchgate.net [researchgate.net]
- 5. squ.elsevierpure.com [squ.elsevierpure.com]
- 6. Caging effects on the ground and excited states of this compound embedded in cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry.iitkgp.ac.in [chemistry.iitkgp.ac.in]
- 8. Fluorescence Up-Conversion Studies of [2,2'-Bipyridyl]-3,3'-diol in Octyl-β-d-glucoside and Other Micellar Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Crystal Growth of 2,2'-Bipyridine-3,3'-diol Complexes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the crystal growth of 2,2'-Bipyridine-3,3'-diol metal complexes.
Troubleshooting Guide
This guide addresses specific experimental challenges with a question-and-answer format, providing actionable solutions.
Issue 1: No Crystals Form, Only Clear Solution
-
Question: I've set up my crystallization experiment, but after an extended period, the solution remains clear and no crystals have appeared. What should I do?
-
Answer: This indicates that the solution is not supersaturated, or the nucleation energy barrier has not been overcome. Here are several steps to induce crystallization:
-
Increase Supersaturation:
-
Slow Evaporation: If using a single solvent, allow for slower evaporation by reducing the size of the opening of the vessel (e.g., cover with parafilm and poke a few small holes).[1] This gradually increases the concentration of the complex.
-
Solvent/Anti-Solvent System: If using a vapor diffusion or layering technique, you may need to increase the concentration of your complex in the "good" solvent or choose a more effective anti-solvent.[2][3]
-
Temperature Reduction: For complexes more soluble at higher temperatures, slowly cooling the solution can induce crystallization.[4] Try placing the vessel in a refrigerator or cold room.[5]
-
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the glass vessel at the meniscus with a glass rod. This creates microscopic imperfections that can serve as nucleation sites.[6]
-
Seeding: Introduce a tiny, well-formed crystal of your compound (a "seed crystal") into the solution. This provides a template for further crystal growth.[2] If you don't have a seed crystal, sometimes a crystal of a similar compound can work.[2]
-
-
Re-evaluate Solvent System: The complex may be too soluble in the chosen solvent.[2] It is advisable to recover the solid by fully evaporating the solvent and attempting crystallization with a different solvent system.[6]
-
Issue 2: Rapid Precipitation of Powder or Small, Poor-Quality Crystals
-
Question: As soon as I set up my crystallization, a powder or a shower of microcrystals crashed out of solution. How can I obtain larger, higher-quality crystals?
-
Answer: This is a common issue that arises from a solution that is too supersaturated, leading to rapid nucleation and poor crystal growth.[5] The key is to slow down the crystallization process:
-
Reduce Supersaturation:
-
Add More Solvent: Re-dissolve the precipitate by gently warming the solution and adding a small amount of the "good" solvent until the solution is just shy of saturation at the higher temperature.[6]
-
Slower Cooling/Diffusion: If using slow cooling, decrease the rate of temperature change. For vapor diffusion, move the setup to a colder environment (e.g., a refrigerator) to slow the diffusion rate of the anti-solvent.[5]
-
-
Optimize Solvent Choice: A solvent in which the complex is moderately soluble is ideal. If it is too soluble, it won't crystallize; if it is poorly soluble, it will crash out.[1] Experiment with different solvent mixtures to fine-tune the solubility.
-
Use a More Dilute Solution: Starting with a less concentrated solution will slow down the approach to supersaturation, allowing for the formation of fewer, larger crystals.[5]
-
Issue 3: Formation of an Oil Instead of Crystals ("Oiling Out")
-
Question: My complex has separated from the solution as an oil or a gooey precipitate. What causes this and how can I prevent it?
-
Answer: "Oiling out" occurs when the complex comes out of solution as a liquid phase before it can crystallize.[6] This often happens if the melting point of the solid is lower than the temperature of the solution, or if the solution is highly impure.[6] Here are some strategies to overcome this:
-
Modify the Solvent System:
-
Increase Solvent Volume: Add more of the "good" solvent to keep the complex dissolved at a higher temperature, then cool the solution very slowly.[6]
-
Change the Solvent: The polarity of the solvent can play a significant role. If you are using a non-polar solvent, try a more polar one, or vice versa. Experiment with different solvent mixtures.
-
-
Reduce the Rate of Supersaturation:
-
Slower Cooling: A very slow cooling rate is crucial.
-
Slower Anti-Solvent Addition/Diffusion: In layering or vapor diffusion methods, ensure the anti-solvent is added or diffuses very slowly.
-
-
Purify the Complex: Impurities can significantly lower the melting point of a compound and promote oiling out.[6] Ensure your starting material is as pure as possible. Consider purification by column chromatography if necessary.
-
Seeding: In some cases, adding seed crystals can encourage crystallization directly from the supersaturated solution, bypassing the oiling out phase.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the best general-purpose solvents for crystallizing this compound complexes?
-
A1: The choice of solvent is highly dependent on the specific metal and any other ligands present in the complex. However, based on the properties of the bipyridine-diol ligand, good starting points include polar protic solvents like methanol (B129727) and ethanol, and polar aprotic solvents such as acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[7][8] For some complexes, aromatic solvents like toluene (B28343) or chlorinated solvents like dichloromethane (B109758) may also be effective, often in combination with a less polar anti-solvent like hexane (B92381) or diethyl ether.[9][10]
-
-
Q2: How much of my complex should I use for a crystallization trial?
-
A2: For initial screening, it is best to work on a small scale. Typically, 5-20 mg of the complex is sufficient for a single trial in a small vial or NMR tube.[5] This allows you to test multiple conditions without consuming a large amount of your product.
-
-
Q3: My crystals are very thin needles or plates. Are they suitable for X-ray diffraction?
-
A3: While single, well-formed block-like crystals are ideal, very thin needles or plates can sometimes be suitable for single-crystal X-ray diffraction, especially with modern equipment. However, they can also be indicative of stacked microcrystals, which are not suitable.[2] It is always best to consult with a crystallographer to assess the quality of your crystals.[2] If they are not suitable, you may need to further optimize your crystallization conditions to favor growth in three dimensions.
-
-
Q4: Can I use a mixture of solvents for crystallization?
-
A4: Yes, using a solvent mixture is a very common and effective technique.[1] Typically, you dissolve your complex in a "good" solvent in which it is readily soluble, and then slowly introduce an "anti-solvent" in which it is poorly soluble.[11] This can be done through layering, vapor diffusion, or by adding the anti-solvent dropwise until the solution becomes slightly turbid, then warming to re-dissolve and cooling slowly.[1][3]
-
-
Q5: How long should I wait for crystals to grow?
Data Presentation
The following table summarizes successful crystallization conditions for selected this compound and related complexes reported in the literature. This data can be used as a starting point for developing your own crystallization protocols.
| Complex | Metal Ion | Ligand System | Solvent(s) | Method | Reference |
| [Pd(H2BDA)Cl2]·2DMSO | Pd(II) | 2,2′-bipyridine-3,3′-dicarboxylic acid | Dimethyl sulfoxide (DMSO) | Slow Evaporation | [12] |
| Di-copper acetate (B1210297) bridged complex | Cu(II) | 6,6'-dimethyl-2,2'-bipyridine diol derivative | Ethyl acetate | Recrystallization | [13] |
| [Co(III)(bpy)2(L-malate)] | Co(III) | 2,2'-bipyridine and L-malate | Water / Aqueous disodium (B8443419) L-malate solution | Vapor Diffusion | [14] |
| [Cu(I)(L)(PPh3)2]NO3 | Cu(I) | 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine, PPh3 | Dichloromethane / Diethyl ether | Slow Evaporation | [15] |
Experimental Protocols
Protocol 1: Slow Evaporation
This method is straightforward and effective for many complexes.
-
Dissolution: Dissolve 10-20 mg of your complex in a minimal amount of a suitable solvent (e.g., methanol, acetonitrile, or DMF) in a clean, small glass vial or test tube. The compound should be moderately soluble in the chosen solvent.[1]
-
Filtration (Optional): If the solution contains any particulate matter, filter it through a small cotton plug in a Pasteur pipette into a clean vial to remove potential unwanted nucleation sites.[16]
-
Evaporation: Cover the vial with parafilm and puncture it with 1-3 small holes using a needle.[1] The number and size of the holes will control the rate of evaporation.
-
Incubation: Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.[4]
Protocol 2: Vapor Diffusion (Vial-in-Vial Method)
This technique is excellent for small quantities of material and allows for very slow crystallization.[2]
-
Inner Vial Preparation: Dissolve 5-10 mg of your complex in a minimal amount of a relatively high-boiling point solvent (e.g., THF, toluene, DCM) in a small, open vial (e.g., a 1 mL conical vial).[9]
-
Outer Vial Preparation: Place the small vial containing your complex solution inside a larger vial (e.g., a 20 mL scintillation vial). Add a small amount (1-2 mL) of a volatile anti-solvent (e.g., pentane, hexane, diethyl ether) to the larger vial, ensuring the level of the anti-solvent is below the opening of the inner vial.[9]
-
Sealing: Tightly cap the outer vial to create a sealed system.[2]
-
Incubation: Store the setup in a stable, undisturbed location. The more volatile anti-solvent will slowly diffuse into the solvent in the inner vial, reducing the solubility of your complex and promoting crystal growth.[3] This process can be slowed further by placing the setup in a refrigerator.[5]
Protocol 3: Liquid-Liquid Diffusion (Layering)
This method involves creating a distinct interface between a solution of your complex and an anti-solvent.
-
Solution Preparation: In a narrow container like a test tube or an NMR tube, dissolve 10-20 mg of your complex in a small volume of a dense "good" solvent (e.g., dichloromethane or chloroform).[3]
-
Layering: Very carefully and slowly, add a less dense anti-solvent (e.g., hexane or diethyl ether) down the side of the tube using a pipette or syringe.[3] The goal is to create a distinct layer of the anti-solvent on top of the complex solution with minimal mixing.
-
Incubation: Seal the tube and leave it in an undisturbed location. Over time, the solvents will slowly diffuse into one another, and crystals will hopefully form at the interface.[3]
Visualizations
Below are diagrams illustrating key workflows and logical relationships in the process of crystallizing this compound complexes.
Caption: General experimental workflow for the crystallization of metal complexes.
Caption: Decision tree for troubleshooting common crystallization problems.
References
- 1. Slow Evaporation Method [people.chem.umass.edu]
- 2. unifr.ch [unifr.ch]
- 3. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 4. How To Grow Crystals » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
minimizing interference in metal ion sensing with 2,2'-Bipyridine-3,3'-diol
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing 2,2'-Bipyridine-3,3'-diol (BPDO) for metal ion sensing. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind using this compound for metal ion sensing?
A1: this compound is a fluorescent ligand that can chelate metal ions. The coordination of a metal ion to BPDO can lead to changes in its photophysical properties, such as an increase (chelation-enhanced fluorescence) or decrease (chelation-induced quenching) in fluorescence intensity.[1] This change in fluorescence is the basis for its use as a sensor. For instance, binding to Zn(II) or Cd(II) can significantly enhance fluorescence, while complexation with Cu(II) or other paramagnetic ions often leads to fluorescence quenching.[1]
Q2: Which metal ions can be detected using this compound?
A2: BPDO and its derivatives have been shown to be effective in detecting a variety of metal ions. Notably, it forms highly fluorescent complexes with d10 metal ions like Zn(II) and Cd(II).[1] Modified BPDO-based sensors have also been developed for the highly selective detection of other ions such as Al(III).[2] Additionally, it can detect Cu(II) through fluorescence quenching.[1]
Q3: What are the common interfering ions, and how can their effects be minimized?
A3: Common metal ions in biological and environmental samples can potentially interfere with the detection of the target ion. The selectivity of BPDO-based sensors can be affected by the presence of other metal ions that also bind to the ligand. For example, in the detection of Al(III) with specific Ir(III) complexes of BPDO, most common metal ions were found to have minimal effect.[2] Strategies to minimize interference include optimizing the pH of the solution, using masking agents to selectively bind interfering ions, and modifying the structure of the BPDO ligand to enhance selectivity for the target ion.
Q4: How does pH affect the sensing performance of this compound?
A4: The pH of the medium is a critical parameter in metal ion sensing with BPDO as it affects both the protonation state of the diol group and the hydrolysis of the metal ions. For example, at a pH of 7.6, BPDO shows a strong fluorescence decrease upon complexation with Cu(II) and an increase with Zn(II).[1] Optimizing the pH is essential to ensure that the ligand is in the appropriate form to bind the target metal ion and to minimize interference from other pH-dependent processes.
Q5: What solvents are suitable for experiments using this compound?
A5: The choice of solvent can influence the coordination geometry and, consequently, the photophysical properties of the BPDO-metal ion complexes.[1] Protic solvents like water and ethanol, as well as aprotic solvents like acetonitrile (B52724) and DMSO-water mixtures, have been used.[1][3] For biological applications, aqueous buffers or solvent mixtures with low toxicity, such as DMSO-water, are often preferred.[3]
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Fluorescence Signal | 1. Incorrect excitation/emission wavelengths.2. Degradation of the BPDO solution.3. Presence of quenching species.4. pH of the solution is not optimal. | 1. Verify the excitation and emission maxima for the specific BPDO-metal complex from the literature.2. Prepare a fresh stock solution of BPDO.3. Analyze the sample for potential quenchers. Consider purification steps if necessary.4. Optimize the pH of the buffer solution for the target metal ion. |
| Poor Selectivity / High Interference | 1. Presence of competing metal ions.2. Non-optimal experimental conditions (e.g., pH, solvent).3. Insufficient specificity of the BPDO ligand. | 1. Use a masking agent to selectively complex interfering ions.2. Systematically optimize the pH and solvent composition to maximize the signal from the target ion relative to interfering ions.3. Consider using a chemically modified derivative of BPDO with higher selectivity for the target ion. |
| Signal Instability / Drifting Baseline | 1. Photobleaching of the fluorophore.2. Temperature fluctuations.3. Precipitation of the complex. | 1. Reduce the excitation light intensity or the exposure time. Use an anti-fade reagent if compatible.2. Use a temperature-controlled cuvette holder in the fluorometer.3. Ensure that the concentrations of BPDO and the metal ion are below the solubility limit of the complex. Adjust the solvent or buffer if necessary. |
| Inconsistent or Irreproducible Results | 1. Inaccurate concentrations of stock solutions.2. Variation in experimental procedure.3. Contamination of glassware or reagents. | 1. Prepare fresh stock solutions and verify their concentrations.2. Follow a standardized and detailed experimental protocol meticulously.3. Use high-purity reagents and thoroughly clean all glassware. |
Quantitative Data Summary
Table 1: Selectivity of an Iridium(III) Complex of BPDO for Al(III) [2]
| Interfering Ion | Concentration (µM) | Fluorescence Intensity Change (%) |
| Li⁺ | 50 | < 5 |
| Na⁺ | 50 | < 5 |
| K⁺ | 50 | < 5 |
| Mg²⁺ | 50 | < 5 |
| Ca²⁺ | 50 | < 5 |
| Mn²⁺ | 50 | < 5 |
| Fe²⁺ | 50 | ~10 |
| Co²⁺ | 50 | < 5 |
| Ni²⁺ | 50 | < 5 |
| Cu²⁺ | 50 | ~15 |
| Zn²⁺ | 50 | < 5 |
| Cd²⁺ | 50 | < 5 |
| Pb²⁺ | 50 | < 5 |
Data adapted from a study on a specific Ir(III) complex of BPDO and may not be representative of all BPDO-based sensors.
Experimental Protocols
Protocol: General Procedure for Metal Ion Detection using this compound
This protocol provides a general framework. Specific parameters such as concentrations, buffer composition, and instrument settings should be optimized for the particular application.
1. Materials and Reagents:
-
This compound (BPDO)
-
High-purity salts of the metal ion of interest (e.g., ZnCl₂, CuSO₄)
-
Buffer solution (e.g., HEPES, Tris-HCl, adjusted to the optimal pH)
-
High-purity solvent (e.g., deionized water, acetonitrile, DMSO)
-
Stock solutions of potentially interfering metal ions
2. Preparation of Solutions:
-
BPDO Stock Solution: Prepare a stock solution of BPDO (e.g., 1 mM) in a suitable solvent (e.g., DMSO or ethanol). Store in the dark to prevent photodegradation.
-
Metal Ion Stock Solutions: Prepare stock solutions (e.g., 10 mM) of the target metal ion and interfering ions in deionized water.
-
Working Solutions: On the day of the experiment, prepare working solutions of BPDO and metal ions by diluting the stock solutions in the chosen buffer.
3. Spectroscopic Measurements:
-
Turn on the fluorometer and allow the lamp to stabilize.
-
Set the excitation and emission wavelengths appropriate for the BPDO-metal complex being studied. These should be determined by running excitation and emission scans.
-
Place a cuvette containing the buffer solution in the fluorometer and blank the instrument.
-
To a cuvette, add the buffer solution and the BPDO working solution to achieve the desired final concentration (e.g., 10 µM).
-
Record the initial fluorescence intensity of the BPDO solution.
-
Add small aliquots of the target metal ion working solution to the cuvette, mixing thoroughly after each addition.
-
Record the fluorescence intensity after each addition until the signal plateaus.
4. Interference Study:
-
Prepare a set of solutions, each containing BPDO and the target metal ion at a fixed concentration.
-
To each solution, add a specific concentration of a potentially interfering ion.
-
Measure the fluorescence intensity and compare it to the signal from the solution containing only BPDO and the target metal ion.
Visualizations
Caption: Signaling pathway for fluorescence enhancement in metal ion sensing with this compound.
Caption: General experimental workflow for metal ion titration using this compound.
Caption: Logical workflow for troubleshooting poor selectivity in BPDO-based metal ion sensing.
References
Validation & Comparative
A Comparative Guide to the Catalytic Efficiency of 2,2'-Bipyridine-3,3'-diol and Other Bipyridine Ligands
In the landscape of transition metal catalysis, the judicious selection of ligands is a critical determinant of catalytic activity and selectivity. Among the diverse array of ligand scaffolds, bipyridines have established themselves as a versatile and highly effective class. This guide offers an objective comparison of the catalytic performance of 2,2'-Bipyridine-3,3'-diol and its derivatives with other widely used bipyridine ligands. By presenting supporting experimental data, detailed protocols, and a logical workflow for ligand selection, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their catalytic endeavors.
The unique structural feature of this compound, with hydroxyl groups at the 3 and 3' positions, imparts distinct electronic properties and provides additional coordination sites for metal centers.[1] These characteristics can significantly influence the stereochemical outcome of asymmetric reactions, leading to enhanced enantioselectivity compared to unsubstituted or differently substituted bipyridine ligands.
Comparative Catalytic Performance
The following tables summarize the quantitative data on the catalytic efficiency of various bipyridine ligands in key asymmetric transformations.
Table 1: Fe(II)-Catalyzed Asymmetric Mukaiyama Aldol (B89426) and Thia-Michael Reactions
This table compares the performance of a chiral 3,3'-dimethyl-(2,2'-bipyridine)-diol ligand with the well-established Bolm's ligand in two different iron-catalyzed asymmetric reactions.[2]
| Ligand | Reaction | Substrate 1 | Substrate 2 | Yield (%) | de (%) | ee (%) | Reference |
| (S,S)-3,3'-dimethyl-(2,2'-bipyridine)-diol | Mukaiyama Aldol | Benzaldehyde | Silyl (B83357) enol ether of propiophenone | 99 | 86 | 92 | [2] |
| (S,S)-Bolm's Ligand | Mukaiyama Aldol | Benzaldehyde | Silyl enol ether of propiophenone | 98 | 84 | 90 | [2] |
| (S,S)-3,3'-dimethyl-(2,2'-bipyridine)-diol | thia-Michael Addition | Chalcone | Thiophenol | 95 | - | 96 | [2] |
| (S,S)-Bolm's Ligand | thia-Michael Addition | Chalcone | Thiophenol | 92 | - | 91 | [2] |
Table 2: Zn(II)-Catalyzed Asymmetric Ethylation of Aldehydes
This table showcases the effectiveness of a chiral 2,2'-bipyridine-α,α'-trifluoromethyl-diol ligand in the asymmetric addition of diethylzinc (B1219324) to various aldehydes.[3]
| Ligand | Aldehyde | Yield (%) | ee (%) | Reference |
| (R,R)-2,2'-bipyridine-α,α'-trifluoromethyl-diol | Benzaldehyde | 98 | 94 | [3] |
| (R,R)-2,2'-bipyridine-α,α'-trifluoromethyl-diol | 4-Chlorobenzaldehyde | 99 | 95 | [3] |
| (R,R)-2,2'-bipyridine-α,α'-trifluoromethyl-diol | 2-Naphthaldehyde | 97 | 92 | [3] |
| (R,R)-2,2'-bipyridine-α,α'-trifluoromethyl-diol | Cinnamaldehyde | 95 | 91 | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison tables are provided below.
General Procedure for the Fe(II)-Catalyzed Asymmetric Mukaiyama Aldol Reaction[2][4]
To a solution of the chiral bipyridine ligand (0.024 mmol) in a suitable solvent (e.g., CH₂Cl₂), Fe(OTf)₂ (0.02 mmol) is added, and the mixture is stirred at room temperature for 30 minutes under an inert atmosphere. The mixture is then cooled to the desired temperature (e.g., -20 °C), and the aldehyde (1.0 mmol) is added, followed by the silyl enol ether (1.2 mmol). The reaction is stirred for the specified time and then quenched with a saturated aqueous solution of NaHCO₃. The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired aldol product. The diastereomeric and enantiomeric excesses are determined by HPLC analysis on a chiral stationary phase.
General Procedure for the Fe(II)-Catalyzed Asymmetric thia-Michael Addition[2][5]
In a flame-dried Schlenk tube under an argon atmosphere, the chiral bipyridine ligand (0.024 mmol) and Fe(ClO₄)₂·6H₂O (0.02 mmol) are dissolved in THF (2.0 mL). The mixture is stirred at room temperature for 30 minutes. The Michael acceptor (0.5 mmol) is then added, followed by the thiol (0.6 mmol). The reaction mixture is stirred at room temperature for the specified time. Upon completion, the reaction is quenched with water, and the mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo. The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess is determined by chiral HPLC analysis.
Ligand Selection and Optimization Workflow
The selection of an appropriate ligand is a multi-step process that involves careful consideration of electronic and steric factors, followed by experimental screening and optimization. The following diagram illustrates a logical workflow for this process.
Caption: A workflow for the selection and optimization of chiral bipyridine ligands in asymmetric catalysis.
Conclusion
The presented data indicates that this compound and its derivatives are highly effective ligands for asymmetric catalysis, often demonstrating superior performance in terms of enantioselectivity compared to other bipyridine ligands. The presence of the 3,3'-diol functionality appears to be crucial in creating a well-defined chiral environment around the metal center, which is essential for achieving high levels of stereocontrol. The provided experimental protocols and the ligand selection workflow offer a practical guide for researchers aiming to develop novel and efficient catalytic systems based on the bipyridine scaffold. Further research focusing on a broader screening of substituted 2,2'-Bipyridine-3,3'-diols in a wider range of catalytic transformations will undoubtedly continue to advance the field of asymmetric catalysis.
References
- 1. nbinno.com [nbinno.com]
- 2. Efficient stereoselective synthesis of chiral 3,3′-dimethyl-(2,2′-bipyridine)-diol ligand and applications in FeII-catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. 2,2′-Bipyridine-α,α′-trifluoromethyl-diol ligand: synthesis and application in the asymmetric Et2Zn alkylation of aldehydes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Fluorescent Zinc Sensors: 2,2'-Bipyridine-3,3'-diol vs. Zinpyr-1
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of zinc ions (Zn²⁺) in biological systems is crucial for understanding its diverse roles in health and disease. Fluorescent sensors have emerged as indispensable tools for this purpose, offering high sensitivity and spatiotemporal resolution. This guide provides an objective comparison of two such sensors: the classic Zinpyr-1 and the promising 2,2'-Bipyridine-3,3'-diol, to aid researchers in selecting the appropriate tool for their specific applications.
Performance at a Glance: A Quantitative Comparison
The efficacy of a fluorescent zinc sensor is determined by several key photophysical and binding parameters. The following table summarizes the performance characteristics of Zinpyr-1 and a highly effective derivative of this compound, GFZnP BIPY, which showcases the potential of this structural class.
| Property | This compound (as GFZnP BIPY) | Zinpyr-1 |
| Quantum Yield (Φ) of Zn²⁺ Complex | Not explicitly reported for the parent compound; 0.25 for GFZnP BIPY derivative[1] | ~0.87-0.9[2] |
| Dissociation Constant (Kd) | Not explicitly reported for the parent compound; Nanomolar range for GFZnP BIPY derivative[1] | <1 nM[2] |
| Fluorescence Fold-Change | Up to 53-fold for GFZnP BIPY derivative[1] | 3 to 5-fold[2] |
| Excitation Wavelength (λex) | 422 nm (for GFZnP BIPY-Zn²⁺ complex)[1] | 507 nm (in the presence of Zn²⁺) |
| Emission Wavelength (λem) | 492 nm (for GFZnP BIPY-Zn²⁺ complex)[1] | 513-558 nm |
| Selectivity | High for Zn²⁺ over other biologically relevant cations[3] | High for Zn²⁺ over Na⁺, K⁺, Ca²⁺, and Mg²⁺ |
Signaling and Experimental Workflow
To visualize the underlying mechanisms and the process of evaluation, the following diagrams are provided.
References
Performance Analysis of 2,2'-Bipyridine-Derivative Metal-Organic Frameworks for Gas Storage: A Comparative Guide
A comprehensive review of current literature reveals a notable absence of experimental or theoretical data on the gas storage performance of Metal-Organic Frameworks (MOFs) specifically synthesized with the 2,2'-Bipyridine-3,3'-diol linker. Research has explored the coordination chemistry of this ligand, demonstrating the formation of robust, porous hydrogen-bonded networks in a discrete cobalt (III) complex, including the successful exchange of guest molecules. However, to date, these materials have not been characterized for their gas adsorption properties, such as surface area, uptake capacity, or selectivity for gases like CO₂, H₂, or CH₄.
In light of this, this guide presents a comparative performance analysis of MOFs based on structurally and functionally related 2,2'-bipyridine-dicarboxylate and other bipyridyl-derivative linkers. This information provides a valuable benchmark for the anticipated performance of this compound-based MOFs, should they be synthesized and tested in the future. The data presented here is intended to guide researchers and materials scientists in the design and evaluation of novel porous materials for gas storage applications.
Performance Comparison of Bipyridine-Derivative MOFs
The following tables summarize the gas storage performance of various MOFs constructed from bipyridine-derivative linkers. These materials showcase the influence of linker functionalization and metal center choice on gas uptake and selectivity.
Table 1: CO₂ and N₂ Adsorption Properties of Selected Bipyridine-Derivative MOFs
| MOF Designation | Metal Center | Linker | BET Surface Area (m²/g) | CO₂ Uptake (cm³/g at 273 K, 1 bar) | N₂ Uptake (cm³/g at 273 K, 1 bar) | CO₂/N₂ IAST Selectivity (298 K, 1 bar) | Reference |
| [Mn₃(btdc)₃(bpy)₂]·4DMF | Mn(II) | 2,2'-bithiophen-5,5'-dicarboxylate & 2,2'-bipyridyl | Not Reported | 54.9 | - | 19.1 (for equimolar mixture) | [1] |
| JMS-3 | Cd(II) | 2,2′-bipyridine-4,4′-dicarboxylic acid | - | 30.89 | - | - | [2] |
| JMS-4 | Zn(II) | 2,2′-bipyridine-4,4′-dicarboxylic acid | - | 16.08 | - | - | [2] |
| [Co₃(btdc)₃(bpy)₂]·4DMF | Co(II) | 2,2′-bithiophen-5,5′-dicarboxylic acid & 2,2'-bipyridyl | 667 | - | - | up to 35.7 | [3] |
Table 2: Hydrocarbon Adsorption Properties of a Manganese-Bipyridyl MOF
| MOF Designation | Gas | Uptake at 273 K, 1 bar (cm³/g) | Uptake at 298 K, 1 bar (cm³/g) | C₂Hₓ/CH₄ IAST Selectivity (298 K, 1 bar) | Reference |
| [Mn₃(btdc)₃(bpy)₂]·4DMF | CH₄ | - | - | - | [1] |
| C₂H₂ | - | - | 19.1 | [1] | |
| C₂H₄ | - | - | 17.7 | [1] | |
| C₂H₆ | - | - | 24.6 | [1] |
Experimental Protocols
Accurate and reproducible gas storage measurements are critical for the evaluation of MOF performance. Below are detailed methodologies for key experiments.
MOF Activation Protocol
Prior to any gas adsorption measurement, the MOF sample must be "activated" to remove any guest molecules (e.g., solvents from synthesis) that may occupy the pores, which would lead to an underestimation of the material's porosity.
-
Sample Preparation: Accurately weigh approximately 50-100 mg of the as-synthesized MOF into a pre-weighed sample tube.
-
Solvent Exchange: To facilitate the removal of high-boiling point solvents like N,N-dimethylformamide (DMF), immerse the as-synthesized MOF in a low-boiling point solvent such as methanol (B129727) or acetone. Allow the sample to soak for at least 12 hours, then decant the solvent. Repeat this process 3-5 times to ensure complete solvent exchange.
-
Thermal Activation: Attach the sample tube to the degassing port of a gas adsorption analyzer. Heat the sample under a dynamic vacuum (e.g., 10⁻⁵ mbar) at a temperature appropriate for the thermal stability of the MOF (typically determined by thermogravimetric analysis). A common activation condition is 120-180°C for 6-12 hours. After heating, allow the sample to cool to room temperature while maintaining the vacuum.
Volumetric Gas Adsorption Measurement
Volumetric gas adsorption analysis is used to determine the quantity of gas adsorbed by a material at a given pressure and temperature.
-
Instrument Setup: Ensure the gas adsorption analyzer is properly calibrated.
-
Free-Space Measurement: After activation, weigh the sample tube again to determine the activated sample mass. Install the sample tube on the analysis port of the instrument. Measure the free-space volume within the sample tube using a non-adsorbing gas like helium.
-
Isotherm Measurement: Immerse the sample tube in a temperature-controlled bath (e.g., liquid nitrogen at 77 K for N₂ adsorption, or a water bath for CO₂ adsorption at 273 K or 298 K). Introduce calibrated doses of the adsorbate gas into the sample tube and record the amount of gas adsorbed at various equilibrium pressures, typically up to 1 bar.
-
Data Analysis: The resulting data points form an adsorption isotherm. From this isotherm, key parameters can be calculated:
-
BET Surface Area: Calculated from the nitrogen adsorption isotherm at 77 K using the Brunauer-Emmett-Teller (BET) theory, typically in the relative pressure (P/P₀) range of 0.05 to 0.3.
-
Gas Uptake Capacity: The total amount of gas adsorbed at a specific pressure (e.g., 1 bar), usually expressed in cm³/g, mmol/g, or wt%.
-
Ideal Adsorbed Solution Theory (IAST) for Selectivity Calculation
IAST is a thermodynamic model used to predict the composition of an adsorbed phase from single-component gas adsorption isotherms. This is crucial for evaluating a material's potential for gas separation.
-
Data Requirement: High-quality, single-component adsorption isotherms for each gas in the mixture at the desired temperature.
-
Isotherm Fitting: Fit the experimental single-component isotherms to an appropriate analytical model (e.g., Langmuir, Sips, or Dual-Site Langmuir).
-
IAST Calculation: Use the fitted isotherm parameters to numerically solve the IAST equations for a given bulk gas phase composition and total pressure. The calculation yields the adsorbed amount of each component in the mixture.
-
Selectivity Determination: The selectivity (S) for component 1 over component 2 is calculated as: S = (q₁/q₂) / (p₁/p₂) where q₁ and q₂ are the molar loadings of components 1 and 2 in the adsorbed phase, and p₁ and p₂ are their partial pressures in the bulk gas phase.
Visualizations
General Synthesis of Bipyridine-Based MOFs
The following diagram illustrates a typical solvothermal synthesis process for producing a bipyridine-based MOF.
References
- 1. A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis and Characterization of 2D Metal-Organic Frameworks for Adsorption of Carbon Dioxide and Hydrogen [frontiersin.org]
- 3. 3D Metal–Organic Frameworks Based on Co(II) and Bithiophendicarboxylate: Synthesis, Crystal Structures, Gas Adsorption, and Magnetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
advantages of using 2,2'-Bipyridine-3,3'-diol over unsubstituted 2,2'-bipyridine as a ligand
For researchers, scientists, and drug development professionals, the choice of a ligand is a critical decision that can significantly impact the outcome of a catalytic reaction or the properties of a novel metal-based therapeutic. While unsubstituted 2,2'-bipyridine (B1663995) has long been a workhorse in coordination chemistry, its hydroxylated counterpart, 2,2'-Bipyridine-3,3'-diol, offers a range of advantages stemming from the introduction of hydroxyl groups at the 3 and 3' positions. This guide provides an objective comparison of these two ligands, supported by experimental data, to inform ligand selection in your research.
The primary distinction of this compound lies in its potential for more versatile coordination and intermolecular interactions. The hydroxyl groups can act as additional coordination sites, leading to different complex geometries and stabilities compared to the simple N,N-chelation of unsubstituted 2,2'-bipyridine.[1] Furthermore, these hydroxyl groups can participate in hydrogen bonding, influencing the solubility, crystal packing, and interaction with biological targets.
Enhanced Catalytic Performance
The presence of the hydroxyl groups in this compound can significantly enhance the catalytic activity of its metal complexes. This is exemplified in asymmetric catalysis, where the diol ligand can create a more defined and effective chiral environment around the metal center.
For instance, a chiral 3,3'-dimethyl-(2,2'-bipyridine)-diol ligand, a derivative of this compound, has been shown to be a highly effective ligand in iron(II)-catalyzed asymmetric Mukaiyama aldol (B89426) and thia-Michael reactions. In the thia-Michael reaction, the iron(II) complex of the newly synthesized diol ligand demonstrated a notable increase in chiral induction compared to a well-established chiral ligand.[2]
Table 1: Comparison of Catalytic Performance in Asymmetric Thia-Michael Reaction [2]
| Ligand | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
| Chiral 3,3'-dimethyl-(2,2'-bipyridine)-diol | Fe(II) | 95 | 92 |
| Bolm's Ligand | Fe(II) | 90 | 85 |
Modulated Photophysical Properties
The hydroxyl functionalities of this compound also have a profound impact on the photophysical properties of its metal complexes. These complexes often exhibit distinct absorption and emission characteristics compared to their unsubstituted bipyridine counterparts.
Complexes of 2,2'-Bipyridyl-3,3'-diol with Zn(II) and Cd(II) are known to be highly fluorescent, a property that is sensitive to the solvent environment.[1] A comparative study with the corresponding chelates of 2,2'-bipyridyl revealed that the coordination mode can switch between N,N'- and N,O-coordination depending on the solvent, which in turn affects the fluorescence properties.[1] For example, the fluorescence of 2,2'-Bipyridyl-3,3'-diol is significantly increased upon binding to Zn(II), suggesting the formation of a new, highly emissive species.[1]
Table 2: Comparative Photophysical Data of Rhenium(I) Complexes
While direct side-by-side data for the same metal center is scarce in the immediate literature, the introduction of substituents on the bipyridine ring is known to tune the photophysical properties. For example, in a series of fac-[Re(I)(6,6’-(R)2-bpy)(CO)3Cl] complexes, the nature of the R group had marginal effects on the ground-state absorption but did influence the emission maxima and excited-state lifetimes. This highlights the principle that functionalization of the bipyridine backbone, as with the hydroxyl groups in this compound, can be a powerful tool for tuning photophysical properties.
| Complex | λ_abs (nm) | λ_em (nm) | Lifetime (ns) |
| fac-[Re(bpy)(CO)3Cl] | ~370-380 | 630-640 | 28 |
| fac-[Re(6,6'-(mes)2-bpy)(CO)3Cl] | ~370-380 | 630-640 | 10-15 |
| fac-[Re(6,6'-(trip)2-bpy)(CO)3Cl] | ~370-380 | 630-640 | 10-15 |
| fac-[Re(6,6'-(phth)2-bpy)(CO)3Cl] | ~370-380 | 607 | 10-15 |
Altered Biological Activity
The introduction of hydroxyl groups can also influence the biological activity of metal complexes. While direct comparative studies on the biological activity of metal complexes of this compound and unsubstituted 2,2'-bipyridine are not abundant in the reviewed literature, studies on related copper complexes suggest that the nature of the bipyridine ligand is crucial. For instance, copper(II) complexes of 2,2'-bipyridine have shown increased antibacterial activity compared to the free ligand.[3] It is plausible that the hydroxyl groups of this compound could further enhance such activities through increased interaction with biological targets.
Table 3: Antibacterial Activity of Copper(II) Bipyridine Complexes (Zone of Inhibition in mm) [3]
| Compound | S. aureus | E. coli | P. aeruginosa |
| 2,2'-bipyridine | 8 | 10 | 12 |
| [Cu(bipy)2(NO3)2] | 15 | 18 | 20 |
| [Cu(bipy)2SO4] | 18 | 20 | 22 |
| [Cu(bipy)2(CH3COO)2] | 20 | 22 | 25 |
| Streptomycin (Standard) | 30 | 32 | 35 |
Experimental Protocols
Synthesis of this compound
A common route for the synthesis of this compound involves the dihydroxylation of 2,2'-bipyridine. This can be achieved through copper-mediated solvothermal reactions.[1]
Protocol:
-
In a Teflon-lined stainless steel autoclave, combine 2,2'-bipyridine, a copper(II) salt (e.g., CuCl2), and a suitable solvent such as a mixture of water and ethanol.
-
Seal the autoclave and heat it to a temperature typically ranging from 120 to 160 °C for 24 to 72 hours.
-
After cooling to room temperature, the resulting solid product is collected by filtration.
-
The crude product is then purified, often by recrystallization from an appropriate solvent, to yield pure this compound.
Synthesis of a Representative Metal Complex: [Zn(this compound)Cl2]
Protocol:
-
Dissolve this compound in a suitable solvent such as methanol (B129727) or ethanol.
-
In a separate flask, dissolve an equimolar amount of a zinc(II) salt (e.g., ZnCl2) in the same solvent.
-
Slowly add the zinc(II) salt solution to the ligand solution with constant stirring.
-
The reaction mixture is typically stirred at room temperature or gently heated for a period of 1 to 24 hours to ensure complete complexation.
-
The resulting complex may precipitate out of the solution or can be obtained by slow evaporation of the solvent.
-
The solid product is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Catalytic Mukaiyama Aldol Reaction using a Chiral Iron(II)-Bipyridine-Diol Catalyst
Protocol: [4]
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral iron(II)-bipyridine-diol catalyst (typically 5-10 mol%) in an aqueous medium (e.g., a mixture of water and an organic co-solvent like ethanol).
-
Add the aldehyde substrate to the catalyst solution and stir for a few minutes.
-
Slowly add the silyl (B83357) enol ether to the reaction mixture at a controlled temperature (often ranging from 0 °C to room temperature).
-
The reaction is monitored by a suitable technique (e.g., TLC or GC) until completion.
-
Upon completion, the reaction is quenched with a suitable reagent (e.g., a saturated aqueous solution of NaHCO3).
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over an anhydrous salt (e.g., MgSO4), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired aldol product.
Visualizing the Advantage: Coordination and Catalysis
The enhanced functionality of this compound can be visualized through its coordination behavior and its role in a catalytic cycle.
Caption: Coordination modes of unsubstituted 2,2'-bipyridine versus this compound.
Caption: Simplified catalytic cycle for the Mukaiyama aldol reaction using an Fe(II)-bipyridine-diol catalyst.
References
Navigating the Nuances: A Comparative Guide to 2,2'-Bipyridine-3,3'-diol in Biological Sensing
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is paramount for the accurate detection and quantification of biological analytes. Among the myriad of available sensors, 2,2'-Bipyridine-3,3'-diol (BP(OH)₂), a fluorophore known for its unique excited-state intramolecular proton transfer (ESIDPT) properties, has garnered attention.[1] However, a thorough understanding of its limitations is crucial for its effective application in complex biological systems. This guide provides an objective comparison of BP(OH)₂ with alternative probes, supported by experimental data and detailed protocols, to aid in the informed selection of sensing agents.
The Sensing Mechanism: A Double-Edged Sword
The fluorescence of BP(OH)₂ is governed by an excited-state intramolecular double proton transfer (ESIDPT) process. In its ground state, it exists primarily as a dienol (DE) tautomer. Upon photoexcitation, it undergoes a rapid proton transfer to form a diketo (DK) tautomer, which is responsible for a large Stokes-shifted fluorescence emission.[1] The efficiency of this process and the resulting photophysical properties are highly sensitive to the probe's microenvironment, including solvent polarity, hydrogen-bonding ability, and hydrophobicity.[1][2] This environmental sensitivity is the very basis of its sensing capability but also a significant source of its limitations in biological applications. For instance, when BP(OH)₂ binds to a target analyte, such as a metal ion, the ESIDPT process can be inhibited, leading to a change in the fluorescence signal.[3]
Caption: Sensing mechanism of BP(OH)₂ via Excited-State Intramolecular Double Proton Transfer (ESIDPT).
Key Limitations of BP(OH)₂ in Biological Contexts
While a versatile probe, BP(OH)₂ presents several challenges in biological sensing that researchers must consider.
1. High Environmental Sensitivity: The fluorescence of BP(OH)₂ is profoundly influenced by the local environment. Its absorption and fluorescence are sensitive to changes in cavity size and hydrophobicity when binding to molecules like cyclodextrins and proteins such as human serum albumin.[2][4] This means that changes in the cellular microenvironment (e.g., binding to different proteins or lipids) can cause fluorescence changes that are not related to the target analyte, potentially leading to false-positive signals.
2. Sub-optimal Selectivity: BP(OH)₂ can form fluorescent complexes with several d¹⁰ metal ions, notably Zn²⁺ and Cd²⁺.[3][5] While it shows selectivity for Zn²⁺ in some conditions, other metal ions, particularly paramagnetic ions and Hg²⁺, can quench its fluorescence, leading to interference.[5] This lack of absolute specificity can be problematic in biological systems where multiple metal ions are present.
3. Potential for Interference from Biological Thiols: Biological thiols, such as cysteine (Cys) and glutathione (B108866) (GSH), are abundant in cells and can interact with fluorescent probes. While direct studies on BP(OH)₂ and thiols are limited, related 2,2'-bipyridine-based complexes are designed to react with thiol groups.[6] This suggests a potential for unwanted reactions or quenching effects, which could interfere with the detection of the intended analyte.
4. Cytotoxicity Concerns: Like many organic fluorophores, bipyridine derivatives can exhibit cytotoxicity, which is a critical limitation for live-cell imaging. Studies on various 2,2'-bipyridine (B1663995) derivatives have shown dose-dependent cytotoxicity against different cell lines, including murine fibroblasts and human cancer cells.[7][8] Although the specific IC₅₀ value for BP(OH)₂ may vary, this potential for toxicity must be evaluated for each cell type and experimental condition.
Performance Comparison with Alternative Fluorescent Probes
To overcome the limitations of BP(OH)₂, a variety of alternative fluorescent probes have been developed for specific analytes, particularly metal ions. The choice of probe depends on the target ion, required sensitivity, and the biological matrix.
| Probe Class | Representative Probe | Target Ion | Limit of Detection (LOD) | Signaling Mechanism | Key Advantages | References |
| Bipyridine-Diol | **this compound (BP(OH)₂) ** | Zn²⁺, Cd²⁺ | Micromolar range (Analyte-dependent) | Inhibition of ESIDPT / Chelation Enhancement | Environmentally sensitive, Large Stokes shift | [3][5] |
| Rhodamine Derivative | Rhodamine B Hydrazide Derivative | Hg²⁺ | 30 nM | Turn-on Fluorescence (Spirolactam ring-opening) | High sensitivity, Good photostability | [9] |
| Carbon Dots | N-doped CDs | Fe³⁺ | 67 nM | Turn-off Fluorescence (Quenching) | Excellent water solubility, Low toxicity, Facile synthesis | [9][10] |
| Porphyrin-based | Porphyrin Derivative | Cu²⁺ | 110 nM | Turn-off Fluorescence (Quenching) | High selectivity, Ratiometric potential | [9] |
| GFP Chromophore Hybrid | GFZnP BIPY | Zn²⁺ | - (Kd in nanomolar range) | Turn-on Fluorescence (53-fold enhancement) | High fluorescence enhancement, Two-photon compatibility | [11] |
Experimental Protocols
Accurate and reproducible data rely on well-defined experimental protocols. Below are methodologies for key experiments related to the use of fluorescent probes in biological sensing.
Protocol 1: General Fluorometric Assay for Metal Ion Detection
This protocol describes a general procedure for testing the response of a fluorescent probe to a metal ion in a cell-free system.
Materials:
-
Fluorescent probe stock solution (e.g., BP(OH)₂ in DMSO or ethanol)
-
Buffer solution (e.g., HEPES, Tris-HCl, pH 7.4)
-
Stock solutions of various metal ions (e.g., ZnCl₂, CuCl₂, FeCl₃)
-
96-well microplate (black, clear bottom)
-
Fluorometer (plate reader)
Procedure:
-
Prepare a working solution of the fluorescent probe (e.g., 10 µM) in the buffer.
-
Add the probe solution to the wells of the 96-well plate.
-
Add varying concentrations of the target metal ion to the wells. Include control wells with no metal ion and wells with potentially interfering ions.
-
Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes), protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the probe.
-
Plot the fluorescence intensity as a function of analyte concentration to determine the detection range and limit of detection.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol is used to assess the cytotoxicity of the fluorescent probe on a chosen cell line.[7]
Materials:
-
Cell line of interest (e.g., HEK293, HeLa)
-
Complete cell culture medium
-
Fluorescent probe at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plate
-
Incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance)
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Remove the medium and replace it with fresh medium containing various concentrations of the fluorescent probe. Include untreated control wells.
-
Incubate for the desired time period (e.g., 24 or 48 hours).
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes and measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 3: Live-Cell Fluorescence Imaging
This protocol outlines the steps for using a fluorescent probe to visualize analytes in living cells.[12][13]
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
Fluorescent probe loading buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Fluorescent probe stock solution
-
Analyte solution or stimulant (if applicable)
-
Fluorescence microscope (confocal recommended) with appropriate filter sets
Procedure:
-
Grow cells on imaging-compatible dishes to an appropriate confluency (e.g., 60-80%).
-
Wash the cells twice with pre-warmed loading buffer.
-
Prepare a probe loading solution by diluting the stock solution in the buffer to the final desired concentration (e.g., 1-10 µM).
-
Incubate the cells with the probe loading solution at 37°C for 15-60 minutes. The optimal time and concentration should be determined empirically.
-
Wash the cells three times with the loading buffer to remove excess probe.
-
Add fresh buffer or complete medium to the cells.
-
If investigating the response to an external stimulus, add the analyte at this stage.
-
Immediately begin imaging using the fluorescence microscope. Acquire images at appropriate time intervals to monitor changes in fluorescence intensity or localization.
Caption: A generalized workflow for a live-cell imaging experiment using a fluorescent probe.
Conclusion
This compound is a valuable tool for probing specific microenvironments and detecting certain metal ions due to its unique ESIDPT fluorescence mechanism. However, its application in complex biological sensing is constrained by significant limitations, including high sensitivity to environmental factors, potential for non-selectivity among different metal ions, possible interference from endogenous molecules like thiols, and cytotoxicity.
For researchers in drug development and biological sciences, it is imperative to weigh these limitations against the probe's advantages. When high specificity for a particular analyte is required in a complex and dynamic cellular environment, alternative probes such as those based on rhodamine, carbon dots, or highly specific recognition moieties (e.g., GFP-chromophore hybrids) may offer more robust and reliable results. Thorough validation, including cytotoxicity assays and selectivity tests against a panel of potential interferents, is essential before employing BP(OH)₂ in quantitative biological sensing applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. squ.elsevierpure.com [squ.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. New TEMPO–Appended 2,2′-Bipyridine-Based Eu(III), Tb(III), Gd(III) and Sm(III) Complexes: Synthesis, Photophysical Studies and Testing Photoluminescence-Based Bioimaging Abilities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Comprehensive safety and toxicity analysis of 2,2’-Bipyridine derivatives in combating MRSA biofilm formation and persistence [frontiersin.org]
- 8. 2,2’- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. frontiersin.org [frontiersin.org]
- 11. A Molecular Hybrid of the GFP Chromophore and 2,2′-Bipyridine: An Accessible Sensor for Zn2+ Detection with Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Protocol for characterizing biomolecular condensates through live-cell imaging and analysis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of 2,2'-Bipyridine-3,3'-diol for Specific Metal Ions: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise selection of chelating agents is paramount for applications ranging from sensing and catalysis to therapeutic interventions. This guide provides a comprehensive comparison of 2,2'-Bipyridine-3,3'-diol (BPDO) and its performance in selectively binding specific metal ions, supported by experimental data and detailed protocols.
This compound, a heterocyclic compound, demonstrates notable selectivity for certain metal ions, a property primarily observed through changes in its fluorescence emission. This guide delves into the quantitative aspects of this selectivity, comparing it with the well-established chelating agent 2,2'-Bipyridine, and provides the necessary experimental frameworks for its validation.
Comparative Analysis of Metal Ion Binding
The interaction of this compound with various transition metal ions has been investigated, revealing a distinct fluorescence response. The fluorescence of BPDO is significantly quenched upon complexation with Copper(II) ions, while it is markedly enhanced in the presence of Zinc(II) and Cadmium(II) ions.[1] Complexes with paramagnetic ions and Mercury(II) are typically non-fluorescent.[1] This selective fluorescence behavior makes BPDO a promising candidate for use in fluorescent sensors.
Table 1: Comparison of Log K Stability Constants for 2,2'-Bipyridine with Various Metal Ions
| Metal Ion | Log K₁ | Log K₂ | Log K₃ | Overall Log β |
| Co(II) | 5.7 | 5.2 | 4.6 | 15.5 |
| Fe(III) | - | - | - | - |
| Cu(II) | 8.1 | 5.5 | 3.4 | 17.0 |
| Ni(II) | 7.0 | 6.8 | 6.4 | 20.2 |
| Zn(II) | 5.4 | 4.4 | 3.5 | 13.3 |
| Cd(II) | 4.5 | 3.5 | 2.5 | 10.5 |
Data sourced from potentiometric studies on 2,2'-Bipyridyl.[2] It is important to note that the presence of the hydroxyl groups in BPDO can influence the stability and coordination chemistry of the resulting metal complexes.
Experimental Protocols
To validate the selectivity of this compound, several key experiments can be performed. The following are detailed methodologies for UV-Vis spectrophotometric titration to determine binding stoichiometry and spectrofluorometric titration to quantify binding affinity.
Protocol 1: Determination of Binding Stoichiometry using UV-Vis Spectroscopy (Job's Plot)
This method of continuous variation is employed to determine the stoichiometric ratio of the metal-ligand complex.
Materials:
-
Stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO).
-
Stock solutions of various metal salts (e.g., CuSO₄, ZnCl₂, NiSO₄, CoCl₂, FeCl₃) of the same concentration as the ligand stock solution.
-
Spectrophotometer with cuvettes.
Procedure:
-
Prepare a series of solutions with a constant total molar concentration of the ligand and the metal ion, but with varying mole fractions of each. For example, prepare solutions where the mole fraction of the metal ion ranges from 0 to 1 in increments of 0.1.
-
Allow the solutions to equilibrate.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the complex.
-
Plot the change in absorbance (ΔA) against the mole fraction of the metal ion.
-
The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex.[3][4]
Protocol 2: Determination of Binding Constant using Spectrofluorometric Titration
This method is used to determine the binding constant (Kₐ) of the fluorescent ligand with a quenching or enhancing metal ion.
Materials:
-
A solution of this compound of known concentration in a suitable buffer (e.g., HEPES or TRIS at a physiological pH).
-
A concentrated stock solution of the metal ion of interest.
-
A spectrofluorometer.
Procedure:
-
Record the initial fluorescence emission spectrum of the BPDO solution.
-
Incrementally add small aliquots of the concentrated metal ion solution to the BPDO solution.
-
After each addition, allow the solution to equilibrate and record the fluorescence emission spectrum.
-
Plot the change in fluorescence intensity at the emission maximum against the concentration of the metal ion.
-
The binding constant can be determined by fitting the titration data to a suitable binding model, such as the Benesi-Hildebrand equation.[5][6][7]
Signaling Pathways and Interaction Mechanisms
The selective fluorescence response of this compound to different metal ions is a result of distinct interaction mechanisms.
Fluorescence Quenching by Cu(II): The quenching of fluorescence by paramagnetic ions like Cu(II) is often attributed to a static quenching mechanism, where a non-fluorescent ground-state complex is formed.[1] This can occur through energy or electron transfer from the excited state of the fluorophore to the d-orbitals of the copper ion.
References
cross-validation of experimental results obtained with 2,2'-Bipyridine-3,3'-diol using alternative techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental techniques for validating results obtained with 2,2'-Bipyridine-3,3'-diol and its derivatives. By presenting alternative methodologies, this document aims to facilitate robust cross-validation of findings, a critical step in research and development. The following sections detail quantitative data comparisons, experimental protocols, and the visualization of relevant biological pathways.
Data Presentation: A Comparative Overview of Analytical Techniques
The selection of an analytical technique can significantly influence the quantitative results obtained. Below is a summary of key performance indicators for various methods used to study the interaction of this compound with biomolecules, using its binding to Human Serum Albumin (HSA) as a representative example.
| Technique | Parameter Measured | This compound - HSA Interaction | Advantages | Limitations |
| Fluorescence Spectroscopy | Binding Affinity (Ka), Stoichiometry | Ka = 5.75 × 10⁴ M⁻¹[1] | High sensitivity, widely available.[2] | Requires a fluorescent molecule, susceptible to quenching and inner filter effects. |
| Isothermal Titration Calorimetry (ITC) | Binding Affinity (Kd), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) | Data not available in the searched literature | Provides a complete thermodynamic profile of the interaction in a single experiment.[3] | Requires larger sample quantities, sensitive to buffer mismatches.[3][4] |
| Surface Plasmon Resonance (SPR) | Association Rate (ka), Dissociation Rate (kd), Binding Affinity (KD) | Data not available in the searched literature | Real-time, label-free analysis of binding kinetics.[5][6] | Requires immobilization of one binding partner, which may affect its activity. |
| Microscale Thermophoresis (MST) | Binding Affinity (Kd) | Data not available in the searched literature | Low sample consumption, can be performed in complex biological liquids.[2][7] | Requires fluorescent labeling of one of the molecules.[7][8] |
| Mass Spectrometry (MS) | Molecular Mass, Complex Stoichiometry | Primarily used for structural characterization of metal complexes | High mass accuracy and resolution, provides structural information. | Can be destructive to non-covalent complexes. |
Experimental Protocols: Methodologies for Cross-Validation
To ensure reproducibility and accuracy, detailed experimental protocols are essential. The following are generalized protocols for the key techniques discussed, which can be adapted for specific experiments with this compound.
Fluorescence Spectroscopy
This protocol outlines the steps to determine the binding affinity of a fluorescent ligand, such as this compound, to a protein.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a stock solution of the protein (e.g., HSA) in the same assay buffer.
-
Ensure the final concentration of the organic solvent is low (typically <1%) to avoid affecting protein structure.
-
-
Instrumentation Setup:
-
Set the excitation wavelength for this compound (e.g., 350 nm) and record the emission spectrum over a suitable range (e.g., 400-600 nm).
-
Optimize the excitation and emission slit widths to maximize the signal-to-noise ratio without saturating the detector.
-
-
Titration Experiment:
-
To a fixed concentration of this compound in a cuvette, add increasing concentrations of the protein.
-
After each addition, allow the system to equilibrate (typically 2-5 minutes) before recording the fluorescence spectrum.
-
-
Data Analysis:
-
Correct the fluorescence intensity for the dilution effect.
-
Plot the change in fluorescence intensity as a function of the protein concentration.
-
Analyze the data using a suitable binding model, such as the Benesi-Hildebrand equation, to determine the binding affinity (Ka).[1]
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile.
-
Sample Preparation:
-
Prepare the ligand (e.g., this compound) and the macromolecule (e.g., a target protein) in identical, extensively dialyzed buffer to minimize heats of dilution.[3][4]
-
Degas all solutions thoroughly before use.
-
Typical starting concentrations are 5-50 µM for the macromolecule in the sample cell and 50-500 µM for the ligand in the syringe.[9]
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Clean the sample cell and syringe according to the manufacturer's protocol.
-
Load the macromolecule into the sample cell and the ligand into the injection syringe.
-
-
Titration:
-
Perform a series of small injections (e.g., 2-10 µL) of the ligand into the sample cell, with sufficient time between injections for the signal to return to baseline.
-
Perform a control titration by injecting the ligand into the buffer to determine the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat flow for each injection and subtract the heat of dilution.
-
Plot the resulting heat changes against the molar ratio of ligand to macromolecule.
-
Fit the data to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for studying the kinetics of molecular interactions in real-time.
-
Sensor Chip Preparation:
-
Select a sensor chip appropriate for the ligand immobilization chemistry (e.g., CM5 chip for amine coupling).
-
Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).[5]
-
-
Ligand Immobilization:
-
Inject the ligand (e.g., the target protein) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Analyte Binding:
-
Inject a series of concentrations of the analyte (e.g., this compound) over the ligand-immobilized surface.
-
Include a buffer-only injection for baseline subtraction.
-
-
Data Analysis:
-
Fit the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka) and the dissociation rate constant (kd).
-
The equilibrium dissociation constant (KD) is calculated as kd/ka.
-
Microscale Thermophoresis (MST)
MST measures the motion of molecules in a temperature gradient, which changes upon binding.
-
Sample Preparation:
-
Label one of the binding partners (typically the protein) with a fluorescent dye.
-
Prepare a serial dilution of the unlabeled ligand (e.g., this compound).
-
Mix the labeled protein at a constant concentration with each dilution of the ligand.
-
It is recommended to include a detergent (e.g., 0.05% Tween-20) in the buffer to prevent sticking to the capillaries.[7]
-
-
Measurement:
-
Load the samples into hydrophilic or hydrophobic capillaries.
-
Place the capillaries in the MST instrument.
-
The instrument will apply an infrared laser to create a temperature gradient and record the fluorescence changes.
-
-
Data Analysis:
-
Plot the change in the normalized fluorescence against the logarithm of the ligand concentration.
-
Fit the resulting binding curve to a suitable equation (e.g., the law of mass action) to determine the dissociation constant (Kd).[8]
-
Visualization of Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams were generated using Graphviz.
Caption: Workflow for cross-validation of experimental results.
Bipyridine derivatives have been shown to inhibit key signaling pathways involved in cell proliferation and survival. The following diagrams illustrate the PI3K/AKT/mTOR and RAF-MAPK pathways, highlighting potential points of inhibition.
Caption: The PI3K/AKT/mTOR signaling pathway and potential inhibition by 2,2'-Bipyridine derivatives.
Caption: The RAF-MAPK signaling pathway with a potential point of inhibition by 2,2'-Bipyridine derivatives.
References
- 1. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 2. bio-protocol.org [bio-protocol.org]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 5. bioradiations.com [bioradiations.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. MicroScale Thermophoresis (MST) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 8. nanotempertech.com [nanotempertech.com]
- 9. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
A Comparative Guide to the Stability of Metal Complexes: 2,2'-Bipyridine-3,3'-diol vs. Other Chelating Agents
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate chelating agent is a critical decision in numerous scientific endeavors, from the development of therapeutic agents to the design of sensitive analytical reagents. The stability of the resulting metal complex is a paramount consideration, as it dictates the agent's efficacy in sequestering and controlling the activity of metal ions. This guide provides a comparative analysis of the stability of metal complexes formed with 2,2'-Bipyridine-3,3'-diol against two other widely used chelating agents: 2,2'-Bipyridine and Ethylenediaminetetraacetic acid (EDTA).
Data Presentation: Comparative Stability Constants
The stability of a metal-ligand complex is quantified by its stability constant (log K). A higher log K value indicates a more stable complex. The following table summarizes the stepwise stability constants for complexes of the selected chelating agents with several common divalent metal ions. It is important to note that direct comparison of stability constants is most accurate when determined under identical experimental conditions (e.g., temperature, ionic strength, and solvent). While data for 2,2'-Bipyridine and EDTA are widely available, comprehensive and directly comparable data for this compound are less common in the literature, highlighting an area for further experimental investigation.
| Metal Ion | Chelating Agent | Log K₁ | Log K₂ | Log K₃ | Overall Log β | Experimental Conditions |
| Cu²⁺ | This compound | - | - | - | - | Data not readily available in a comparable format |
| 2,2'-Bipyridine | 8.1 | 5.5 | 3.4 | 17.0 | 25 °C, 0.1 M KNO₃ | |
| EDTA | 18.8 | - | - | 18.8 | 20 °C, 0.1 M KCl | |
| Ni²⁺ | This compound | - | - | - | - | Data not readily available in a comparable format |
| 2,2'-Bipyridine | 7.0 | 6.8 | 6.5 | 20.3 | 25 °C, 0.1 M KNO₃ | |
| EDTA | 18.6 | - | - | 18.6 | 20 °C, 0.1 M KCl | |
| Co²⁺ | This compound | - | - | - | - | Data not readily available in a comparable format |
| 2,2'-Bipyridine | 5.9 | 5.6 | 4.8 | 16.3 | 25 °C, 0.1 M KNO₃ | |
| EDTA | 16.3 | - | - | 16.3 | 20 °C, 0.1 M KCl | |
| Zn²⁺ | This compound | - | - | - | - | Data for fluorescent complexes, but quantitative log K values are not consistently reported alongside other chelators.[1] |
| 2,2'-Bipyridine | 5.0 | 4.5 | 4.0 | 13.5 | 25 °C, 0.1 M KNO₃ | |
| EDTA | 16.5 | - | - | 16.5 | 20 °C, 0.1 M KCl |
Note: The stability of metal complexes can be influenced by factors such as the nature of the central metal ion and the ligand, as well as the chelate effect.[2] The data presented are compiled from various sources and may have been determined under slightly different conditions. For rigorous comparison, it is recommended to determine stability constants under identical experimental settings.
Experimental Protocols
The determination of stability constants is crucial for understanding the thermodynamics of complex formation. Two common and powerful techniques for this purpose are potentiometric titration and spectrophotometric analysis.
Potentiometric Titration (Irving-Rossotti Method)
This method involves monitoring the change in pH of a solution containing a metal ion and a ligand upon titration with a standard base. The competition between the metal ion and protons for the ligand allows for the calculation of the formation constants of the metal-ligand complexes.[3]
Materials:
-
pH meter with a combination glass electrode
-
Constant temperature bath
-
Burette
-
Standardized solutions of:
-
Metal salt (e.g., CuSO₄, NiSO₄)
-
Ligand (this compound, 2,2'-Bipyridine, or EDTA)
-
Strong acid (e.g., HClO₄)
-
Strong base (e.g., NaOH, carbonate-free)
-
Inert salt to maintain constant ionic strength (e.g., KNO₃)
-
Procedure:
-
Solution Preparation: Prepare the following solutions in a constant ionic strength medium:
-
(A) Acid alone
-
(B) Acid + Ligand
-
(C) Acid + Ligand + Metal ion
-
-
Titration: Titrate each solution with the standardized strong base.
-
Data Collection: Record the pH after each addition of the titrant.
-
Data Analysis:
-
Plot pH versus the volume of base added for each titration to obtain titration curves.
-
From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) and the average number of ligands complexed with the metal ion (n̄).
-
Calculate the free ligand concentration ([L]) at each data point.
-
Construct a formation curve by plotting n̄ versus pL (-log[L]).
-
From the formation curve, determine the stepwise stability constants (log K₁, log K₂, etc.). For example, the value of pL at n̄ = 0.5 corresponds to log K₁.
-
Spectrophotometric Method (Job's Method of Continuous Variation)
This method is used to determine the stoichiometry of a metal-ligand complex by continuously varying the mole fractions of the metal and ligand while keeping the total molar concentration constant. The absorbance of the complex is measured at a wavelength where it absorbs significantly, while the individual metal and ligand do not.
Materials:
-
UV-Vis Spectrophotometer
-
Volumetric flasks
-
Pipettes
-
Stock solutions of the metal salt and the ligand of the same molar concentration.
Procedure:
-
Preparation of Solutions: Prepare a series of solutions in volumetric flasks by mixing the metal and ligand stock solutions in varying mole fractions (e.g., 1:9, 2:8, ..., 9:1), keeping the total volume and total moles of reactants constant.
-
Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λₘₐₓ) of the complex.
-
Data Analysis:
-
Plot the absorbance versus the mole fraction of the ligand.
-
The plot will consist of two linear portions that intersect. The mole fraction at the point of intersection corresponds to the stoichiometry of the complex. For a 1:n (metal:ligand) complex, the maximum absorbance will be at a mole fraction of n/(n+1).
-
The stability constant can be calculated from the absorbance data.
-
Visualizations
Experimental Workflow: Potentiometric Titration
Caption: Workflow for determining stability constants by potentiometric titration.
Logical Relationship: The Chelate Effect
The enhanced stability of complexes formed with chelating ligands compared to those with analogous monodentate ligands is known as the chelate effect. This is a critical concept when comparing the stability of complexes formed by bidentate ligands like this compound and 2,2'-Bipyridine with complexes of monodentate ligands.
Caption: The chelate effect enhances the stability of metal complexes.
Signaling Pathway: Inhibition of Metalloenzymes
Chelating agents can exert biological effects by interacting with metalloenzymes, which are critical components of many signaling pathways. By sequestering the metal ion cofactor essential for the enzyme's catalytic activity, a chelating agent can act as an inhibitor, thereby modulating the downstream signaling cascade. This is a key mechanism of action for some drugs and a consideration in drug development.[4][5]
Caption: A chelating agent can inhibit a signaling pathway by sequestering a metal cofactor.
Conclusion
The stability of metal complexes is a fundamental parameter that dictates the utility of a chelating agent. While EDTA generally forms highly stable complexes with a wide range of metal ions, the bipyridine-based ligands offer distinct coordination geometries and electronic properties that can be advantageous in specific applications. 2,2'-Bipyridine is a well-characterized chelating agent, and the introduction of hydroxyl groups in this compound can further modulate its coordination chemistry and potential for hydrogen bonding, although more comprehensive quantitative stability data are needed for a complete comparative assessment. The experimental protocols and conceptual diagrams provided in this guide offer a framework for researchers to evaluate and understand the stability of these and other chelating agents in their own work.
References
- 1. (Open Access) The Relationships between the Formation Constants of 2,2′-Bipyridine Metal(II) Complexes and the Donor Numbers of Solvents (1987) | Yuriko Abe | 9 Citations [scispace.com]
- 2. globalscientificjournal.com [globalscientificjournal.com]
- 3. Chelators controlling metal metabolism and toxicity pathways: applications in cancer prevention, diagnosis and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifechemicals.com [lifechemicals.com]
- 5. Targeting Metalloenzymes for Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Photostability of 2,2'-Bipyridine-3,3'-diol and Other Common Fluorophores
For Researchers, Scientists, and Drug Development Professionals
The selection of a robust fluorophore is paramount for the success of fluorescence-based assays, particularly in applications requiring prolonged or repeated imaging. Photostability, the ability of a fluorophore to resist photodegradation upon exposure to excitation light, is a critical parameter influencing the quality and reliability of experimental data. This guide provides a comparative assessment of the photostability of 2,2'-Bipyridine-3,3'-diol alongside other widely used fluorophores.
This guide, therefore, serves a dual purpose: to present the available photophysical data for this compound, and to provide a standardized experimental protocol for researchers to assess its photostability in their specific experimental contexts. This allows for a direct and relevant comparison with other fluorophores.
Photophysical Properties of this compound
The fluorescence of this compound is sensitive to its environment, a characteristic attributed to its ESIPT mechanism. The following table summarizes its key photophysical properties in different solvents.
| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ, ns) |
| Cyclohexane | ~350 | 498 | ~0.2-0.4 | 3.10[1][2] |
| Water | ~350, 400-450 | 462 | ~0.2-0.4 | 0.65 and 5.40[1][2] |
Note: The presence of two lifetimes in water suggests different excited-state species. The quantum yield is a general value reported in the literature.
Comparative Photostability of Common Fluorophores
To provide a benchmark for comparison, the following table presents the photobleaching quantum yields for several commonly used fluorophores. The photobleaching quantum yield (Φ_b) represents the probability that a fluorophore will be photochemically altered per absorbed photon; a lower value indicates higher photostability.
| Fluorophore | Photobleaching Quantum Yield (Φ_b) |
| Fluorescein | ~3 x 10⁻⁵ |
| Rhodamine 6G | ~2 x 10⁻⁶ |
| Rhodamine B | ~4 x 10⁻⁶ |
| Alexa Fluor 488 | Data not readily available |
| Alexa Fluor 568 | Data not readily available |
Note: Photobleaching quantum yields can be highly dependent on the experimental conditions, including excitation intensity, oxygen concentration, and the surrounding chemical environment. The Alexa Fluor dyes are generally known to be more photostable than fluorescein.[3]
Experimental Protocol for Assessing Photostability
The following protocol outlines a standardized method for determining the photobleaching half-life (t₁/₂) of a fluorophore, which is the time required for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.
1. Sample Preparation:
-
Prepare a solution of this compound in the desired solvent or buffer at a concentration suitable for fluorescence microscopy (e.g., 1-10 µM).
-
Alternatively, if studying the fluorophore in a cellular context, prepare cells labeled with the probe.
-
Mount the sample on a microscope slide or a suitable imaging dish.
2. Image Acquisition:
-
Use a fluorescence microscope equipped with a suitable excitation light source (e.g., laser or arc lamp) and a sensitive detector (e.g., sCMOS or EMCCD camera).
-
Select an appropriate objective lens and filter set for the fluorophore.
-
Define a region of interest (ROI) for continuous illumination.
-
Acquire a time-lapse series of images of the ROI at a constant frame rate. The duration of the acquisition and the frame rate should be chosen to adequately capture the decay in fluorescence.
3. Data Analysis:
-
Open the acquired image series in an image analysis software (e.g., ImageJ/Fiji).
-
Measure the mean fluorescence intensity within the ROI for each frame in the time series.
-
Correct for background fluorescence by subtracting the mean intensity of a region without the fluorophore.
-
Normalize the background-corrected fluorescence intensity at each time point (I(t)) to the initial intensity (I₀).
-
Plot the normalized intensity (I(t)/I₀) as a function of time.
-
Determine the photobleaching half-life (t₁/₂) as the time at which the normalized intensity reaches 0.5.
Visualizing Experimental and Conceptual Frameworks
To aid in the understanding of the experimental workflow and the underlying photophysical process, the following diagrams are provided.
Caption: Workflow for determining fluorophore photostability.
Caption: Simplified Jablonski diagram illustrating the ESIPT process.
References
- 1. Steady-state and time-resolved spectroscopy of this compound in solvents and cyclodextrins: polarity and nanoconfinement effects on tautomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2,2'-Bipyridine-3,3'-diol: A Procedural Guide
The proper disposal of 2,2'-Bipyridine-3,3'-diol is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this chemical, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is essential due to the compound's hazardous properties.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.[1] This compound is classified as a combustible solid and presents several health hazards.
Hazard Summary:
| Hazard Classification | Description |
| Acute Toxicity | Toxic if swallowed and harmful in contact with skin.[2][3][4] |
| Skin Irritation | Causes skin irritation.[5][6] |
| Eye Irritation | Causes serious eye irritation.[5][6] |
| Respiratory Irritation | May cause respiratory irritation.[5][6] |
| Combustibility | Combustible solid. Dust may form explosive mixtures with air.[2][3] |
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[7] |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield may be necessary for larger quantities. |
| Skin and Body Protection | Laboratory coat and appropriate protective clothing to prevent skin exposure.[1][3] |
| Respiratory Protection | An N95-type dust mask or a respirator approved by NIOSH/MSHA or European Standard EN 149 should be used if there is a risk of dust inhalation.[3][5] |
Step-by-Step Disposal Protocol
1. Waste Segregation and Collection:
-
Collect waste this compound, including any contaminated materials (e.g., filter paper, weighing boats), in a designated and clearly labeled waste container.
-
The container must be suitable for solid chemical waste, sealable, and in good condition.[7]
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[4]
2. Labeling and Storage:
-
Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.
-
Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidants.[2] The storage area should be locked or otherwise accessible only to authorized personnel.[2][4]
3. Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Wearing the appropriate PPE, carefully sweep the spilled solid material into a covered container for disposal.[2]
-
To minimize dust generation, it may be appropriate to first moisten the material with a suitable inert solvent if permitted by your EHS guidelines.[2]
-
Do not allow the spilled material to enter drains or waterways.[7]
-
Clean the spill area thoroughly with a suitable solvent and collect the cleaning materials as hazardous waste.
4. Disposal of Contaminated Packaging:
-
Empty containers that held this compound should be treated as hazardous waste and disposed of in the same manner as the chemical itself.[4]
-
Alternatively, containers may be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After thorough decontamination, the container may be recycled or disposed of as non-hazardous waste, in accordance with local regulations.[7]
5. Arranging for Final Disposal:
-
Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the pickup and final disposal of the waste.
-
The recommended methods of disposal are licensed chemical destruction or controlled incineration with flue gas scrubbing to manage the emission of toxic gases like nitrogen oxides.[7]
-
Always follow national and local regulations for the transportation and disposal of hazardous waste.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 2,2 -Bipyridine-3,3 -diol 98 36145-03-6 [sigmaaldrich.com]
- 6. This compound | C10H8N2O2 | CID 534031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
Personal protective equipment for handling 2,2'-Bipyridine-3,3'-diol
This guide provides critical safety and logistical information for the handling and disposal of 2,2'-Bipyridine-3,3'-diol, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Ingestion is toxic.[3][4][5][6] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure.
The following table summarizes the required PPE for key laboratory operations involving this compound.
| Operation | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Skin and Body Protection |
| Weighing and Aliquoting | Chemical Fume Hood or Ventilated Balance Enclosure | Nitrile or Neoprene Gloves | Safety glasses with side shields or chemical splash goggles | N95-rated dust mask or higher | Lab coat |
| In-Reaction Handling (Solution) | Chemical Fume Hood | Nitrile or Neoprene Gloves | Chemical splash goggles or face shield | Not generally required if handled in a fume hood | Lab coat |
| Post-Reaction Workup & Purification | Chemical Fume Hood | Nitrile or Neoprene Gloves | Chemical splash goggles or face shield | Not generally required if handled in a fume hood | Lab coat |
| Spill Cleanup (Solid) | Well-ventilated area | Heavy-duty Nitrile or Neoprene Gloves | Chemical splash goggles and face shield | Particulate filter respirator | Chemical-resistant apron or suit |
| Waste Disposal | Chemical Fume Hood or designated waste handling area | Nitrile or Neoprene Gloves | Chemical splash goggles | N95-rated dust mask if handling solid waste | Lab coat |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Weighing:
-
Before handling, ensure that the safety data sheet (SDS) has been reviewed and is readily accessible.
-
Conduct all weighing and aliquoting of solid this compound within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust particles.[4]
-
Use non-sparking tools to prevent ignition of dust, as a dust explosion is possible if the powder is mixed with air.[3]
-
Wear the appropriate PPE as outlined in the table above.
2. In-Reaction Handling:
-
All reactions involving this compound must be performed in a certified chemical fume hood.
-
Keep the reaction vessel closed to the extent possible to minimize the release of vapors or aerosols.
-
Avoid contact with skin and eyes.[3][4] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[6][7]
3. Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
For solid spills, gently sweep the material into a designated, labeled waste container, avoiding dust generation.[3][5] Moisten the material with a suitable solvent if necessary to prevent dusting.[3]
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed, labeled container for disposal.
-
Ensure the spill area is thoroughly cleaned and decontaminated after material removal.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Waste Collection:
-
Collect all solid and liquid waste containing this compound in separate, clearly labeled, and sealed containers.
-
Do not mix with other waste streams unless compatibility has been confirmed.[8]
2. Container Labeling:
-
Label waste containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Irritant).
3. Storage:
-
Store waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials such as strong oxidants.[3]
4. Final Disposal:
-
Dispose of the hazardous waste through a licensed environmental waste management company, in accordance with all local, state, and federal regulations.[4][5][9]
Workflow for Safe Handling and Disposal
Caption: Workflow for handling and disposal of this compound.
References
- 1. This compound | C10H8N2O2 | CID 534031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. echemi.com [echemi.com]
- 4. lobachemie.com [lobachemie.com]
- 5. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 6. fishersci.com [fishersci.com]
- 7. angenechemical.com [angenechemical.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
